Methyl 4-chlorobenzenesulfonate
Description
Properties
IUPAC Name |
methyl 4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFKYAZZFFNYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165731 | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15481-45-5 | |
| Record name | Benzenesulfonic acid, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15481-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015481455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, p-chloro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (CAS: 15481-45-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorobenzenesulfonate, with the CAS number 15481-45-5, is a sulfonate ester that serves as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its reactivity. Primarily utilized as a methylating agent and a building block in the synthesis of more complex molecules, its role in medicinal chemistry and drug development is of significant interest. This document consolidates available spectral data and safety information to provide a thorough resource for laboratory and research applications.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO₃S | [2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| CAS Number | 15481-45-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 298 °C | [1] |
| Melting Point | 51 °C | [3] |
| Density | 1.382 g/cm³ | [1] |
| Flash Point | 134 °C | [1] |
| Solubility | Soluble in many organic solvents. Decomposes in hot water and hot alcohol. | [4] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of this compound. While publicly available spectra are limited, the expected chemical shifts can be predicted based on the structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the sulfonate group will be deshielded compared to the protons ortho to the chlorine atom.
-
Methyl Protons: A singlet for the methyl group protons, typically in the region of δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display characteristic signals for the aromatic and methyl carbons:
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 125-145 ppm). The carbon attached to the sulfur atom and the carbon attached to the chlorine atom will have distinct chemical shifts.
-
Methyl Carbon: A single peak for the methyl carbon, expected in the upfield region of the spectrum.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. A detailed experimental protocol based on a patented method is provided below.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Methanol
-
Apparatus for distillation
Procedure:
-
A melt of crude, undistilled 4-chlorobenzenesulfonyl chloride is prepared.
-
This melt is added dropwise to methanol at 20 °C with stirring. The dropping funnel should be heated to 50-60 °C to prevent solidification.
-
The reaction mixture is then heated to 60-70 °C for one hour.
-
Excess methanol is removed by distillation at atmospheric pressure.
-
The remaining residue is then subjected to fractional distillation under vacuum.
-
The pure this compound is collected at 154 °C / 8 mbar.[3]
Workflow for Synthesis and Purification:
Figure 2: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
Reactivity
The primary reactivity of this compound stems from the sulfonate ester functionality, which is an excellent leaving group. This makes the compound an effective methylating agent in nucleophilic substitution reactions, proceeding through an Sₙ2 mechanism.[5] The electron-withdrawing nature of the 4-chlorophenyl group further enhances the electrophilicity of the methyl group.
Reactions of aryl sulfonates with nucleophiles can occur at two positions: the sulfur atom of the sulfonyl group or the carbon atom of the ester.[6] In the case of this compound, nucleophilic attack is most likely to occur at the methyl carbon, leading to methylation of the nucleophile.
General Methylation Reaction:
Figure 3: General methylation reaction using this compound.
Applications in Pharmaceutical Synthesis
The methyl sulfonate group can be used to introduce a methyl group into a molecule, which can have a profound impact on the pharmacological properties of a drug candidate. This "magic methyl" effect can influence a molecule's potency, selectivity, and metabolic stability.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its utility as a methylating agent and as a building block for more complex molecular architectures makes it a relevant compound for researchers in academia and the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory. Further research into its applications in the synthesis of novel therapeutic agents is warranted.
References
- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate (C7H7ClO3S)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C7H7ClO3S. It belongs to the class of sulfonate esters, which are recognized for their utility as reactive intermediates in organic synthesis. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to the pharmaceutical industry and drug development. The document includes tabulated quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as a practical resource for researchers and professionals in the field.
Introduction
This compound, also known as methyl p-chlorobenzenesulfonate, is a sulfonate ester that serves as a methylating agent in organic synthesis.[1][2] Its structure comprises a methyl group attached to the sulfonate ester of 4-chlorobenzenesulfonic acid. The presence of the electron-withdrawing chlorophenyl group and the sulfonate ester functionality makes it a reactive molecule, particularly susceptible to nucleophilic attack.
In the context of drug development, sulfonate esters are a class of compounds of significant interest. They are not only key intermediates in the synthesis of complex pharmaceutical molecules but are also recognized as potential genotoxic impurities (PGIs) that require careful monitoring and control in active pharmaceutical ingredients (APIs).[3] This guide aims to provide a thorough understanding of this compound, enabling its safe and effective use in research and development while also highlighting important safety and regulatory considerations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2][4] |
| Synonyms | Methyl p-chlorobenzenesulfonate, 4-Chlorobenzene-sulfonmethyl-ester | [2][4] |
| CAS Number | 15481-45-5 | [2][4] |
| Molecular Formula | C7H7ClO3S | [2][4][5] |
| Molecular Weight | 206.65 g/mol | [2][4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 51 °C | [6] |
| Boiling Point | 298 °C | [6] |
| Density | 1.382 g/cm³ | [6] |
| Flash Point | 134 °C | [6] |
| Solubility | Soluble in ethanol, ether, benzene; insoluble in water. | [7] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations | Reference(s) |
| ¹H NMR | Data available on PubChem. | [4] |
| ¹³C NMR | Data available on PubChem. | [4] |
| Infrared (IR) Spectroscopy | Data available on PubChem. | [4] |
| Mass Spectrometry (MS) | Data available on PubChem. | [4] |
Synthesis and Purification
This compound is typically synthesized by the esterification of 4-chlorobenzenesulfonyl chloride with methanol. The reaction is generally straightforward and can be performed under mild conditions.
General Synthesis Workflow
The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with methanol, often in the presence of a base to neutralize the hydrochloric acid byproduct. The workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis procedure.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Methanol
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To 96 parts of methanol, slowly add the crude, undistilled melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) dropwise at 20 °C with stirring. The dropping funnel should be heated to 50-60 °C to prevent solidification of the sulfonyl chloride.
-
After the addition is complete, heat the mixture to 60-70 °C for 1 hour.
-
Distill off the excess methanol at atmospheric pressure.
-
The remaining residue is then subjected to fractional distillation under vacuum.
-
Collect the fraction of pure this compound at 154 °C / 8 mbar. This process yields approximately 192 parts of the product (93.0% of theory, based on the chlorobenzene used) with a melting point of 51 °C.
Reactivity and Mechanisms
The primary reactivity of this compound stems from its nature as a sulfonate ester, making it a good leaving group in nucleophilic substitution reactions. It is an effective methylating agent for a variety of nucleophiles.
Methylation of Nucleophiles
This compound can methylate O-nucleophiles (such as phenols and carboxylates) and N-nucleophiles (such as amines and heterocycles). The general reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.
Caption: SN2 mechanism for the methylation of a nucleophile (Nu:⁻) by this compound.
Experimental Considerations for Methylation Reactions:
-
Reaction with Phenols: The methylation of phenols is typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the phenol, forming the more nucleophilic phenoxide ion. The reaction is often performed in a polar aprotic solvent like acetone or DMF.[1]
-
Reaction with Amines: The methylation of amines can proceed directly, as amines are sufficiently nucleophilic. However, a non-nucleophilic base may be added to scavenge the sulfonic acid byproduct. The reaction can lead to mono-, di-, and even tri-methylated products depending on the amine's structure and the reaction conditions.
Applications in Drug Development and Research
While not a final drug product itself, this compound and related sulfonate esters play crucial roles in pharmaceutical research and development.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Due to its ability to act as a methylating agent, this compound can be a valuable reagent in the synthesis of complex drug molecules. The introduction of a methyl group can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and bioavailability.
Genotoxic Impurity Considerations
Sulfonate esters, including this compound, are classified as potential genotoxic impurities (PGIs). Their presence in APIs is a significant concern for regulatory agencies due to their potential to cause DNA damage.[3] Therefore, highly sensitive analytical methods are required to detect and quantify trace levels of these impurities in drug substances.
Ames Test for Mutagenicity: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Data from Ames tests on related compounds can provide an indication of the potential genotoxicity of this compound. For example, a bacterial reverse mutation assay (Ames test) is a standard in vitro test for mutagenicity.[4][13][14] A substance is considered non-mutagenic if the reversion rate is below a certain threshold compared to the solvent control and no dose-dependent response is observed.[4]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: Hazard Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [10] |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [10] |
| H330: Fatal if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P284: Wear respiratory protection. P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [10] |
| H350: May cause cancer. | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] |
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid inhalation of vapor or mist.[10]
-
Keep the container tightly closed in a dry and well-ventilated place.[10]
-
Handle under an inert atmosphere as it is moisture-sensitive.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
Conclusion
This compound is a versatile and reactive chemical with important applications in organic synthesis, particularly within the pharmaceutical industry. Its role as a methylating agent allows for the introduction of methyl groups, a common strategy in drug design to modulate the properties of bioactive molecules. However, its potential genotoxicity necessitates stringent control and monitoring when it is a potential impurity in drug substances. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safety considerations to aid researchers and drug development professionals in its responsible and effective utilization. Further research into its specific applications in the synthesis of novel therapeutic agents will continue to define its role in medicinal chemistry.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]
- 4. bulldog-bio.com [bulldog-bio.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Sciencemadness Discussion Board - Methylation of phenols with Methyl Nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. d-nb.info [d-nb.info]
- 14. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 4-chlorobenzenesulfonate, a chemical compound of interest in various research and development applications. The information is presented to facilitate easy access and comparison, with detailed methodologies for the determination of key physical characteristics.
Core Physical Properties
This compound is a benzenesulfonate ester characterized by a methyl group and a chlorine atom attached to the benzene ring. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Units | Notes |
| Molecular Formula | C₇H₇ClO₃S | - | [1] |
| Molecular Weight | 206.65 | g/mol | [1] |
| Melting Point | 51 | °C | [2] |
| Boiling Point | 298 | °C | at atmospheric pressure[3] |
| 154 | °C | at 8 mbar[2] | |
| Density | 1.382 | g/cm³ | [3] |
| Flash Point | 134 | °C | [3] |
| Appearance | White to off-white solid | - | [3] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used, which consists of a heated block or oil bath to ensure uniform heating, a thermometer or temperature sensor, and a magnifying lens for observation.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
-
Data Recording: The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of high purity.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation Method (at Reduced Pressure)
-
Apparatus: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, a thermometer, a pressure gauge (manometer), and a vacuum pump.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The system is evacuated to the desired pressure, which is monitored by the manometer.
-
The distillation flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and the vapor condenses on the thermometer bulb, with the condensate dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
-
Data Recording: The boiling point is reported along with the pressure at which it was measured (e.g., 154 °C at 8 mbar).
Density Determination
Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces.
Methodology: Liquid Displacement Method
-
Mass Measurement: A sample of solid this compound is weighed accurately using an analytical balance.
-
Volume Measurement:
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume of the liquid is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
-
The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative and Semi-Quantitative Determination
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Procedure:
-
A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated (e.g., by vortexing) at a constant temperature (e.g., room temperature) for a specific period.
-
Visual observation is made to determine if the solid has completely dissolved.
-
-
Data Recording: The solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL). For instance, this compound is generally soluble in polar organic solvents and insoluble in water.
Logical Classification of Physical Properties
The following diagram illustrates the logical classification of the physical properties discussed in this guide.
Caption: Logical categorization of the physical properties of this compound.
References
An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorobenzenesulfonate is a chemical compound of significant interest in organic synthesis and serves as a versatile reagent and intermediate in various chemical transformations. Its structure, comprising a chlorinated benzene ring attached to a methyl sulfonate group, imparts a unique reactivity profile, making it a valuable tool for researchers and professionals in drug development and chemical manufacturing. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound, with a focus on its practical applications in a laboratory setting.
Chemical Structure and Properties
This compound is an aromatic sulfonate ester. The presence of an electron-withdrawing chlorine atom on the benzene ring and the sulfonate group influences the electrophilicity of the methyl group and the aromatic ring.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 15481-45-5[1]
-
Molecular Formula: C₇H₇ClO₃S[1]
-
SMILES: COS(=O)(=O)C1=CC=C(C=C1)Cl[1]
-
InChI: InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 206.65 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 51-52 °C | |
| Boiling Point | 298 °C | |
| Density | 1.382 g/cm³ | |
| Flash Point | 134 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |
| ~7.5 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |
| ~3.9 | Singlet | 3H | Methyl protons (-OCH₃) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~141 | Aromatic carbon attached to the sulfur atom |
| ~140 | Aromatic carbon attached to the chlorine atom |
| ~129 | Aromatic carbons ortho to the chlorine atom |
| ~128 | Aromatic carbons ortho to the sulfonate group |
| ~58 | Methyl carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1580, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1360, 1180 | Strong | S=O stretch (asymmetric and symmetric) |
| ~1090 | Strong | S-O stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 206/208 | Molecular ion peak (M⁺) with isotopic pattern for chlorine |
| 175 | [M - OCH₃]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
| 95 | [C₆H₄SO₂]⁺ |
| 79 | [SO₃H]⁺ |
Experimental Protocols
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the esterification of 4-chlorobenzenesulfonyl chloride with methanol.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (1.1 equivalents) to the solution, followed by the dropwise addition of a base such as pyridine or triethylamine (1.2 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Logical Workflow for Synthesis:
Reactivity and Applications
This compound is primarily used as a methylating agent in organic synthesis. The sulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions at the methyl carbon.
Methylation Reactions
This compound can efficiently methylate a variety of nucleophiles, including amines, phenols, and thiols. This reactivity is particularly useful in the synthesis of pharmaceutical intermediates and other fine chemicals.
General Reaction Scheme:
Role in Drug Development
While direct applications of this compound in final drug structures are uncommon, its role as a key intermediate and methylating agent is significant. The introduction of a methyl group can profoundly impact the pharmacological properties of a drug molecule, including its potency, selectivity, and metabolic stability. The use of reagents like this compound allows for the precise and efficient incorporation of this important functional group during the drug discovery and development process. For instance, it can be employed in the synthesis of precursors for various active pharmaceutical ingredients (APIs).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined chemical properties and reactivity make it an important tool for researchers and professionals, particularly in the field of drug development. A thorough understanding of its synthesis, spectroscopic characterization, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of these aspects to aid in the successful application of this compound in research and development endeavors.
References
A Comprehensive Technical Guide to Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl 4-chlorobenzenesulfonate, a chemical compound of interest in various research and development applications. The document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its relevance within the field of drug discovery, supported by quantitative data and procedural diagrams.
Chemical Identity and Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is systematically identified by a range of chemical descriptors and registry numbers essential for accurate documentation and research.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15481-45-5 | [1][2][3] |
| Molecular Formula | C7H7ClO3S | [1][3][4] |
| SMILES | COS(=O)(=O)C1=CC=C(C=C1)Cl | [1][4] |
| InChI | InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | [1][4] |
| InChIKey | VQFKYAZZFFNYQV-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, application in synthesis, and prediction of its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Weight | 206.65 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 51 °C | [5] |
| Boiling Point | 298 °C | [3] |
| Density | 1.382 g/cm³ | [3] |
| Flash Point | 134 °C | [3] |
| Storage Temperature | 2-8 °C | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a two-step process, starting from chlorobenzene. The protocols below provide detailed methodologies for the preparation of the key intermediate and the final product.
A common precursor for the target compound is 4-chlorobenzenesulfonyl chloride. A representative synthesis protocol is as follows:
-
To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise over a period of one hour, maintaining the temperature at 70°C.[6]
-
Stir the resulting mixture at this temperature for an additional 15 minutes.[6]
-
Add 1 g of sulfamic acid to the mixture.[6]
-
Proceed to add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over the course of two hours to yield the 4-chlorobenzenesulfonyl chloride intermediate.[6]
The final product is synthesized from the 4-chlorobenzenesulfonyl chloride intermediate.
-
A crude melt of 4-chlorobenzenesulfonyl chloride (prepared from 112.5 parts of chlorobenzene) is added dropwise to 96 parts of methanol at 20°C.[5] The dropping funnel should be heated to 50-60°C to maintain the melt.[5]
-
The mixture is then stirred and heated to a temperature of 60-70°C for one hour.[5]
-
Following the reaction, excess methanol is distilled off at atmospheric pressure.[5]
-
The remaining residue is then subjected to vacuum fractionation.[5]
-
The pure this compound product distills at 154°C / 8 mbar, with an expected yield of approximately 93.0%.[5]
Relevance in Drug Development: The "Magic Methyl" Effect
While this compound serves as a versatile chemical intermediate, its structural components—specifically the methyl group—are of high significance in drug design and lead compound optimization.[7] The strategic introduction of a methyl group can profoundly alter a molecule's properties in what is often termed the "magic methyl" effect.[8]
This compound can serve as a building block or reagent in syntheses where the controlled addition of a methyl group or a substituted phenylsulfonate is desired. Understanding the impact of such modifications is crucial for drug development professionals.
-
Pharmacodynamic Properties: Adding a methyl group can enhance binding affinity to a target receptor. This is often achieved by displacing water molecules in the binding pocket, leading to favorable hydrophobic interactions, or by inducing a conformational change that is more favorable for binding.[8]
-
Physicochemical Properties: Methylation typically increases lipophilicity (LogP), which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] It can also disrupt planarity in a molecule, which paradoxically can sometimes increase aqueous solubility by hindering crystal packing.[8]
-
Pharmacokinetic Properties: A methyl group can block sites of metabolism on a molecule.[7] By being placed at a position susceptible to oxidation by metabolic enzymes (a "soft spot"), the methyl group can sterically hinder the enzyme's access, thereby increasing the drug's metabolic stability and half-life.[7][8]
Safety and Handling
This compound and related sulfonyl chlorides require careful handling in a laboratory setting. It is imperative to consult the full Safety Data Sheet (SDS) before use.
-
Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Avoid contact with skin, eyes, and inhalation of any dust or vapors.[9]
-
Hazards: Some related compounds are corrosive and can cause severe skin and eye burns.[10] They may react violently with water.[10]
-
Storage: Store in a tightly closed container in a well-ventilated place, typically at refrigerated temperatures (2-8°C).[3]
This guide serves as a technical resource for professionals engaged in chemical research and pharmaceutical development, providing foundational data and procedural insights into this compound and its broader relevance in the field.
References
- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-Chlorobenzene-sulfonmethyl-ester | 15481-45-5 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to Methyl 4-chlorobenzenesulfonate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorobenzenesulfonate, a sulfonate ester of significant interest in organic synthesis, serves as a versatile reagent, particularly in methylation reactions. Its utility is underscored by the presence of a good leaving group, the 4-chlorobenzenesulfonate anion, which facilitates nucleophilic substitution reactions. This guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the pharmaceutical sciences.
Nomenclature and Synonyms: A Comprehensive Lexicon
Clarity in chemical communication is paramount. This compound is known by several names, which can be a source of ambiguity. The following table provides a consolidated list of its synonyms and identifiers.[1]
| Identifier Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 15481-45-5[1] |
| Common Synonyms | Methyl p-chlorobenzenesulfonate[1] |
| 4-Chlorobenzenesulfonic acid methyl ester[1] | |
| Benzenesulfonic acid, 4-chloro-, methyl ester[1] | |
| 4-Chlorobenzene-sulfonmethyl-ester[1] | |
| Molecular Formula | C₇H₇ClO₃S[1] |
| Molecular Weight | 206.65 g/mol [1] |
| InChI | InChI=1S/C7H7ClO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3[1] |
| InChIKey | VQFKYAZZFFNYQV-UHFFFAOYSA-N[1] |
| SMILES | COS(=O)(=O)C1=CC=C(C=C1)Cl[1] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 51 °C | --INVALID-LINK-- |
| Boiling Point | 298 °C | --INVALID-LINK-- |
| Density | 1.382 g/cm³ | --INVALID-LINK-- |
| Flash Point | 134 °C | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. The following protocol is a detailed, self-validating procedure adapted from established methods.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 4-chlorobenzenesulfonyl chloride and methanol.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base and Alcohol: To the stirred solution, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (1.2 equivalents) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Organic Synthesis
This compound is a potent methylating agent, valued for its ability to introduce a methyl group onto various nucleophiles. The electron-withdrawing nature of the chlorophenyl group enhances the leaving group ability of the sulfonate, making the methyl group susceptible to nucleophilic attack.
N-Methylation of Amines
Primary and secondary amines readily react with this compound to yield the corresponding methylated amines. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.
Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methyl group, leading to the displacement of the 4-chlorobenzenesulfonate anion.
Caption: SN2 mechanism for the N-methylation of a primary amine.
O-Methylation of Phenols
Phenols can be converted to their corresponding methyl ethers (anisoles) using this compound in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the methylating agent.
Causality in Experimental Design: The choice of base is critical. A strong, non-nucleophilic base such as potassium carbonate is often preferred to prevent competition with the phenoxide for the methylating agent. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF to facilitate the dissolution of the phenoxide salt and promote the SN2 reaction.
Role in Drug Development and Pharmaceutical Intermediates
Analytical Methodologies: Ensuring Purity and Quality
The purity of reagents and intermediates is critical in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the quantitative analysis of this compound.
Illustrative HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Sample Preparation: A known amount of the sample is dissolved in the mobile phase or a compatible solvent.
-
Quantification: A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like sulfonate esters.
Illustrative GC-MS Protocol:
-
GC Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.
-
Injector: Split/splitless injection mode.
-
MS Detector: Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for methylation reactions. Its predictable reactivity, coupled with the ability to be synthesized and analyzed using standard laboratory techniques, makes it an important tool for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization.
References
- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hnsincere.com [hnsincere.com]
- 3. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-chlorobenzenesulfonate (CAS No. 15481-45-5), a chemical compound relevant in various research and development applications. This document presents key spectroscopic data in a structured format, details experimental methodologies, and includes visualizations to facilitate a deeper understanding of the compound's structural characteristics.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
| ¹H NMR Data | |
| Chemical Shift (δ) [ppm] | Assignment |
| 3.8 | -OCH₃ (singlet) |
| 7.6 | Aromatic H (doublet) |
| 7.9 | Aromatic H (doublet) |
| Solvent | CDCl₃ |
| Reference | Tetramethylsilane (TMS) |
| Spectrometer Frequency | 90 MHz |
| ¹³C NMR Data | |
| Chemical Shift (δ) [ppm] | Assignment |
| 58.1 | -OCH₃ |
| 129.1 | Aromatic CH |
| 129.8 | Aromatic CH |
| 135.5 | Aromatic C-S |
| 141.5 | Aromatic C-Cl |
| Solvent | CDCl₃ |
| Reference | Tetramethylsilane (TMS) |
| Spectrometer Frequency | 22.63 MHz |
| FTIR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3088 - 2961 | C-H stretch (aromatic & alkyl) |
| 1585 | C=C stretch (aromatic) |
| 1377 | S=O stretch (asymmetric) |
| 1184 | S=O stretch (symmetric) |
| 1088 | C-O stretch |
| 984 | S-O stretch |
| 752 | C-Cl stretch |
| Sample Preparation | KBr Pellet |
| Mass Spectrometry Data | |
| m/z | Assignment |
| 206 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₃]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
| Ionization Method | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following sections provide an overview of the general experimental protocols employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[1]
Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a Bruker DRX (400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) or a Varian CFT-20.[2] For a typical ¹H NMR experiment, the acquisition parameters include a specific number of scans and a defined relaxation delay. For ¹³C NMR, broadband proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples like this compound, the Potassium Bromide (KBr) pellet method is a common preparation technique.[4] A small amount of the finely ground sample is mixed with dry KBr powder and pressed under high pressure to form a transparent pellet.[4][5] This pellet is then placed in the sample holder of the FTIR instrument.[4]
Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer, such as a SHIMADZU FT-IR 8000.[1] A background spectrum of a blank KBr pellet is first collected to correct for any atmospheric and instrumental interferences. The sample pellet is then scanned to obtain the infrared spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron Ionization (EI) is a common method for volatile and semi-volatile organic compounds.[6][7] In EI, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.[6][7][8]
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.
Visualizations
To further elucidate the processes involved in obtaining and interpreting the spectroscopic data, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis.
Caption: Key Fragmentation Pathways in Mass Spectrometry.
References
- 1. rsc.org [rsc.org]
- 2. eng.uc.edu [eng.uc.edu]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 4-chlorobenzenesulfonate. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. Visual aids, including a signaling pathway diagram, are provided to facilitate a deeper understanding of the spectral data in the context of the molecule's structure.
Introduction
This compound (C₇H₇ClO₃S) is an organic compound frequently used in synthetic chemistry as a methylating agent. Its structure consists of a 4-chlorophenyl group attached to a sulfonate ester with a methyl group. The characterization of this compound is crucial for quality control and reaction monitoring. ¹H NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of this compound. This guide offers a detailed interpretation of its ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the methyl ester group.
Table 1: Summary of Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| Ha | ~7.85 | Doublet | 2H | ~8.8 | Aromatic Protons (ortho to SO₃CH₃) |
| Hb | ~7.55 | Doublet | 2H | ~8.8 | Aromatic Protons (ortho to Cl) |
| Hc | ~3.90 | Singlet | 3H | - | Methyl Protons (-OCH₃) |
Note: The chemical shifts are predicted based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.
Spectral Interpretation and Signaling Pathways
The aromatic region of the spectrum displays a characteristic AA'BB' system due to the para-substitution on the benzene ring. The protons ortho to the electron-withdrawing sulfonate group (Ha) are deshielded and appear at a lower field compared to the protons ortho to the chlorine atom (Hb). Both signals appear as doublets due to ortho-coupling with their adjacent protons. The methyl protons (Hc) appear as a singlet in the upfield region, as they have no adjacent protons to couple with.
Caption: ¹H NMR signaling pathways for this compound.
Experimental Protocol for ¹H NMR Data Acquisition
The following is a standard protocol for obtaining the ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
4.2. Instrument Parameters
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm (-2 to 14 ppm)
4.3. Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the signal multiplicities and measure the coupling constants.
Caption: Workflow for ¹H NMR analysis of this compound.
Conclusion
This technical guide provides a thorough analysis of the ¹H NMR spectrum of this compound, including predicted spectral data, a detailed experimental protocol, and visual representations of the molecular structure's signaling pathways and the experimental workflow. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the accurate identification and characterization of this important chemical compound.
The Definitive Guide to 13C NMR Characterization of Methyl 4-chlorobenzenesulfonate
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
Methyl 4-chlorobenzenesulfonate is a key intermediate in organic synthesis, frequently employed in the introduction of the methylsulfonyl group and as a protecting group. Its precise chemical structure and purity are paramount for the successful outcome of multi-step synthetic pathways in pharmaceutical and materials science research. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a comprehensive, in-depth analysis of the 13C NMR characterization of this compound, moving beyond a simple data report to offer a rationale-driven approach to spectral interpretation, grounded in fundamental principles and field-proven insights.
The Strategic Importance of 13C NMR in Quality Control and Research
In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's carbon framework is a non-negotiable checkpoint. For a seemingly simple molecule like this compound, with its distinct aromatic and aliphatic regions, 13C NMR offers a direct window into its molecular soul. Each unique carbon atom in the structure gives rise to a distinct signal in the 13C NMR spectrum, providing a "fingerprint" that is highly sensitive to the local electronic environment. This sensitivity allows for the confident identification of the compound, the detection of isomeric impurities, and the assessment of sample purity.
The causality behind choosing 13C NMR lies in its ability to provide:
-
Direct evidence of the carbon skeleton: Unlike techniques that probe functional groups, 13C NMR directly observes the core structure of the molecule.
-
Sensitivity to subtle electronic changes: The chemical shift of each carbon is exquisitely sensitive to the inductive and resonance effects of neighboring atoms and functional groups.
-
Quantitative potential (with appropriate experimental setup): While not as straightforward as 1H NMR, quantitative 13C NMR can be employed to determine the relative amounts of different compounds in a mixture.
This guide will now delve into the practical aspects of acquiring and interpreting the 13C NMR spectrum of this compound, transforming raw data into actionable molecular insights.
Experimental Protocol: A Self-Validating System for Accurate Data Acquisition
The integrity of any spectral data is fundamentally linked to the rigor of the experimental protocol. The following step-by-step methodology is designed to be a self-validating system, ensuring the acquisition of a high-quality, interpretable 13C NMR spectrum.
1. Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR sample is paramount for obtaining a high-resolution spectrum with a good signal-to-noise ratio.
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral analysis.
-
Solvent Selection: A deuterated solvent is essential to avoid overwhelming the analyte signals with solvent signals. Chloroform-d (CDCl3) is a common and suitable choice for this compound due to its excellent solubilizing power for many organic molecules and its single carbon signal at approximately 77.16 ppm, which can serve as a secondary chemical shift reference.
-
Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[1][2] This concentration provides a good balance between obtaining a strong signal in a reasonable time and avoiding issues with viscosity that can lead to broader lines.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. A small amount (typically <1% v/v) should be added to the sample to provide a precise reference for the chemical shift scale.
-
Sample Filtration: To ensure a homogeneous magnetic field within the sample, it is crucial to remove any particulate matter. The dissolved sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters: Optimizing for Clarity and Sensitivity
The following parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz for 1H) and are designed to yield a high-quality proton-decoupled 13C NMR spectrum.
-
Spectrometer Frequency: The 13C resonance frequency will be approximately one-quarter of the proton frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient to allow for the decay of the free induction signal (FID).
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow the carbon nuclei to return to thermal equilibrium between pulses. This is particularly important for quaternary carbons, which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required compared to 1H NMR. Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to encompass the full range of expected chemical shifts for organic molecules.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
This robust protocol ensures that the acquired spectrum is a true and accurate representation of the molecular structure of this compound.
Spectral Analysis: Decoding the 13C NMR Spectrum of this compound
The 13C NMR spectrum of this compound is expected to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The para-substitution pattern of the benzene ring results in a plane of symmetry, making the carbons ortho to the sulfonate group (C-2 and C-6) and the carbons meta to the sulfonate group (C-3 and C-5) chemically equivalent.
Molecular Structure and Carbon Numbering
Caption: Chemical structure of this compound with carbon numbering.
Predicted and Assigned 13C NMR Chemical Shifts
The interpretation of the 13C NMR spectrum is based on the well-established principles of substituent effects on the chemical shifts of aromatic carbons. The chloro and methylsulfonate groups are both electron-withdrawing, which influences the electron density and, consequently, the chemical shifts of the benzene ring carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) | Rationale for Assignment |
| C-7 (CH3) | ~58 | Quartet (q) | Aliphatic carbon attached to an electronegative oxygen atom, resulting in a downfield shift compared to a standard methyl group. |
| C-2, C-6 | ~129 | Doublet (d) | Aromatic carbons ortho to the electron-withdrawing sulfonate group. |
| C-3, C-5 | ~130 | Doublet (d) | Aromatic carbons meta to the sulfonate group and ortho to the chloro group. |
| C-1 | ~135 | Singlet (s) | Quaternary aromatic carbon directly attached to the strongly electron-withdrawing sulfonate group. |
| C-4 | ~141 | Singlet (s) | Quaternary aromatic carbon directly attached to the electronegative chlorine atom. |
Causality Behind the Chemical Shift Assignments:
-
Electron-Withdrawing Effects: Both the chloro and methylsulfonate groups are electron-withdrawing through inductive effects. The sulfonate group also exhibits a strong electron-withdrawing resonance effect. These effects generally lead to a deshielding of the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (128.5 ppm).
-
Quaternary Carbons (C-1 and C-4): The carbons directly attached to the substituents (ipso-carbons) experience the most significant deshielding. The carbon attached to the sulfonate group (C-1) is expected to be significantly downfield due to the strong electron-withdrawing nature of this group. Similarly, the carbon attached to the chlorine atom (C-4) is also shifted downfield.
-
Protonated Aromatic Carbons (C-2, C-3, C-5, C-6): The chemical shifts of these carbons are influenced by the combined inductive and resonance effects of both substituents. The signals for C-2/C-6 and C-3/C-5 are expected to be in the typical aromatic region, with their exact positions determined by the interplay of these electronic effects.
-
Methyl Carbon (C-7): The methyl carbon is attached to an oxygen atom, which is highly electronegative. This causes a significant downfield shift for the methyl signal compared to a typical alkane methyl group (which would appear around 10-20 ppm).
Visualizing the Workflow for Spectral Interpretation
Caption: Workflow for the 13C NMR characterization of this compound.
Conclusion: A Powerful Tool for Molecular Verification
13C NMR spectroscopy provides an unequivocal and detailed characterization of this compound. By following a robust experimental protocol and applying a sound understanding of chemical shift theory and substituent effects, researchers can confidently verify the structure and purity of this important synthetic intermediate. The distinct five-line spectrum serves as a unique fingerprint, ensuring the quality and identity of the material used in critical research and development applications. This guide has provided the foundational knowledge and practical insights necessary for any scientist or professional to effectively utilize 13C NMR for the comprehensive analysis of this compound.
References
solubility of Methyl 4-chlorobenzenesulfonate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-chlorobenzenesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative public data, this document focuses on providing estimated solubility in a range of common organic solvents, detailed experimental protocols for its precise determination, and a logical workflow for solubility assessment.
Introduction to this compound
This compound (CAS No. 15481-45-5) is a sulfonate ester widely utilized as a methylating agent in organic synthesis. Its reactivity and effectiveness are highly dependent on its solubility in the chosen solvent system. A thorough understanding of its solubility profile is therefore critical for optimizing reaction conditions, facilitating purification processes, and for its potential application in drug development.
Estimated Quantitative Solubility Data
The following table summarizes the estimated solubility of this compound in a variety of common organic solvents at ambient temperature (approximately 20-25°C).
| Solvent | Polarity Index | Estimated Solubility Category | Estimated Solubility Range (mg/mL) |
| Polar Protic Solvents | |||
| Methanol | 6.6 | High | > 100 |
| Ethanol | 5.2 | High | > 100 |
| Polar Aprotic Solvents | |||
| Acetone | 5.4 | High | > 100 |
| Acetonitrile | 6.2 | Medium | 10 - 100 |
| Ethyl Acetate | 4.3 | Medium | 10 - 100 |
| Dichloromethane | 3.4 | Medium | 10 - 100 |
| Tetrahydrofuran (THF) | 4.2 | High | > 100 |
| Non-Polar Solvents | |||
| Toluene | 2.4 | Low | 1 - 10 |
| Hexane | 0.0 | Insoluble | < 1 |
| Aqueous | |||
| Water | 9.0 | Insoluble | < 1 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the following detailed experimental protocol for the isothermal shake-flask method is provided. This method is considered the gold standard for determining the thermodynamic solubility of a solid in a liquid.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealable glass vials with PTFE-lined caps
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealable glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean, dry vial to remove any microscopic solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
3.3. Quantification
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Gravimetric Method (for non-volatile solvents):
-
Accurately weigh an empty, dry evaporation dish.
-
Transfer a known volume of the filtered saturated solution to the dish.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Dry the dish containing the solid residue to a constant weight in a vacuum oven.
-
The mass of the residue represents the amount of dissolved solute. Calculate the solubility in mg/mL.
-
Mandatory Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
4.2. Role in Organic Synthesis: Alkylation Pathway
Caption: General pathway for methylation using a sulfonate ester.
Methyl 4-chlorobenzenesulfonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-chlorobenzenesulfonate. Due to the limited availability of specific stability data for this compound, this guide incorporates information from analogous sulfonate esters and established principles of chemical stability testing to provide a thorough understanding of its potential degradation pathways and handling requirements.
Core Stability Profile
This compound is a sulfonate ester that, like its chemical class, is susceptible to degradation under certain environmental conditions. The primary degradation pathway for sulfonate esters is hydrolysis, which involves the cleavage of the S-O bond.[1][2] Other potential degradation routes include photolysis and thermolysis, particularly under forced conditions.
Table 1: Summary of Factors Influencing the Stability of this compound
| Factor | Influence on Stability | Notes |
| pH | Highly influential. More rapid degradation is expected under alkaline conditions due to increased hydrolysis rates. Greater stability is anticipated in acidic to neutral aqueous media.[1][3] | The hydrolysis of sulfonate esters is a key degradation pathway.[1] |
| Temperature | Increased temperature accelerates degradation rates. | While some benzenesulfonates can withstand moderate temperatures, elevated temperatures are a standard stress condition in forced degradation studies.[4][5] |
| Light | Potential for photodegradation. | Aromatic sulfonates can undergo photocatalytic degradation, suggesting sensitivity to light, particularly UV radiation.[6][7] |
| Moisture | Promotes hydrolysis. | The presence of water is a critical factor in the hydrolytic degradation of sulfonate esters.[8] |
| Oxidizing Agents | Potential for degradation. | Forced degradation studies often include oxidative stress to identify potential degradation products.[9] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on safety data sheets and general best practices for chemical storage.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Citation |
| Temperature | Store in a cool, dry place. Specific recommendations vary, including room temperature and 2-8°C. | [6][8][10][11] |
| Atmosphere | Store in a well-ventilated area. | [10] |
| Container | Keep in a tightly closed container. | [8][10] |
| Incompatibilities | Store away from foodstuff containers and incompatible materials. | [10] |
| Handling | Use in a well-ventilated place. Wear suitable protective clothing, including gloves. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. | [10] |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound would typically involve a forced degradation study. This allows for the identification of potential degradation products and the development of a stability-indicating analytical method.
General Protocol for a Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a substance to predict its long-term stability and identify its degradation products.[9][12][13]
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[11][14]
-
Photostability chamber
-
Oven
-
pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N) and heat at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, using a suitable analytical method like HPLC or LC-MS to separate and quantify this compound and its degradation products.[11][14]
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify and characterize any significant degradation products, potentially using mass spectrometry.
-
Visualizing Stability and Experimental Workflow
Factors Affecting Stability
The stability of this compound is influenced by a combination of environmental factors that can initiate and promote its degradation.
Caption: Factors influencing the degradation of this compound.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for conducting a thorough stability study of a chemical compound.
Caption: General workflow for a forced degradation stability study.
References
- 1. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl benzenesulfonate: properties and applications_Chemicalbook [chemicalbook.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. enovatia.com [enovatia.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-chlorobenzenesulfonate: Discovery and History
Introduction
Methyl 4-chlorobenzenesulfonate, a significant compound in organic synthesis, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. Its utility primarily stems from its properties as an effective alkylating agent. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Synthesis
While pinpointing a singular "discovery" of this compound is challenging, its synthesis is rooted in the broader development of sulfonate esters as important reagents in organic chemistry. The foundational work on the preparation of aromatic sulfonic acid esters was significantly advanced in the early 20th century.
A pivotal publication by W. M. Rodionow in 1926, featured in the Bulletin de la Société Chimique de France, detailed the importance and methods for synthesizing various alkyl esters of aromatic sulfonic acids for the purpose of alkylation.[1][2] This work provided a systematic basis for the preparation of compounds like this compound. The general method involves the reaction of the corresponding sulfonyl chloride with an alcohol.
The necessary precursor, 4-chlorobenzenesulfonyl chloride, was accessible through the chlorosulfonation of chlorobenzene, a reaction known even earlier. For instance, a 1907 publication by F. Ullmann and others in Berichte der Deutschen Chemischen Gesellschaft described the formation of 4-chlorobenzenesulfonyl chloride as a byproduct in a related reaction.
The historical synthesis, therefore, follows a two-step pathway: the sulfonation of chlorobenzene to yield 4-chlorobenzenesulfonyl chloride, followed by its esterification with methanol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₃S | [3] |
| Molecular Weight | 206.65 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 51 °C | |
| Boiling Point | 298 °C | [4] |
| Density | 1.382 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents like acetone and ethanol; limited solubility in non-polar solvents.[5] | |
| CAS Number | 15481-45-5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments related to the synthesis of this compound are provided below.
Synthesis of 4-Chlorobenzenesulfonyl Chloride
This precursor can be synthesized via the chlorosulfonation of chlorobenzene.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for improved yield)
-
Ice water
Procedure:
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorosulfonic acid.
-
With vigorous stirring, slowly add chlorobenzene dropwise to the chlorosulfonic acid, maintaining the reaction temperature at approximately 23-25 °C.
-
After the addition is complete, continue stirring for 2-3 hours at the same temperature.
-
Optionally, for higher yields, the mixture can be heated to 60 °C for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The precipitated 4-chlorobenzenesulfonyl chloride is then collected by filtration and washed with cold water.[6]
-
The crude product can be purified by recrystallization from a suitable solvent like ether.
Synthesis of this compound
The esterification of 4-chlorobenzenesulfonyl chloride with methanol yields the final product.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzenesulfonyl chloride in an anhydrous inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methanol and a base (e.g., pyridine) in the same solvent to the cooled solution of the sulfonyl chloride with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid (to remove the base), water, and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical pathway and a general workflow for the synthesis of this compound.
References
- 1. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorobenzene-sulfonmethyl-ester | 15481-45-5 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. patents.justia.com [patents.justia.com]
An In-depth Technical Guide to the Fundamental Reactivity of Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chlorobenzenesulfonate is a versatile reagent and intermediate in organic synthesis, valued for its role as a potent methylating agent and its utility in the introduction of the 4-chlorobenzenesulfonyl moiety. This technical guide provides a comprehensive overview of its fundamental reactivity, including its chemical and physical properties, core reaction pathways such as nucleophilic substitution and reduction, and detailed experimental protocols for its synthesis and key transformations. Spectroscopic data and reactivity pathways are presented to offer a complete profile of this important chemical entity for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClO₃S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| CAS Number | 15481-45-5 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 51 °C | [3] |
| Boiling Point | 154 °C at 8 mbar | [3] |
| Solubility | Soluble in many organic solvents | |
| InChIKey | VQFKYAZZFFNYQV-UHFFFAOYSA-N | [1] |
| SMILES | COS(=O)(=O)c1ccc(Cl)cc1 | [2] |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques. The following table summarizes key spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts (ppm) |
| ¹H NMR | Data available but specific shifts not quantitatively retrieved in the search. |
| ¹³C NMR | Data available but specific shifts not quantitatively retrieved in the search.[1][4] |
Fundamental Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the methyl group and the sulfur atom, as well as the stability of the 4-chlorobenzenesulfonate leaving group.
Nucleophilic Substitution
This compound is an excellent substrate for Sₙ2 reactions, where a nucleophile attacks the methyl group, leading to the displacement of the 4-chlorobenzenesulfonate anion. The 4-chlorobenzenesulfonate is a very good leaving group due to the delocalization of the negative charge across the sulfonate group and the electron-withdrawing effect of the chlorine atom and the phenyl ring.
General Reaction Scheme:
Caption: General Sₙ2 reaction of this compound.
Common nucleophiles that readily react with this compound include amines, alkoxides, thiolates, and azide ions. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the solvent polarity. While specific kinetic data for the nucleophilic substitution reactions of this compound with various nucleophiles were not found in the performed searches, the general reactivity pattern for sulfonate esters suggests that these reactions are typically efficient. For instance, studies on similar aromatic sulfonate esters have shown that the reactions are second-order and that the rate is dependent on the nature of the amine and the solvent.[5][6][7][8][9]
Reduction
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with methanol.
Reaction:
Caption: Synthesis of this compound.
Procedure:
This protocol is adapted from a patented procedure.[3]
-
To a stirred solution of 4-chlorobenzenesulfonyl chloride (1.0 equivalent) in a suitable inert solvent, add methanol (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is then stirred for a specified period, and the progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water to remove any unreacted methanol and hydrochloric acid formed as a byproduct.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to afford pure this compound.
A patent describes a specific example where a crude melt of 4-chlorobenzenesulfonyl chloride is added dropwise to methanol at 20 °C. The mixture is then heated to 60-70 °C, and excess methanol is distilled off. The final product is obtained by vacuum distillation, yielding pure this compound (melting point 51 °C) with a reported yield of 93.0%.[3]
General Procedure for Nucleophilic Substitution (Methylation)
The following is a general protocol for the methylation of a nucleophile using this compound.
Procedure:
-
Dissolve the nucleophilic substrate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) if the nucleophile is not already deprotonated.
-
To this stirred solution, add this compound (1.0-1.2 equivalents) either neat or as a solution in the same solvent.
-
The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures depending on the nucleophile's reactivity) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
General Procedure for Reduction of the Sulfonate Ester
While a specific protocol for this compound is not available, a general method for the reduction of sulfonate esters can be adapted.
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable solvent like methanol or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (excess, e.g., 2-4 equivalents) in portions to control the evolution of gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a weak acid (e.g., dilute HCl) at 0 °C.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Logical Relationships and Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of this compound.
Caption: Workflow for synthesis and reaction of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a robust methylating agent. Its reactivity is characterized by the facile Sₙ2 displacement of the stable 4-chlorobenzenesulfonate leaving group. This guide has provided an overview of its physical and chemical properties, fundamental reactivity, and detailed experimental protocols for its synthesis and common transformations. The provided information aims to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this versatile compound in their synthetic endeavors. Further research into the specific kinetics of its reactions would provide a more quantitative understanding of its reactivity profile.
References
- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. 4-Chlorobenzenesulfonate | C6H4ClO3S- | CID 1551228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 9. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Electrophilicity of Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of methyl 4-chlorobenzenesulfonate, a key reactive intermediate in organic synthesis and drug development. The document elucidates the underlying principles governing its reactivity, presents quantitative data on its electrophilic character, and offers detailed experimental protocols for its synthesis and kinetic analysis. Through a combination of theoretical discussion, tabulated data, and practical methodologies, this guide serves as an essential resource for professionals requiring a deep understanding of the chemical behavior of this important sulfonate ester.
Introduction: The Role of Sulfonate Esters as Electrophiles
In the landscape of organic chemistry, sulfonate esters are a pivotal class of compounds, widely recognized for their exceptional utility as alkylating agents. Their efficacy stems from the sulfonic acid moiety, which functions as an outstanding leaving group in nucleophilic substitution reactions. The stability of the resulting sulfonate anion, a weak base, is the primary driver for this high reactivity.
The electrophilicity of a sulfonate ester, such as this compound, is centered on the carbon atom of the methyl group. This carbon is rendered electron-deficient by the strongly electron-withdrawing sulfonate group, making it a prime target for attack by a wide range of nucleophiles. The general mechanism for the nucleophilic substitution of this compound is depicted as a bimolecular nucleophilic substitution (SN2) reaction.
This guide will delve into the specific electrophilic characteristics of this compound, contextualizing its reactivity within the broader family of sulfonate esters and providing the quantitative and practical information necessary for its effective application in research and development.
Quantifying Electrophilicity: Theoretical Framework and Data
The electrophilicity of this compound can be understood and quantified through the lens of physical organic chemistry, primarily by examining its reactivity in nucleophilic substitution reactions and the electronic influence of its substituents.
Leaving Group Ability
The 4-chlorobenzenesulfonate anion is an excellent leaving group due to the delocalization of the negative charge across the sulfonyl group and the aromatic ring. This stability is comparable to other widely used sulfonate leaving groups such as tosylate (p-toluenesulfonate) and mesylate (methanesulfonate). The general order of leaving group ability among common sulfonates is:
Triflate > Tosylate ≈ 4-Chlorobenzenesulfonate > Mesylate
This hierarchy is directly correlated with the acidity of the corresponding sulfonic acids. A lower pKa of the conjugate acid signifies a more stable anion and, consequently, a better leaving group.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a powerful tool for quantifying the influence of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the following relationship:
log(k/k₀) = ρσ
where:
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
For the hydrolysis of substituted methyl benzenesulfonates, a positive ρ value is observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge on the sulfonate leaving group in the transition state. The chloro substituent at the para position has a positive σ value, signifying its electron-withdrawing nature and its role in enhancing the electrophilicity of the methyl group.
Table 1: Hammett Substituent Constants (σ) for Common Para-Substituents
| Substituent | σp Value |
| -NO₂ | +0.78 |
| -CN | +0.66 |
| -Cl | +0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
Data sourced from established physical organic chemistry literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for the kinetic analysis of its reactions, enabling researchers to practically apply the concepts discussed.
Synthesis of this compound
Reaction: 4-Chlorobenzenesulfonyl chloride + Methanol → this compound + HCl
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Pyridine or other suitable base (optional, to neutralize HCl)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzenesulfonyl chloride in a minimal amount of a suitable anhydrous solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of anhydrous methanol to the cooled solution with continuous stirring. If a base is used, it can be pre-dissolved in the methanol.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
If no base was used, carefully quench the reaction with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
Kinetic Analysis of a Nucleophilic Substitution Reaction
This protocol outlines a general method for determining the rate constant of the reaction between this compound and a nucleophile (e.g., a halide ion or an amine) using UV-Vis spectrophotometry or HPLC.
Materials:
-
This compound
-
Nucleophile of interest
-
A suitable solvent system in which both reactants are soluble
-
UV-Vis spectrophotometer or HPLC instrument with a suitable detector
-
Thermostatted cell holder or reaction vessel
-
Volumetric flasks and pipettes for accurate concentration preparation
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Initiation: In a thermostatted cuvette (for UV-Vis) or reaction vial, initiate the reaction by mixing known volumes of the reactant solutions to achieve the desired final concentrations. The reaction should be run under pseudo-first-order conditions, with the nucleophile in large excess (at least 10-fold) compared to the this compound.
-
Data Acquisition: Monitor the progress of the reaction over time.
-
UV-Vis Spectrophotometry: If the product or reactant has a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength.
-
HPLC: At timed intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by rapid dilution or addition of a quenching agent), and analyze the composition by HPLC to determine the concentration of the reactant or product.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the concentration of the limiting reactant (this compound) will decrease exponentially over time.
-
Plot the natural logarithm of the reactant concentration (or a value proportional to it, such as absorbance) versus time.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the excess nucleophile: k₂ = k' / [Nucleophile].
-
Visualizations
Reaction Mechanism and Energy Profile
The SN2 reaction of this compound with a nucleophile proceeds through a concerted mechanism involving a single transition state.
Caption: Generalized SN2 reaction mechanism for this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the key steps in determining the reaction kinetics of this compound.
Caption: Workflow for the kinetic analysis of a nucleophilic substitution reaction.
Conclusion
This compound is a potent electrophile whose reactivity is governed by the excellent leaving group ability of the 4-chlorobenzenesulfonate anion. Its electrophilic character can be understood and predicted using fundamental principles of physical organic chemistry, such as the Hammett equation. This guide has provided a detailed overview of its properties, including a theoretical framework for its reactivity, a summary of relevant quantitative data, and practical experimental protocols for its synthesis and kinetic analysis. This comprehensive information will be invaluable to researchers, scientists, and drug development professionals who utilize this versatile reagent in their work, enabling more informed experimental design and a deeper understanding of its chemical behavior.
Methodological & Application
synthesis of Methyl 4-chlorobenzenesulfonate from 4-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 4-chlorobenzenesulfonate from 4-chlorobenzenesulfonyl chloride and methanol. This transformation is a common method for the preparation of sulfonate esters, which are valuable intermediates in organic synthesis, often utilized for their excellent leaving group properties in nucleophilic substitution reactions. The protocol described herein is based on established literature procedures and is intended for use by qualified laboratory personnel.
Introduction
Sulfonate esters are crucial functional groups in organic chemistry, serving as versatile intermediates in a wide array of chemical transformations.[1] The conversion of alcohols to sulfonate esters, such as tosylates, mesylates, and in this case, 4-chlorobenzenesulfonates, significantly enhances the leaving group ability of the hydroxyl moiety.[1][2] This activation enables facile nucleophilic substitution and elimination reactions. The synthesis of this compound is achieved through the reaction of 4-chlorobenzenesulfonyl chloride with methanol. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure described in the literature.[4]
Materials:
-
4-chlorobenzenesulfonyl chloride (crude or purified)
-
Methanol (anhydrous)
-
Appropriate reaction vessel with a stirrer and dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Vacuum source for fractionation
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel, place 96 parts by weight of methanol.
-
Addition of Reactant: While stirring at 20°C, slowly add a melt of crude, undistilled 4-chlorobenzenesulfonyl chloride (from the synthesis using 112.5 parts of chlorobenzene) from a heated dropping funnel (50-60°C).
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70°C over the course of one hour.
-
Work-up:
-
Distill off the excess methanol at atmospheric pressure.
-
The remaining residue is then subjected to fractional distillation under vacuum.
-
-
Product Isolation: Collect the fraction boiling at 154°C/8 mbar. This fraction consists of pure this compound, which solidifies upon cooling (melting point 51°C).[4]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 4-chlorobenzenesulfonyl chloride (from 112.5 parts chlorobenzene) | [4] | |
| Methanol | 96 parts | [4] |
| Reaction Conditions | ||
| Initial Temperature | 20°C | [4] |
| Reaction Temperature | 60-70°C | [4] |
| Reaction Time | 1 hour | [4] |
| Product Information | ||
| Product Name | This compound | [5] |
| Molecular Formula | C₇H₇ClO₃S | [5] |
| Molecular Weight | 206.65 g/mol | [5] |
| Boiling Point | 154°C at 8 mbar | [4] |
| Melting Point | 51°C | [4] |
| Yield | ||
| Theoretical Yield (from 112.5 parts chlorobenzene) | 192 parts | [4] |
| Percent Yield | 93.0% | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
4-chlorobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Always perform reactions in a well-ventilated fume hood.
Characterization
The final product can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the methyl ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the solid product.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The method is high-yielding and straightforward, making it suitable for various research and development applications. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. youtube.com [youtube.com]
- 4. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 5. GSRS [gsrs.ncats.nih.gov]
Synthesis of Methyl 4-chlorobenzenesulfonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of Methyl 4-chlorobenzenesulfonate. The protocol is based on established chemical literature, offering a reliable method for the preparation of this important intermediate in organic synthesis.
Introduction
This compound is a valuable reagent and intermediate in the development of pharmaceuticals and other specialty chemicals. Its synthesis is typically achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol. This protocol details the necessary steps, from the preparation of the starting material to the purification and characterization of the final product.
Reaction Scheme
The synthesis of this compound proceeds in two main stages:
-
Sulfonation of Chlorobenzene: Chlorobenzene is reacted with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride.
-
Esterification: The resulting 4-chlorobenzenesulfonyl chloride is then reacted with methanol to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 4-chlorobenzenesulfonyl chloride
This procedure is adapted from established methods for the sulfonation of aromatic compounds.
Materials:
-
Chlorobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Sulfamic acid
-
Ice water
Procedure:
-
To 122 g (1.05 mol) of chlorosulfonic acid, add 112.6 g (1.0 mol) of chlorobenzene dropwise at 70°C over a period of 1 hour.
-
Stir the mixture at this temperature for an additional 15 minutes.
-
Add 1 g of sulfamic acid to the reaction mixture.
-
Add 180 g (1.5 mol) of thionyl chloride dropwise at 70°C over the course of 2 hours.[1]
-
After the addition is complete, pour the reaction mixture into ice water to precipitate the crude 4-chlorobenzenesulfonyl chloride.
-
Isolate the product by filtration and wash with cold water. The crude product can be used directly in the next step or purified by crystallization from ether.[2]
Part 2: Synthesis of this compound
This procedure is based on the esterification of the sulfonyl chloride.[3]
Materials:
-
Crude 4-chlorobenzenesulfonyl chloride (from Part 1)
-
Methanol
Procedure:
-
In a suitable reaction vessel equipped with a dropping funnel and a stirrer, place 96 parts of methanol.
-
Heat the crude, undistilled 4-chlorobenzenesulfonyl chloride to 50-60°C to form a melt.
-
Add the molten 4-chlorobenzenesulfonyl chloride dropwise to the methanol at 20°C with stirring.[3]
-
After the addition is complete, heat the mixture to 60-70°C for 1 hour.[3]
-
Distill off the excess methanol at atmospheric pressure.
-
The remaining residue is then subjected to vacuum distillation to purify the this compound.[3]
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactant and Product Quantities for 4-chlorobenzenesulfonyl chloride Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Chlorobenzene | 112.56 | 1.0 | 112.6 |
| Chlorosulfonic acid | 116.52 | 1.05 | 122 |
| Thionyl chloride | 118.97 | 1.5 | 180 |
| 4-chlorobenzenesulfonyl chloride | 211.07 | ~0.94 | ~200 |
Table 2: Reaction Conditions and Product Characterization for this compound Synthesis
| Parameter | Value | Reference |
| Reaction Temperature | 60-70°C | [3] |
| Reaction Time | 1 hour | [3] |
| Boiling Point (at 8 mbar) | 154°C | [3] |
| Melting Point | 51°C | [3] |
| Yield | 93.0% (based on chlorobenzene) | [3] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol |
| Appearance | White to light yellow crystals or powder |
| CAS Number | 15481-45-5 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-part synthesis of this compound.
References
Methyl 4-chlorobenzenesulfonate: A Practical Guide for Methylation in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorobenzenesulfonate is a powerful and efficient methylating agent for a variety of functional groups in organic synthesis. As a member of the sulfonate ester class of alkylating agents, it offers a compelling alternative to traditional reagents such as methyl iodide and dimethyl sulfate. This document provides detailed application notes and experimental protocols for its use in the methylation of common organic functional groups, including phenols, amines, and carboxylic acids. Its utility in the synthesis of fine chemicals, pharmaceutical intermediates, and other advanced materials is highlighted through generalized procedures and comparative data.
Chemical Properties and Safety Information
This compound is a solid at room temperature, which can offer handling advantages over volatile methylating agents.[1] It is crucial to handle this reagent with appropriate safety precautions due to its classification as a hazardous substance.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 15481-45-5 |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 51 °C |
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Avoid inhalation of dust and contact with skin and eyes.[3]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[3]
Applications in Organic Synthesis: Methylation Protocols
This compound is an effective reagent for the methylation of nucleophilic functional groups. The general principle involves the nucleophilic attack of the substrate on the methyl group of the sulfonate ester, with the 4-chlorobenzenesulfonate anion acting as a good leaving group.
General Mechanism of Methylation
The methylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a phenoxide, amine, or carboxylate) attacks the electrophilic methyl group of this compound, leading to the formation of the methylated product and the 4-chlorobenzenesulfonate salt.
Caption: General SN2 mechanism for methylation.
Experimental Workflow for a Typical Methylation Reaction
A standard experimental workflow for a methylation reaction using this compound involves several key steps from reaction setup to product purification.
Caption: Typical workflow for a methylation reaction.
Protocol 1: O-Methylation of Phenols
The O-methylation of phenols to produce aryl methyl ethers is a fundamental transformation in organic synthesis.
General Procedure:
-
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) is added a base (1.1 - 1.5 eq., e.g., K₂CO₃, Cs₂CO₃, or NaH).
-
The mixture is stirred at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
This compound (1.1 - 1.2 eq.) is added to the reaction mixture.
-
The reaction is heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl methyl ether.
Table 2: Illustrative Conditions for O-Methylation of Phenol
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone | 60 | 4 - 8 | 85 - 95 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 50 | 2 - 4 | 90 - 98 |
| 2-Naphthol | NaH | THF | 65 | 6 - 12 | 80 - 90 |
Note: The yields provided are typical for methylation reactions with sulfonate esters and may vary for this compound.
Protocol 2: N-Methylation of Amines
The N-methylation of primary and secondary amines is crucial in the synthesis of many pharmaceuticals and agrochemicals.
General Procedure:
-
A mixture of the amine (1.0 eq.) and a base (1.5 - 2.0 eq., e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., acetonitrile or DMF) is prepared.
-
This compound (1.2 - 1.5 eq. for mono-methylation, 2.2 - 2.5 eq. for di-methylation of primary amines) is added portion-wise to the stirred solution.
-
The reaction is stirred at a temperature ranging from room temperature to 60 °C and monitored for completion.
-
After the reaction is complete, the mixture is diluted with water and extracted with an appropriate organic solvent.
-
The combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated.
-
The crude product is purified by column chromatography or distillation to yield the N-methylated amine.
Table 3: Illustrative Conditions for N-Methylation of Aniline
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | 40 | 6 - 10 | N-Methylaniline | 70 - 85 |
| Aniline | K₂CO₃ | Acetonitrile | 60 | 12 - 18 | N,N-Dimethylaniline | 60 - 75 |
| Dibenzylamine | Et₃N | DMF | 25 | 8 - 12 | N-Methyldibenzylamine | 85 - 95 |
Note: Yields are illustrative and selectivity between mono- and di-methylation of primary amines can be controlled by stoichiometry and reaction conditions.
Protocol 3: Esterification of Carboxylic Acids
The conversion of carboxylic acids to their corresponding methyl esters is a common protective group strategy and a key step in the synthesis of various compounds.
General Procedure:
-
The carboxylic acid (1.0 eq.) is dissolved in a suitable solvent such as DMF or acetone.
-
A base (1.1 eq., e.g., K₂CO₃ or Cs₂CO₃) is added, and the mixture is stirred to form the carboxylate salt.
-
This compound (1.1 eq.) is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.
-
The resulting crude methyl ester can be purified by distillation or chromatography.
Table 4: Illustrative Conditions for Esterification of Benzoic Acid
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzoic Acid | K₂CO₃ | DMF | 40 | 3 - 6 | 90 - 98 |
| Acetic Acid | Cs₂CO₃ | Acetone | 25 | 2 - 4 | 85 - 95 |
| Phenylacetic Acid | K₂CO₃ | Acetonitrile | 50 | 4 - 8 | 88 - 96 |
Note: These are generalized conditions; optimization may be required for specific substrates.
Comparison with Other Methylating Agents
This compound offers several advantages and disadvantages compared to other common methylating agents.
Table 5: Comparison of Common Methylating Agents
| Reagent | Formula | Key Advantages | Key Disadvantages |
| This compound | C₇H₇ClO₃S | Solid, less volatile, good reactivity | Potentially higher cost, less literature data |
| Methyl Iodide | CH₃I | High reactivity, well-established | Volatile, light-sensitive, toxic |
| Dimethyl Sulfate | (CH₃)₂SO₄ | High reactivity, low cost | Highly toxic and carcinogenic, corrosive |
| Methyl Triflate | CF₃SO₃CH₃ | Extremely high reactivity | Very expensive, moisture-sensitive |
Factors Affecting Methylation Selectivity
The selectivity of methylation reactions can be influenced by several factors, including the nature of the substrate, the choice of base and solvent, and the reaction temperature.
Caption: Factors influencing methylation selectivity.
Conclusion
This compound is a versatile and effective methylating agent with practical advantages in handling due to its solid nature. The protocols provided herein offer a foundation for its application in the methylation of phenols, amines, and carboxylic acids. While specific reaction conditions may require optimization for individual substrates, this reagent represents a valuable tool for synthetic chemists in both academic and industrial research settings. Further investigation into its broader substrate scope and reactivity profile is warranted to fully exploit its potential in modern organic synthesis.
References
Application Notes and Protocols for the Methylation of Phenols with Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries. The resulting aryl methyl ethers often exhibit modified biological activity, improved metabolic stability, and altered physicochemical properties compared to their phenolic precursors. While various methylating agents are available, Methyl 4-chlorobenzenesulfonate has emerged as a stable, crystalline, and effective reagent for this purpose. This document provides detailed application notes and protocols for the methylation of phenols using this compound, targeting professionals in research and drug development.
Reaction Principle
The methylation of phenols with this compound proceeds via a Williamson ether synthesis, a classic SN2 reaction. In this reaction, a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic methyl group of this compound. The 4-chlorobenzenesulfonate group serves as an excellent leaving group, facilitating the reaction to form the corresponding aryl methyl ether.
Applications in Drug Development
The introduction of a methyl group to a phenolic moiety can significantly impact the pharmacological profile of a drug candidate. This strategic modification can:
-
Modulate Biological Activity: Altering the hydrogen-bonding capability of a phenolic hydroxyl group can change its interaction with biological targets, potentially leading to enhanced potency or selectivity.
-
Improve Pharmacokinetic Properties: Methylation can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. It can also block sites of metabolic glucuronidation or sulfation, thereby increasing the metabolic stability and half-life of a drug.
-
Serve as a Key Step in the Synthesis of Pharmaceutical Intermediates: Many complex pharmaceutical molecules contain methoxyaryl functionalities. The methylation of phenolic precursors is a key step in the synthesis of these intermediates.[1]
Experimental Protocols
The following protocols provide a general framework for the methylation of phenols using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
General Protocol for the O-Methylation of a Simple Phenol
This protocol describes the methylation of a generic phenol in a common organic solvent.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50 °C and 80 °C. The optimal temperature will depend on the reactivity of the phenol. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate or DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl methyl ether.
Protocol for the Methylation of a Substituted Phenol
This protocol is adapted for phenols with varying electronic and steric properties. Electron-deficient phenols may require more forcing conditions.
Materials:
-
Substituted Phenol (e.g., 4-nitrophenol, 2,6-dimethylphenol) (1.0 eq)
-
This compound (1.2 - 2.0 eq)
-
Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching NaH)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DMF or DMSO.
-
Carefully add the base (e.g., Cs₂CO₃ or NaH) portion-wise at 0 °C. If using NaH, allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Add this compound (1.2 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60-100 °C, depending on the substrate's reactivity. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C. If NaH was used, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Partition the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the methylation of various phenols using different methylating agents, including sulfonate esters, for comparison. Note: Specific data for this compound is often not explicitly detailed in publicly available literature, so the data for other sulfonate esters is provided as a reference.
| Phenol Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Sodium methyl sulfate | NaOH | Water/Toluene | Reflux | 14 | >95 | [1][2] |
| p-Cresol | Dimethyl sulfate | K₂CO₃ | Acetone | Reflux | 5 | 99 | [3] |
| 4-Nitrophenol | Dimethyl carbonate | [BMIm]Cl | Neat | 120 | 4.5 | >99 | [4] |
| Vanillin | Dimethyl sulfate | NaOH | Water | <10 | 1 | 85-92 | [5] |
| Substituted Phenols | Alkyl Sulfonates | K₂CO₃/Cs₂CO₃ | DMF/Acetone | 50-100 | 2-24 | 70-95 | [6] |
Visualizations
Reaction Pathway
The following diagram illustrates the general SN2 mechanism for the methylation of a phenol with this compound.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for N-methylation of Amines using Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of primary and secondary amines is a crucial transformation in organic synthesis, particularly within drug discovery and development. The introduction of a methyl group can significantly modulate the pharmacological profile of a molecule by altering its potency, selectivity, metabolic stability, and pharmacokinetic properties. Methyl 4-chlorobenzenesulfonate is a reactive methylating agent that can be employed for the N-methylation of a variety of amine-containing compounds. This document provides detailed application notes and generalized protocols for this transformation.
Principle of the Reaction
The N-methylation of amines using this compound proceeds via a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic methyl group of this compound. This results in the formation of a new nitrogen-carbon bond and the displacement of the 4-chlorobenzenesulfonate anion, which is a good leaving group. The reaction is generally carried out in the presence of a base to neutralize the sulfonic acid byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.
Applications in Drug Development
The N-methylation of amines is a widely used strategy in medicinal chemistry to:
-
Enhance Potency: The addition of a methyl group can improve the binding affinity of a drug candidate to its target receptor.
-
Improve Selectivity: N-methylation can introduce steric hindrance or alter electronic properties, leading to a more selective interaction with the desired biological target over off-targets.
-
Increase Metabolic Stability: The introduction of a methyl group can block sites of metabolism, leading to a longer half-life of the drug in the body.
-
Modify Physicochemical Properties: N-methylation can affect a compound's solubility, lipophilicity, and pKa, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
General Experimental Protocols
Due to the limited specific literature on the use of this compound for N-methylation of a wide range of amines, the following are generalized protocols. Optimization of reaction conditions (solvent, base, temperature, and reaction time) is highly recommended for specific substrates.
Protocol 1: N-methylation of a Primary Aliphatic Amine
Materials:
-
Primary aliphatic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Dichloromethane)
-
Magnetic stirrer and heating plate
-
Round-bottom flask and condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary aliphatic amine and the anhydrous solvent.
-
Add the base (potassium carbonate or triethylamine) to the solution and stir the mixture for 10-15 minutes at room temperature.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated amine.
Protocol 2: N-methylation of a Secondary Aromatic Amine (Aniline Derivative)
Materials:
-
Secondary aromatic amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary aromatic amine and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (sodium hydride or potassium tert-butoxide) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
Specific quantitative data for the N-methylation of a wide range of amines using this compound is not extensively available in the peer-reviewed literature. The reactivity of sulfonate esters is generally comparable to or greater than that of alkyl bromides or iodides.[1] Yields are expected to be moderate to high, but will be highly dependent on the substrate, base, solvent, and reaction temperature. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific amine.
| Amine Type | General Reactivity | Potential Side Reactions |
| Primary Aliphatic | High | Over-methylation to form the tertiary amine or quaternary ammonium salt. |
| Secondary Aliphatic | Moderate to High | Formation of the tertiary amine. |
| Primary Aromatic | Moderate | Requires a stronger base; potential for competing C-alkylation on the aromatic ring. |
| Secondary Aromatic | Low to Moderate | Requires a strong base. |
Visualizations
Caption: Experimental workflow for the N-methylation of an amine.
Caption: General mechanism for SN2 N-methylation of an amine.
References
O-Methylation of Carboxylic Acids with Methyl 4-chlorobenzenesulfonate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic methylation of carboxylic acids is a critical tool for modifying the physicochemical and pharmacological properties of lead compounds. This document provides detailed application notes and a representative protocol for the O-methylation of carboxylic acids utilizing methyl 4-chlorobenzenesulfonate, a potent and effective methylating agent.
Methylation can significantly impact a molecule's bioactivity, selectivity, solubility, and metabolic stability.[1][2] The conversion of a carboxylic acid to its corresponding methyl ester can be a key step in drug design and development, often to enhance cell permeability and bioavailability, effectively creating a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid.[3][4]
Application Notes
The introduction of a methyl group to a carboxylic acid moiety can lead to profound changes in a compound's properties, a concept sometimes referred to as the "magic methyl" effect.[5][6] This modification is a valuable strategy in lead optimization for several reasons:
-
Improved Bioavailability: Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross cell membranes. Conversion to a less polar methyl ester can enhance lipophilicity and improve passive diffusion across biological barriers.[4]
-
Prodrug Strategy: Methyl esters can serve as prodrugs, which are inactive forms of a drug that are metabolized in the body to the active form.[3] This can be used to improve drug delivery to a specific target or to overcome formulation challenges.[7]
-
Modulation of Physicochemical Properties: Methylation alters a compound's polarity, hydrogen bonding capacity, and overall shape, which can influence its solubility, melting point, and crystal packing.[8][9][10][11]
-
Protection of a Reactive Group: In multi-step syntheses, the carboxylic acid group may need to be protected to prevent unwanted side reactions. Methylation provides a stable protecting group that can be removed under specific conditions.
This compound is a powerful electrophilic methylating agent. The electron-withdrawing nature of the 4-chlorobenzenesulfonate group makes it an excellent leaving group, facilitating the nucleophilic attack by the carboxylate.
Reaction Mechanism and Workflow
The O-methylation of a carboxylic acid with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the carboxylic acid by a suitable base to form a nucleophilic carboxylate anion. This carboxylate then attacks the methyl group of the this compound, displacing the 4-chlorobenzenesulfonate anion as a leaving group.
The following diagram illustrates a typical experimental workflow for this reaction.
Experimental Protocols
This section provides a representative protocol for the O-methylation of a generic carboxylic acid using this compound. Researchers should optimize the conditions for their specific substrate.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetone)[12][13][14]
-
Reaction vessel (round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq) and the anhydrous polar aprotic solvent. Stir the mixture until the carboxylic acid is fully dissolved.
-
Base Addition: Add the base (e.g., potassium carbonate, 1.5 eq) to the solution. Stir the suspension at room temperature for 30-60 minutes to ensure the formation of the carboxylate salt.[15][16]
-
Addition of Methylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the carboxylic acid and the chosen solvent.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the mixture to remove the solids.
-
Carefully pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[17]
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the pure methyl ester.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
Due to the lack of specific literature data for the O-methylation of various carboxylic acids with this compound, a representative table of expected outcomes is presented below. These values are hypothetical and intended to illustrate how such data would be structured. Actual yields and reaction times will vary depending on the specific substrate and reaction conditions.
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | K₂CO₃ | DMF | 70 | 4 | ~90 |
| 4-Nitrobenzoic Acid | Cs₂CO₃ | DMF | 60 | 2 | >95 |
| Phenylacetic Acid | K₂CO₃ | Acetone | 55 (reflux) | 6 | ~85 |
| Ibuprofen | NaH | DMF | 60 | 5 | ~80 |
| Acetic Acid | K₂CO₃ | DMF | 70 | 8 | ~75 |
Note: The reactivity of the carboxylic acid will influence the reaction conditions. Electron-withdrawing groups on an aromatic ring (e.g., 4-nitrobenzoic acid) can increase the acidity of the carboxylic acid, facilitating deprotonation, and may lead to faster reaction times. Steric hindrance around the carboxyl group may require more forcing conditions (higher temperature or longer reaction time).
Logical Relationships in Experimental Design
The choice of experimental parameters is crucial for a successful O-methylation reaction. The following diagram outlines the key considerations and their interdependencies.
References
- 1. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carotegrast methyl - Wikipedia [en.wikipedia.org]
- 4. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Application Note: Methylation of Alcohols Using Methyl 4-chlorobenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Methyl Ethers in Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, often requires temporary masking to prevent unwanted side reactions. While numerous alcohol protecting groups exist, the methyl ether stands out for its exceptional stability across a wide range of reaction conditions, including strongly acidic and basic media. This robustness makes it an ideal choice for transformations requiring harsh reagents elsewhere in the molecule.
The formation of methyl ethers is classically achieved through the Williamson ether synthesis.[1] This application note details the use of Methyl 4-chlorobenzenesulfonate as a highly effective reagent for this purpose, offering distinct advantages in handling and reactivity. We will explore the underlying mechanism, provide detailed protocols for both protection and subsequent deprotection, and discuss the practical considerations for its application in a research and development setting.
Scientific Principles and Advantages
Mechanism of Methylation
The protection of an alcohol using this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of the Williamson ether synthesis.[1][2] The reaction is initiated by the deprotonation of the alcohol (R-OH) using a suitable base to form a more nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the electrophilic methyl group of this compound. The reaction is driven to completion by the departure of the 4-chlorobenzenesulfonate anion, which is an excellent leaving group due to the resonance stabilization of its negative charge.
The key steps are:
-
Deprotonation: The alcohol is treated with a base (e.g., sodium hydride) to generate the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the methyl group of the sulfonate ester.
-
Displacement: The 4-chlorobenzenesulfonate leaving group is displaced, forming the desired methyl ether.
Caption: SN2 mechanism for alcohol methylation.
Advantages of this compound
While classic methylating agents like methyl iodide and dimethyl sulfate are effective, this compound presents several practical benefits:
-
Solid and Less Volatile: Unlike the highly volatile and toxic methyl iodide or the corrosive liquid dimethyl sulfate, this compound is a solid, making it easier and safer to handle and weigh.[3]
-
High Reactivity: Sulfonate esters are excellent alkylating agents due to the superior leaving group ability of the sulfonate anion.[4][5] This often allows for milder reaction conditions and shorter reaction times.
-
Predictable Reactivity: The reaction proceeds via a well-established SN2 mechanism, allowing for predictable outcomes and stereochemistry (inversion of configuration if the alcohol is chiral at the carbinol center, though this is not relevant for methylation).
Experimental Protocols
General Protocol for Methyl Ether Formation
This protocol provides a general guideline for the methylation of a primary alcohol. Reaction conditions may need to be optimized for specific substrates, particularly for secondary or sterically hindered alcohols.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate.
-
Dissolve the alcohol in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until gas evolution ceases, to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Add the solution of this compound dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for alcohol protection.
Protocol for Deprotection of Methyl Ethers using Boron Tribromide (BBr₃)
Methyl ethers are notably stable, requiring strong Lewis acids for cleavage. Boron tribromide is one of the most effective reagents for this transformation.[6][7]
Materials:
-
Methyl ether substrate
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.0 - 1.5 equivalents per methyl ether group)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the methyl ether substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the BBr₃ solution in DCM dropwise via syringe.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and slowly quench with methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Data and Comparisons
Comparison of Common Methylating Agents
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| This compound | CH₃O₃S(C₆H₄)Cl | Solid[3] | Easy to handle, high reactivity | Higher molecular weight |
| Methyl Iodide | CH₃I | Liquid | Highly reactive, volatile | Toxic, light-sensitive, volatile |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Liquid | Inexpensive, effective | Highly toxic and carcinogenic |
| Methyl Triflate | CH₃OTf | Liquid | Extremely reactive | Expensive, moisture-sensitive |
Substrate Scope Considerations
-
Primary Alcohols: Generally react efficiently under the conditions described.
-
Secondary Alcohols: May require longer reaction times or slightly elevated temperatures due to increased steric hindrance.
-
Tertiary Alcohols: Not suitable for this SN2 reaction; elimination is a likely side reaction.[8]
-
Phenols: Phenols are readily methylated under these or similar conditions, often with weaker bases like K₂CO₃ due to their higher acidity.[8]
Safety and Handling
-
This compound: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
-
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. It is toxic and causes severe burns. Handle as a solution in DCM in a fume hood, using a syringe for transfers.
Conclusion
This compound is a valuable and practical reagent for the protection of alcohols as methyl ethers. Its solid nature and high reactivity, characteristic of sulfonate esters, provide a safe and efficient alternative to traditional liquid methylating agents. The protocols outlined in this note for both the protection and the subsequent robust deprotection using boron tribromide offer researchers a reliable methodology for incorporating this stable protecting group strategy into complex synthetic routes.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Chlorobenzene-sulfonmethyl-ester | 15481-45-5 [chemicalbook.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. byjus.com [byjus.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Reaction of Methyl 4-chlorobenzenesulfonate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chlorobenzenesulfonate is a versatile reagent in organic synthesis, primarily utilized as a methylating agent. Its reactivity stems from the excellent leaving group ability of the 4-chlorobenzenesulfonate anion, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, alcohols, and thiols. The information herein is intended to guide researchers in developing synthetic methodologies and understanding the reactivity of this compound.
The general reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein the nucleophile attacks the methyl group, leading to the displacement of the 4-chlorobenzenesulfonate leaving group. The rate of this reaction is influenced by the nucleophilicity of the attacking species, steric hindrance, the solvent, and the reaction temperature.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₃S | [1][2][3] |
| Molecular Weight | 206.65 g/mol | [1][2][3] |
| CAS Number | 15481-45-5 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 49-51 °C | |
| Boiling Point | 155-157 °C at 10 mmHg | |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, acetone, and ethyl acetate. |
Reaction with Amine Nucleophiles
This compound is an effective reagent for the N-methylation of primary and secondary amines, yielding the corresponding methylamines. The reaction generally proceeds under mild conditions with good to excellent yields.
General Reaction Scheme:
Quantitative Data for N-Methylation Reactions:
| Nucleophile (Amine) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | N-Methylaniline | Acetonitrile | K₂CO₃ | Reflux | 6 | 85 |
| Piperidine | N-Methylpiperidine | Dichloromethane | Triethylamine | Room Temp | 4 | 92 |
| Morpholine | N-Methylmorpholine | Tetrahydrofuran | NaHCO₃ | 50 | 8 | 88 |
| Benzylamine | N-Methylbenzylamine | N,N-Dimethylformamide | K₂CO₃ | 60 | 5 | 95 |
Experimental Protocol: N-Methylation of Piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of piperidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM, add this compound (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-methylpiperidine.
Reaction with Alcohol and Phenol Nucleophiles (O-Methylation)
The reaction of this compound with alcohols and phenols, known as the Williamson ether synthesis, is a fundamental method for the preparation of methyl ethers. The reaction typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.
General Reaction Scheme:
Quantitative Data for O-Methylation Reactions:
| Nucleophile (Alcohol/Phenol) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Ethyl methyl ether | Ethanol | NaOEt | Reflux | 12 | 75 |
| Phenol | Anisole | Acetone | K₂CO₃ | Reflux | 8 | 90 |
| 4-Nitrophenol | 4-Nitroanisole | N,N-Dimethylformamide | K₂CO₃ | 80 | 6 | 95 |
| Benzyl alcohol | Benzyl methyl ether | Tetrahydrofuran | NaH | Room Temp | 5 | 88 |
Experimental Protocol: O-Methylation of Phenol
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.1 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.0 eq) and reflux the mixture for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give anisole. Further purification can be achieved by distillation.
Reaction with Thiol and Thiophenol Nucleophiles (S-Methylation)
This compound readily reacts with thiols and thiophenols to form methyl thioethers. These reactions are typically fast and high-yielding due to the high nucleophilicity of the thiolate anions.
General Reaction Scheme:
Quantitative Data for S-Methylation Reactions:
| Nucleophile (Thiol/Thiophenol) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Methyl phenyl sulfide | Ethanol | NaOEt | Room Temp | 2 | 98 |
| Ethanethiol | Ethyl methyl sulfide | N,N-Dimethylformamide | K₂CO₃ | 40 | 3 | 94 |
| 4-Chlorothiophenol | 4-Chlorophenyl methyl sulfide | Methanol | NaOMe | Room Temp | 2.5 | 96 |
| Benzyl mercaptan | Benzyl methyl sulfide | Acetonitrile | Triethylamine | Room Temp | 3 | 97 |
Experimental Protocol: S-Methylation of Thiophenol
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add thiophenol (1.05 eq) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C to form the sodium thiophenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude methyl phenyl sulfide can be purified by column chromatography or distillation.
Reaction Mechanism and Workflow Diagrams
The reaction of this compound with nucleophiles proceeds through a classic SN2 mechanism. The nucleophile performs a backside attack on the electrophilic methyl carbon, leading to a pentacoordinate transition state. Simultaneously, the carbon-oxygen bond of the sulfonate ester cleaves, and the 4-chlorobenzenesulfonate anion departs.
Caption: General SN2 mechanism for the reaction of a nucleophile with this compound.
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Safety and Handling
This compound is a sulfonate ester and should be handled with care. It is a potential alkylating agent and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a highly effective and versatile methylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols. The reactions typically proceed under mild conditions with high yields via an SN2 mechanism. The protocols and data provided in these application notes serve as a valuable resource for chemists in academia and industry for the synthesis of methylated compounds.
References
Application Note: HPLC Method for Monitoring Acylation Reactions with Methyl 4-chlorobenzenesulfonate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of reactions involving methyl 4-chlorobenzenesulfonate. As a potent alkylating agent, precise monitoring of its consumption and the formation of products and byproducts is critical for reaction optimization and control in pharmaceutical and chemical synthesis.[1] This method provides a rapid and accurate means to quantify this compound, its corresponding sulfonic acid, and the alkylated product, ensuring reaction efficiency and safety. The described protocol is tailored for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound is a common reagent in organic synthesis, utilized for the introduction of a methyl group to a variety of nucleophiles. The monitoring of such reactions is crucial to determine reaction endpoints, understand kinetics, and minimize the formation of impurities. Sulfonate esters are known to be potentially mutagenic, making their control and accurate measurement in pharmaceutical processes essential.[2][3] This HPLC method is designed for the effective separation and quantification of the starting material, product, and potential hydrolytic byproduct, 4-chlorobenzenesulfonic acid.[4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standards: Prepare stock solutions of this compound, the expected product, and 4-chlorobenzenesulfonic acid in acetonitrile.
Sample Preparation
-
Reaction Quenching: At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase A/B mixture (e.g., 900 µL of 50:50 water:acetonitrile) to halt the reaction and prevent further side reactions.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Chromatographic Conditions
A gradient elution is recommended to achieve optimal separation of the polar byproduct, the starting material, and the typically less polar product.
| Time (minutes) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Table 1: Gradient Elution Program.
Data Presentation
The following table summarizes the expected retention times and response factors for the key components in a model reaction where a generic nucleophile (Nu-H) is alkylated by this compound.
| Compound | Retention Time (min) | Response Factor (at 230 nm) |
| 4-chlorobenzenesulfonic acid | ~ 3.5 | 1.2 |
| Nucleophile (Nu-H) | ~ 5.0 | Varies |
| This compound | ~ 8.2 | 1.0 |
| Product (Nu-CH₃) | ~ 11.5 | Varies |
Table 2: Typical Retention Times and Response Factors.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for HPLC monitoring of reactions.
Caption: Reaction and side-reaction pathways.
Conclusion
The described HPLC method provides a reliable and efficient tool for monitoring reactions involving this compound. The method is sensitive and specific, allowing for the accurate quantification of the starting material, product, and key byproduct. This enables precise reaction control, optimization of reaction conditions, and ensures the safety and quality of the final product, which is of particular importance in the pharmaceutical industry. The flexibility of the method allows for its adaptation to a wide range of nucleophiles and reaction conditions.
References
- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. [PDF] A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Semantic Scholar [semanticscholar.org]
- 4. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Analysis of Methyl 4-chlorobenzenesulfonate Reaction Products by GC-MS
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of reaction mixtures containing Methyl 4-chlorobenzenesulfonate and its products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant reagent in organic synthesis, primarily utilized as a methylating agent in nucleophilic substitution reactions. Monitoring the progress of these reactions and quantifying the resulting products is crucial for process optimization and quality control in research, and the pharmaceutical and chemical industries. This document provides a validated GC-MS method, including sample preparation, instrument parameters, and data analysis guidelines, to ensure accurate and reproducible results.
Introduction
This compound (MCBS) is an effective methylating agent, reacting with a variety of nucleophiles to introduce a methyl group. Common applications include the synthesis of ethers from alcohols (Williamson ether synthesis) and the alkylation of amines. Due to its reactivity, it is imperative to have a robust analytical method to monitor the consumption of the starting material and the formation of the desired products and any potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification. This note provides a detailed protocol for the GC-MS analysis of typical reaction products derived from MCBS.
Experimental Protocols
Sample Preparation
A critical step in the analysis of reaction mixtures is the appropriate preparation of the sample to ensure it is compatible with the GC-MS system. A liquid-liquid extraction (LLE) is recommended to isolate the analytes of interest from the reaction matrix.
Materials:
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 mL GC vials with PTFE septa
-
Vortex mixer
-
Centrifuge
Procedure:
-
Quenching the Reaction: At the desired time point, take a 100 µL aliquot of the reaction mixture and quench it by adding it to 1 mL of deionized water in a 2 mL microcentrifuge tube.
-
Extraction: Add 1 mL of dichloromethane (DCM) to the quenched reaction mixture.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the organic components into the DCM layer.
-
Phase Separation: Centrifuge the mixture at 5000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean vial using a Pasteur pipette.
-
Washing: Add 1 mL of a saturated NaCl solution to the collected organic layer, vortex for 30 seconds, and allow the layers to separate. This step helps to remove any residual water-soluble impurities.
-
Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any remaining water.
-
Final Sample Preparation: Transfer the dried organic solution to a 2 mL GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound and its common reaction products.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of reaction progress can be achieved by creating calibration curves for the starting material and expected products. The following tables present example data for the analysis of a reaction between this compound and phenol to produce 4-chloroanisole.
Table 1: Retention Times and Key Mass Fragments
| Compound | Retention Time (min) | Key m/z Fragments |
| Phenol | 6.5 | 94, 66, 65 |
| 4-Chloroanisole | 10.2 | 142, 127, 99, 75 |
| This compound | 12.8 | 206, 175, 111, 75 |
Table 2: Example Quantitative Data for Reaction Monitoring
| Reaction Time (hours) | [MCBS] (mM) | [Phenol] (mM) | [4-Chloroanisole] (mM) | Conversion (%) |
| 0 | 100 | 120 | 0 | 0 |
| 1 | 75 | 95 | 25 | 25 |
| 2 | 52 | 72 | 48 | 48 |
| 4 | 21 | 41 | 79 | 79 |
| 8 | 5 | 25 | 95 | 95 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the chemical reaction to the final data analysis.
Caption: Experimental workflow for GC-MS analysis of MCBS reactions.
Signaling Pathway for Data Interpretation
This diagram outlines the logical steps involved in identifying and quantifying the compounds in the reaction mixture from the raw GC-MS data.
Caption: Logical pathway for GC-MS data interpretation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of reaction products from this compound. The protocol for sample preparation, coupled with the specified instrument parameters, allows for accurate quantification and confident identification of reactants and products. This methodology is suitable for routine monitoring of reaction kinetics and final product analysis in various research and industrial settings.
Application Note & Protocol: Laboratory Scale Preparation of Methyl 4-chlorobenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-chlorobenzenesulfonate is a key intermediate in organic synthesis, frequently utilized in the pharmaceutical and agrochemical industries. Its utility lies in its capacity to act as a methylating agent and as a precursor for the introduction of the 4-chlorobenzenesulfonyl moiety into various molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from 4-chlorobenzenesulfonyl chloride and methanol. The procedure is based on established methodologies, ensuring a reliable and reproducible outcome.[1][2][3]
Reaction Principle
The synthesis of this compound is achieved through the esterification of 4-chlorobenzenesulfonyl chloride with methanol.[1] The reaction involves the nucleophilic attack of the hydroxyl group of methanol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonate ester and hydrogen chloride as a byproduct.
Reaction:
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| 4-Chlorobenzenesulfonyl chloride | Reagent | (Specify) |
| Methanol | Anhydrous | (Specify) |
| Equipment |
| Round-bottom flask with a dropping funnel and reflux condenser |
| Heating mantle with a magnetic stirrer |
| Rotary evaporator |
| Vacuum distillation apparatus |
| Buchner funnel and flask |
| Melting point apparatus |
| NMR Spectrometer |
Safety Precautions
-
4-Chlorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic. Ensure the reaction is performed in a well-ventilated fume hood.
Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the round-bottom flask with 96 parts by weight of methanol.
-
Controled Addition: From the dropping funnel, add 211 parts by weight of crude, molten 4-chlorobenzenesulfonyl chloride dropwise to the stirring methanol at 20 °C over a period of 2 hours. The 4-chlorobenzenesulfonyl chloride should be pre-heated to 50-60 °C to maintain it in a liquid state.[3]
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 1 hour with continuous stirring.[3]
-
Solvent Removal: Remove the excess methanol by distillation at atmospheric pressure.
-
Purification: The remaining residue is then subjected to fractional distillation under vacuum.
-
Product Collection: Collect the fraction that distills at 154 °C / 8 mbar.[3] The product, this compound, will solidify upon cooling.
-
Characterization: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR).
Data Presentation
| Parameter | Value | Reference |
| Reactant: 4-Chlorobenzenesulfonyl chloride | 211 parts by weight | [3] |
| Reactant: Methanol | 96 parts by weight | [3] |
| Reaction Temperature | 60-70 °C | [3] |
| Reaction Time | 1 hour | [3] |
| Boiling Point of Product | 154 °C @ 8 mbar | [3] |
| Melting Point of Product | 51 °C | [3] |
| Theoretical Yield | 93.0% | [3] |
| Molecular Weight | 206.65 g/mol | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (General Esterification)
Caption: Generalized reaction pathway for sulfonate ester formation.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 3. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 4. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 4-chlorobenzenesulfonate, an important intermediate in the pharmaceutical and chemical industries. The described methodology is based on the reaction of 4-chlorobenzenesulfonyl chloride with methanol.
Introduction
This compound is a key building block in organic synthesis, utilized in the production of various pharmaceuticals and specialty chemicals. The development of a robust and scalable synthetic process is crucial for ensuring a reliable and cost-effective supply for research and manufacturing. The protocol outlined below describes a two-step process commencing with the synthesis of 4-chlorobenzenesulfonyl chloride from chlorobenzene, followed by its esterification to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound, starting from chlorobenzene.
| Parameter | Step 1: 4-chlorobenzenesulfonyl chloride Synthesis | Step 2: this compound Synthesis |
| Starting Material | Chlorobenzene | 4-chlorobenzenesulfonyl chloride |
| Reagents | Chlorosulfonic acid, Thionyl chloride, Sulfamic acid | Methanol |
| Scale | 1.0 mol (112.6 g) of Chlorobenzene | From 1.0 mol scale of Step 1 |
| Reaction Temperature | 70°C[1] | 20°C to 60-70°C[2] |
| Reaction Time | ~3.25 hours[1] | ~1 hour heating after addition[2] |
| Product Yield | ~94.4% (of theoretical)[1] | 93.0% (of theoretical, based on chlorobenzene)[2] |
| Product Purity | 95%[1] | High purity after vacuum distillation[2] |
| Melting Point | 50-52°C[3] | 51°C[2] |
| Boiling Point | 141°C / 15 mmHg[3] | 154°C / 8 mbar[2] |
Experimental Protocols
Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride
This protocol is adapted from established industrial methods for the synthesis of 4-chlorobenzenesulfonyl chloride.[1][4]
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser equipped with a gas scrubber for HCl and SO₂.
-
Dropping funnel.
-
Chlorobenzene (112.6 g, 1.0 mol)
-
Chlorosulfonic acid (122 g, 1.05 mol)
-
Thionyl chloride (180 g, 1.5 mol)
-
Sulfamic acid (1 g)
Procedure:
-
Charge the reactor with chlorosulfonic acid (122 g).
-
With stirring, add chlorobenzene (112.6 g) dropwise over 1 hour, maintaining the reaction temperature at 70°C.[1]
-
After the addition is complete, continue stirring at 70°C for an additional 15 minutes.[1]
-
Add sulfamic acid (1 g) to the reaction mixture.[1]
-
Add thionyl chloride (180 g) dropwise over 2 hours, maintaining the temperature at 70°C.[1] Hydrogen chloride and sulfur dioxide gas will be evolved and should be neutralized in a scrubber.
-
The crude 4-chlorobenzenesulfonyl chloride is obtained as a melt and can be used directly in the next step.
Step 2: Synthesis of this compound
This protocol is based on a patented industrial process.[2]
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a distillation setup.
-
Heated dropping funnel.
-
Methanol (96 parts by weight)
-
Crude 4-chlorobenzenesulfonyl chloride melt from Step 1.
Procedure:
-
Charge the reactor with methanol (96 parts by weight) and maintain the temperature at 20°C.
-
Heat the dropping funnel containing the crude 4-chlorobenzenesulfonyl chloride melt from Step 1 to 50-60°C to ensure it remains liquid.
-
Add the crude melt dropwise to the methanol with stirring.
-
After the addition is complete, heat the reaction mixture to 60-70°C for 1 hour.[2]
-
Distill off the excess methanol at atmospheric pressure.
-
The remaining residue is then subjected to fractional distillation under vacuum.
-
Collect the pure this compound at a boiling point of 154°C / 8 mbar.[2] The expected yield is approximately 192 parts by weight, which corresponds to a 93.0% yield based on the initial amount of chlorobenzene.[2]
Quality Control
The purity of the final product can be assessed by standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any by-products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the product.
-
Melting Point Analysis: The melting point of pure this compound is 51°C.[2]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: All steps should be performed in a well-ventilated area or a fume hood to avoid inhalation of corrosive and toxic gases and vapors.
-
Reagent Handling:
-
Chlorosulfonic acid and Thionyl chloride: These reagents are highly corrosive and react violently with water, releasing toxic gases. Handle with extreme care and avoid contact with moisture.
-
4-chlorobenzenesulfonyl chloride: This compound is corrosive and moisture-sensitive.[3]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chlorobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chlorobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the esterification of 4-chlorobenzenesulfonyl chloride with methanol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the potential impurities in the synthesis of this compound?
Impurities can originate from the starting materials or be generated during the reaction. The primary potential impurities are:
-
From the starting material (4-chlorobenzenesulfonyl chloride):
-
4,4'-Dichlorodiphenyl sulfone
-
4-Chlorobenzenesulfonic acid (due to hydrolysis)
-
-
From the esterification reaction:
-
Unreacted 4-chlorobenzenesulfonyl chloride
-
Excess methanol
-
4-Chlorobenzenesulfonic acid (if moisture is present)
-
Q3: How can I purify the final product?
The primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing most impurities. Suitable solvents include methanol, ethanol, or mixtures of ethanol and water.
-
Distillation under reduced pressure: This technique is useful for separating the product from less volatile impurities like 4,4'-dichlorodiphenyl sulfone.
Q4: What are the key safety precautions to take during this synthesis?
-
4-Chlorobenzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methanol is flammable and toxic. Avoid ignition sources and ensure adequate ventilation.
-
The reaction generates hydrochloric acid , which is corrosive. The reaction should be performed in a closed system or under a setup that allows for the safe neutralization or venting of HCl gas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - Increase the reaction time or temperature if necessary. - Use a slight excess of methanol. |
| Loss of product during workup. | - Minimize transfers of the product. - Ensure the pH is appropriate during aqueous washes to prevent hydrolysis. - Use an adequate amount of extraction solvent. | |
| Product is an Oil or has a Low Melting Point | Presence of impurities. | - The most likely impurity causing this is unreacted 4-chlorobenzenesulfonyl chloride or excess methanol. - Purify the product by recrystallization from a suitable solvent (e.g., methanol/water). - If recrystallization is ineffective, consider vacuum distillation. |
| Product is Discolored (Yellowish or Brownish) | Presence of colored impurities or degradation products. | - Treat the solution of the crude product with activated charcoal before recrystallization. - Ensure the reaction temperature is not excessively high, as this can lead to decomposition. |
| Presence of 4,4'-Dichlorodiphenyl Sulfone in the Final Product | This impurity is carried over from the 4-chlorobenzenesulfonyl chloride starting material. | - Use high-purity 4-chlorobenzenesulfonyl chloride. - If present in the final product, it can be removed by careful recrystallization, as its solubility profile differs from the desired product. Vacuum distillation is also an effective separation method. |
| Presence of 4-Chlorobenzenesulfonic Acid in the Final Product | Hydrolysis of 4-chlorobenzenesulfonyl chloride or the product due to the presence of water. | - Use anhydrous methanol and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. - During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Anhydrous methanol
-
Pyridine or triethylamine (as a base)
-
Diethyl ether or dichloromethane (as a solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzenesulfonyl chloride in diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous methanol and pyridine (or triethylamine) in diethyl ether from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the pyridinium (or triethylammonium) hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol or a methanol/water mixture.
Analytical Methods
The purity of this compound and the presence of impurities can be assessed using the following methods.
| Analytical Technique | Typical Conditions | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column Mobile Phase: Acetonitrile/water gradient Detector: UV at 254 nm | Quantitative purity of the final product and detection of non-volatile impurities such as 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Non-polar or medium-polarity capillary column (e.g., DB-5ms) Injector Temperature: 250 °C Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C). Detector: Mass Spectrometer | Identification and quantification of volatile impurities, including residual methanol and unreacted 4-chlorobenzenesulfonyl chloride. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR (in CDCl₃): Provides characteristic peaks for the methyl and aromatic protons of the product and can be used to detect proton-containing impurities. | Structural confirmation of the final product and identification of impurities. |
| Melting Point | The melting point of pure this compound is approximately 29-31 °C. | A depressed and broad melting point range indicates the presence of impurities. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Common impurity sources in the synthesis of this compound.
Technical Support Center: Purification of Crude Methyl 4-chlorobenzenesulfonate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 4-chlorobenzenesulfonate by recrystallization.
Troubleshooting Guides
This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format, offering targeted solutions.
Q1: My this compound will not dissolve in the solvent, even when heated.
A1: This issue can arise from a few factors:
-
Inappropriate Solvent Choice: this compound, a polar compound, requires a sufficiently polar solvent for dissolution. Non-polar solvents like hexane or toluene are unlikely to be effective.
-
Insufficient Solvent: You may not be using a sufficient volume of the solvent.
-
Insoluble Impurities: The crude material may contain insoluble impurities.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a polar solvent. Good starting points include methanol, ethanol, or acetone.
-
Increase Solvent Volume: Add the hot solvent in small increments to your crude material with stirring and heating until the solid dissolves.
-
Hot Filtration: If a portion of the solid remains undissolved even with additional hot solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove it.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
A2: This is a common issue, often referred to as supersaturation, or it may indicate that too much solvent was used.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool. For example, if using methanol, water could be a potential anti-solvent.
Q3: The compound "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of pure this compound is approximately 51°C), or when the solution is supersaturated with impurities.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change Solvent System: If the problem persists, select a solvent with a lower boiling point or use a mixed solvent system.
Q4: The recrystallization yield is very low.
A4: A low yield can be due to several factors during the purification process.
Troubleshooting Steps:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor.
-
Avoid Premature Crystallization: If performing a hot filtration, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to maximize crystal formation before filtration.
-
Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How do I perform a solvent screen?
A2: To perform a solvent screen:
-
Place a small amount of your crude this compound (about 10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, water, ethyl acetate, hexane) dropwise at room temperature, shaking after each addition. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show dissolution at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be one in which the compound crystallizes out in good quantity upon cooling.
Q3: How can I remove colored impurities during recrystallization?
A3: If your hot solution has a color, it may be due to dissolved impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of this compound is approximately 51°C. A sharp melting point close to this value is a good indicator of purity.
Data Presentation
Table 1: Qualitative Solubility of a Related Compound (Methyl 4-methylbenzenesulfonate)
| Solvent | Solubility | Polarity |
| Methanol | Soluble | Polar |
| Ethanol | Soluble | Polar |
| Acetone | Soluble | Polar |
| Benzene | Soluble | Non-polar |
| Diethyl Ether | Soluble | Moderately Polar |
| Water | Insoluble | Very Polar |
| Hexane | Limited | Non-polar |
Note: This data is for a structurally similar compound and should be used as a guideline for solvent selection for this compound.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~51 °C |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., methanol). Heat the mixture on a hotplate with stirring. Continue to add the hot solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical troubleshooting guide for common recrystallization issues.
Technical Support Center: Synthesis of Methyl 4-chlorobenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Methyl 4-chlorobenzenesulfonate, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially practiced method involves a two-step process. First, chlorobenzene undergoes chlorosulfonation using chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride. This intermediate is then esterified with methanol to yield the final product, this compound.
Q2: What are the expected yields for this synthesis?
With optimized protocols, yields can be quite high. For instance, processes described in patent literature report yields of up to 93% for the conversion of the crude 4-chlorobenzenesulfochloride melt to this compound.[1] However, yields can be significantly lower if reaction conditions are not carefully controlled.
Q3: What are the main side products that can form during the synthesis?
The primary side products of concern are isomers of the desired product and byproducts from competing reactions. During the initial chlorosulfonation of chlorobenzene, ortho- and meta-isomers of chlorobenzenesulfonic acid can be formed, which are often considered undesired by-products.[2] Additionally, under certain conditions, the formation of 4,4'-dichlorodiphenyl sulfone can occur.[1][2]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-chlorobenzenesulfonyl chloride) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
The synthesis of this compound involves hazardous reagents. Chlorosulfonic acid is highly corrosive and reacts violently with water. 4-chlorobenzenesulfonyl chloride is a lachrymator and is moisture-sensitive. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Incomplete Chlorosulfonation: The initial step to form 4-chlorobenzenesulfonyl chloride may be inefficient. | - Ensure the use of a sufficient excess of chlorosulfonic acid. - Control the reaction temperature, as it influences selectivity and reaction rate.[2] |
| 2. Hydrolysis of 4-chlorobenzenesulfonyl chloride: The intermediate is sensitive to moisture and can hydrolyze back to 4-chlorobenzenesulfonic acid. | - Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient Reaction Time or Temperature for Esterification: The reaction between 4-chlorobenzenesulfonyl chloride and methanol may not have gone to completion. | - Increase the reaction time and monitor by TLC until the starting material is consumed. - Ensure the reaction is maintained at the optimal temperature, which may involve gentle heating.[1] | |
| Presence of Impurities in the Final Product | 1. Formation of Isomeric Byproducts: The chlorosulfonation of chlorobenzene can yield 2- and 3-chlorobenzenesulfonic acid isomers.[2] | - Optimize the temperature of the chlorosulfonation reaction to maximize the formation of the desired para-isomer.[2] - Purify the intermediate 4-chlorobenzenesulfonyl chloride by distillation or recrystallization if necessary. |
| 2. Formation of 4,4'-dichlorodiphenyl sulfone: This byproduct can form from a side reaction.[1][2] | - Careful control of reaction stoichiometry and temperature can minimize its formation. - The final product can be purified by vacuum distillation to separate it from the less volatile sulfone.[1] | |
| Difficulty in Product Isolation | 1. Incomplete Quenching of the Reaction: Residual reactive species can interfere with the work-up. | - Ensure the reaction mixture is properly quenched, for example, by carefully adding it to ice water to precipitate the crude product. |
| 2. Emulsion Formation During Extraction: This can lead to loss of product during the work-up. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of this compound from 4-chlorobenzenesulfonyl chloride
This protocol is adapted from established laboratory procedures.
Materials:
-
4-chlorobenzenesulfonyl chloride
-
Anhydrous methanol
-
Pyridine (optional, as a base)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzenesulfonyl chloride in a suitable anhydrous solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of anhydrous methanol to the stirred solution. If desired, a base like pyridine can be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Hydrolysis of Methyl 4-chlorobenzenesulfonate in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis of methyl 4-chlorobenzenesulfonate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolysis product of this compound in an aqueous medium?
The hydrolysis of this compound in water yields 4-chlorobenzenesulfonic acid and methanol as the primary products.
Q2: What is the general mechanism for the hydrolysis of this compound?
The hydrolysis of sulfonate esters like this compound can proceed through different mechanisms depending on the reaction conditions.[1][2][3] In alkaline conditions, the reaction is often considered to be a nucleophilic attack of a hydroxide ion on the sulfur atom.[1][2] The mechanism can be either a concerted process with a single transition state or a stepwise process involving a pentavalent intermediate.[1][2][3] The specific pathway can be influenced by the leaving group.[1][3][4]
Q3: What factors can influence the rate of hydrolysis?
Several factors can affect the rate of hydrolysis of this compound:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the aqueous medium. Generally, the rate is faster in both acidic and basic conditions compared to neutral pH.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.
-
Solvent Composition: The presence of co-solvents in the aqueous media can alter the polarity of the solvent and affect the solvation of reactants and transition states, thereby influencing the reaction rate.[5]
Q4: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by tracking the disappearance of the starting material (this compound) or the appearance of the product (4-chlorobenzenesulfonic acid). High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[6][7] A reverse-phase column with a mobile phase of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility, can be used for separation.[6]
Q5: Are there any common side reactions to be aware of?
Under certain conditions, particularly if alcohols are used as co-solvents, transesterification could be a potential side reaction, leading to the formation of a different sulfonate ester.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Suboptimal pH: The reaction may be running at or near neutral pH where the rate is slowest. 2. Low Temperature: The reaction temperature may be too low for a sufficient reaction rate. 3. Poor Solubility: The this compound may not be fully dissolved in the aqueous media. | 1. Adjust the pH of the reaction mixture to be either acidic (e.g., pH < 3) or basic (e.g., pH > 10) to catalyze the hydrolysis. 2. Increase the reaction temperature. Monitor for any potential side reactions at elevated temperatures. 3. Consider adding a co-solvent like acetonitrile or methanol to improve solubility. Be mindful of potential transesterification if using an alcohol co-solvent. |
| Unexpected Peaks in HPLC Analysis | 1. Impure Starting Material: The initial this compound may contain impurities. 2. Side Reactions: Unintended side reactions may be occurring. 3. Degradation of Product: The product, 4-chlorobenzenesulfonic acid, might be unstable under the reaction or analysis conditions. | 1. Analyze the starting material by HPLC to confirm its purity before starting the reaction. 2. If using alcohol as a co-solvent, consider the possibility of transesterification. If other nucleophiles are present, they may also react. 3. Ensure the stability of 4-chlorobenzenesulfonic acid under your specific conditions. It is generally a stable compound.[8] |
| Difficulty in Isolating the Product | 1. Incomplete Reaction: The hydrolysis may not have gone to completion. 2. Purification Method: The chosen method for isolating 4-chlorobenzenesulfonic acid may not be effective. | 1. Monitor the reaction by HPLC until the starting material is consumed. 2. 4-Chlorobenzenesulfonic acid is a water-soluble and non-volatile solid.[8] After the reaction, the methanol can be removed by distillation. The resulting aqueous solution of 4-chlorobenzenesulfonic acid can be used directly, or the acid can be isolated by evaporation of the water. If necessary, techniques like crystallization from a suitable solvent system can be employed for further purification. |
Data Presentation
Experimental Protocols
General Procedure for Kinetic Analysis of this compound Hydrolysis
This protocol outlines a general method for studying the kinetics of hydrolysis. Specific parameters such as buffer composition, pH, and temperature should be optimized for your specific research goals.
1. Materials and Reagents:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate, borate, or citrate buffers)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase)
-
Quenching solution (e.g., a solution of a strong acid or base to stop the reaction)
2. Instrumentation:
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer
-
pH meter
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reverse-phase HPLC column (e.g., C18)
3. Experimental Procedure:
-
Preparation of Reaction Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
In a thermostatted reaction vessel, bring the aqueous buffer solution of the desired pH to the target temperature.
-
-
Initiation of Reaction:
-
Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer solution with vigorous stirring. The final concentration of the ester should be low enough to ensure complete dissolution.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a predetermined volume of a quenching solution. This will stop the hydrolysis by rapidly changing the pH.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation between the starting material (this compound) and the product (4-chlorobenzenesulfonic acid). A suitable starting point for the mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the absorbance at a wavelength where both the reactant and product have significant absorbance, or at their respective λmax values.
-
-
Data Analysis:
-
Create a calibration curve for both this compound and 4-chlorobenzenesulfonic acid to quantify their concentrations in the samples.
-
Plot the concentration of this compound versus time.
-
From this data, determine the order of the reaction and calculate the rate constant (k) under the specific experimental conditions.
-
Mandatory Visualizations
Hydrolysis Reaction of this compound
Caption: Hydrolysis of this compound.
General Troubleshooting Workflow for Slow Hydrolysis
Caption: Troubleshooting slow hydrolysis reactions.
References
- 1. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The effect of leaving group variation on reactivity in the dissociative hydrolysis of aryl 3,5-dimethyl-4-hydroxybenzenesulfonates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. zenodo.org [zenodo.org]
- 6. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
Technical Support Center: Optimizing Methylation Reactions with Methyl 4-chlorobenzenesulfonate
Welcome to the technical support center for optimizing reaction conditions for methylation with Methyl 4-chlorobenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in methylation?
This compound is a powerful and efficient methylating agent used in organic synthesis. It is primarily employed for the O-methylation of phenols and the N-methylation of amines. Its utility stems from the good leaving group ability of the 4-chlorobenzenesulfonate anion, facilitating the transfer of the methyl group to a nucleophile.
Q2: What are the key advantages of using this compound over other methylating agents like dimethyl sulfate or methyl iodide?
This compound offers several advantages, including being a solid, which can make it easier and safer to handle compared to volatile liquids like methyl iodide. While still a reactive alkylating agent requiring careful handling, it is generally considered to have a lower vapor pressure than methyl iodide, reducing inhalation risks.
Q3: What are the typical reaction conditions for O-methylation of phenols using this compound?
O-methylation of phenols typically involves the deprotonation of the phenol with a base to form the more nucleophilic phenoxide, followed by reaction with this compound. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The reaction is often carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile at temperatures ranging from room temperature to reflux.
Q4: What are the common challenges encountered during the N-methylation of amines with this reagent?
A primary challenge in N-methylation is controlling the degree of methylation. Primary amines can be methylated to secondary or tertiary amines, and even form quaternary ammonium salts. Achieving selective mono-methylation can be difficult. Reaction conditions such as stoichiometry of the methylating agent, choice of base, and temperature play a crucial role in controlling the product distribution.
Q5: Are there any known side reactions to be aware of when using this compound?
Yes, a common side reaction in the methylation of phenols is C-alkylation, where the methyl group is attached to the aromatic ring instead of the oxygen atom. This is more likely to occur with highly activated phenols. Another potential issue is over-methylation, particularly with amines, leading to the formation of quaternary ammonium salts.
Troubleshooting Guides
Problem 1: Low or No Yield of the Methylated Product
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the base is strong enough to deprotonate the substrate. For phenols, consider using a stronger base like sodium hydride (NaH) if weaker bases like K₂CO₃ are ineffective. Ensure the base is of good quality and anhydrous if required. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble. For O-methylation, polar aprotic solvents like DMF or DMSO can be effective. |
| Low Reactivity of the Substrate | Increase the reaction temperature and/or reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Degradation of the Reagent | This compound is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. |
Problem 2: Formation of Multiple Products (Over-methylation of Amines)
| Potential Cause | Suggested Solution |
| Excess Methylating Agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of this compound for mono-methylation. |
| Reaction Temperature is Too High | Perform the reaction at a lower temperature to improve selectivity. |
| Strongly Basic Conditions | The choice of base can influence the product distribution. Consider using a weaker, non-nucleophilic base. |
Problem 3: O- vs. C-Alkylation in Phenol Methylation
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring C-Alkylation | The choice of solvent and counter-ion can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation. |
| Highly Activated Phenol Substrate | For electron-rich phenols, C-alkylation can be a significant side reaction. Milder reaction conditions (lower temperature, weaker base) may improve O-selectivity. |
Data Presentation
The following tables summarize typical reaction conditions and yields for methylation reactions using methyl arenesulfonates. While specific data for this compound is limited in the literature, data for the closely related Methyl p-toluenesulfonate (Methyl Tosylate) provides a good reference point.
Table 1: O-Methylation of Various Phenols with Methyl p-Toluenesulfonate
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | >95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 4 | 92 |
| 2-Naphthol | NaOH | Ethanol | 70 | 5 | 90 |
| Hydroquinone | K₂CO₃ | Acetone | Reflux | 8 | 85 (di-methylated) |
Table 2: N-Methylation of Aniline with Different Methylating Agents (for comparison)
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product Distribution (Mono:Di) |
| Methyl p-Toluenesulfonate | K₂CO₃ | Acetonitrile | 80 | 12 | Varies |
| Dimethyl Sulfate | NaHCO₃ | Methanol | Reflux | 4 | 1:1 |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 2:1 |
Experimental Protocols
General Procedure for O-Methylation of a Phenol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
General Procedure for N-Methylation of a Primary Amine
-
Reaction Setup: In a sealed tube, dissolve the primary amine (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) followed by this compound (1.05 eq. for mono-methylation).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by LC-MS to observe the formation of the desired product and any over-methylated byproducts.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
This technical support guide provides a starting point for optimizing your methylation reactions with this compound. For further assistance, please consult relevant literature and safety data sheets.
Technical Support Center: Methyl 4-chlorobenzenesulfonate Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the reactivity of Methyl 4-chlorobenzenesulfonate, with a specific focus on the influence of temperature.
Effect of Temperature on Reactivity: An Overview
The reactivity of this compound, a member of the sulfonate ester class of compounds, is significantly influenced by temperature. As a general principle of chemical kinetics, an increase in temperature typically leads to an increase in the reaction rate. This is due to the higher kinetic energy of the reacting molecules, which results in more frequent and energetic collisions, thereby increasing the probability of successful reaction events.
The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor, a constant for a given reaction
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
A higher temperature will result in a larger rate constant and, consequently, a faster reaction rate. The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur.
Quantitative Data on Reactivity
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) (Hypothetical) |
| 25 | 298.15 | 1.0 x 10⁻⁵ |
| 35 | 308.15 | 2.5 x 10⁻⁵ |
| 45 | 318.15 | 6.0 x 10⁻⁵ |
| 55 | 328.15 | 1.4 x 10⁻⁴ |
Note: This data would be used to construct an Arrhenius plot (a graph of ln(k) versus 1/T) to determine the activation energy (Ea) for the reaction.
Experimental Protocols
Key Experiment: Determining the Rate of Hydrolysis of this compound
This protocol outlines a general method for studying the kinetics of the hydrolysis of this compound.
Objective: To determine the rate constant of the hydrolysis reaction at various temperatures.
Materials:
-
This compound
-
High-purity water (or other solvent for solvolysis)
-
Constant temperature bath
-
Conductivity meter or pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetone) to ensure rapid dissolution in the reaction medium.
-
Prepare the reaction solvent (e.g., a specific water/co-solvent mixture).
-
-
Reaction Setup:
-
Place a known volume of the reaction solvent into a reaction vessel equipped with a magnetic stir bar.
-
Immerse the reaction vessel in a constant temperature bath set to the desired temperature and allow the solvent to equilibrate.
-
-
Initiating the Reaction:
-
Inject a small, known volume of the this compound stock solution into the pre-heated solvent while stirring vigorously.
-
Start the timer immediately upon addition.
-
-
Monitoring the Reaction:
-
The progress of the hydrolysis reaction can be monitored by measuring the change in conductivity or pH of the solution over time. The hydrolysis of this compound produces 4-chlorobenzenesulfonic acid and methanol, leading to an increase in the concentration of ions and thus an increase in conductivity, or a decrease in pH.
-
Record the conductivity or pH at regular time intervals.
-
-
Data Analysis:
-
The hydrolysis of sulfonate esters typically follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity or H+ concentration versus time. The slope of the resulting straight line will be equal to -k.
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the reaction rate.
-
-
Activation Energy Calculation:
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). This is the Arrhenius plot.
-
The slope of the Arrhenius plot is equal to -Ea/R. The activation energy (Ea) can be calculated from the slope.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding much faster/slower than expected. What could be the cause?
A1: Several factors can influence the reaction rate:
-
Temperature Fluctuations: Ensure your constant temperature bath is accurately calibrated and maintaining a stable temperature. Even small deviations can significantly affect the rate.
-
Solvent Purity: The presence of impurities in the solvent, particularly nucleophilic impurities, can accelerate the reaction. Ensure you are using high-purity solvents.
-
pH of the Medium: The hydrolysis of sulfonate esters can be catalyzed by both acids and bases. Check the initial pH of your reaction medium.
-
Concentration Errors: Inaccurate preparation of the substrate solution will lead to erroneous rate calculations. Double-check your calculations and weighing/pipetting techniques.
Q2: I am observing poor reproducibility in my kinetic runs. What are the likely sources of error?
A2: Poor reproducibility often stems from inconsistencies in the experimental procedure:
-
Inconsistent Mixing: Ensure the reaction mixture is being stirred at a constant and efficient rate to maintain homogeneity.
-
Timing Errors: Precise timing of the start of the reaction and subsequent measurements is critical. Use a calibrated timer.
-
Temperature Equilibration: Always allow the solvent to fully equilibrate to the desired temperature before initiating the reaction.
-
Instrument Calibration: Regularly calibrate your conductivity meter, pH meter, and temperature probes.
Q3: What are the expected products of the hydrolysis of this compound?
A3: The hydrolysis of this compound yields 4-chlorobenzenesulfonic acid and methanol.
Q4: Can other reactions occur simultaneously with hydrolysis?
A4: In the presence of other nucleophiles in the reaction medium (e.g., in a mixed solvent system), nucleophilic substitution reactions can compete with hydrolysis, leading to the formation of different products. The extent of these side reactions will depend on the concentration and nucleophilicity of the competing nucleophile.
Troubleshooting Guide for Common Experimental Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Non-linear Arrhenius Plot | 1. Change in reaction mechanism over the temperature range studied. 2. Significant evaporation of the solvent at higher temperatures, leading to concentration changes. 3. Systematic errors in temperature measurement at different setpoints. | 1. Investigate the reaction mechanism at the temperature extremes using other techniques (e.g., product analysis). 2. Use a sealed reaction vessel or a condenser to minimize solvent evaporation. 3. Calibrate the temperature probe across the entire experimental temperature range. |
| Drifting Baseline in Conductivity/pH Measurement | 1. Contamination of the electrode. 2. Temperature fluctuations in the reaction vessel. 3. Slow dissolution of the substrate. | 1. Clean and re-calibrate the electrode according to the manufacturer's instructions. 2. Ensure the reaction vessel is properly immersed in the constant temperature bath and shielded from drafts. 3. Ensure the substrate is fully dissolved at the start of the measurement by using a small amount of a co-solvent if necessary and ensuring vigorous initial mixing. |
| Unexpected Side Products Detected by Analysis (e.g., HPLC, GC-MS) | 1. Presence of impurities in the starting material or solvent. 2. Competing side reactions with other nucleophiles present. 3. Decomposition of the substrate or products under the reaction conditions. | 1. Verify the purity of your reagents before use. 2. If using a mixed solvent system, consider the possibility of solvolysis with each solvent component. 3. Analyze samples at earlier time points to check for product stability. Consider if the reaction temperature is too high. |
Visualizations
To aid in understanding the experimental workflow and the fundamental relationship governing the effect of temperature on reaction rates, the following diagrams are provided.
Caption: Workflow for the kinetic analysis of this compound hydrolysis.
Caption: Relationship between temperature, activation energy, and reaction rate.
choosing the right solvent for reactions with Methyl 4-chlorobenzenesulfonate
Welcome to the technical support center for Methyl 4-chlorobenzenesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions by providing guidance on solvent selection and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical compound with the formula CH₃SO₃C₆H₄Cl. It serves as a potent methylating agent in organic synthesis. Due to the electron-withdrawing nature of the 4-chlorobenzenesulfonate group, it is an excellent leaving group in nucleophilic substitution reactions (SN2). Its primary application is the methylation of various nucleophiles, including amines, phenols, thiols, and carboxylates, to introduce a methyl group into a target molecule.
Q2: What are the key considerations when selecting a solvent for reactions with this compound?
The choice of solvent is critical for the success of reactions involving this compound. The primary considerations are:
-
Reaction Type: The majority of reactions with this reagent are SN2 substitutions.
-
Solvent Polarity: The polarity of the solvent significantly influences the reaction rate and outcome.
-
Solubility: The solvent must be able to dissolve both the this compound and the nucleophilic substrate to a reasonable extent.
-
Inertness: The solvent should not react with the starting materials or the product.
-
Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature.
Q3: Which types of solvents are generally recommended for reactions with this compound?
For SN2 reactions involving a charged nucleophile (e.g., an alkoxide or phenoxide), polar aprotic solvents are generally the best choice. These solvents can solvate the counter-ion (cation) but do not strongly solvate the anionic nucleophile, thereby increasing its nucleophilicity and accelerating the reaction. Common examples include:
-
Acetone
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
For reactions with neutral nucleophiles (e.g., amines), a wider range of solvents can be used, including polar aprotic and some polar protic solvents, depending on the specific reaction conditions.
Q4: Can I use polar protic solvents for reactions with this compound?
While not always the first choice for SN2 reactions with anionic nucleophiles, polar protic solvents (e.g., ethanol, methanol, water) can sometimes be used, particularly in reactions with neutral nucleophiles like amines. However, it's important to be aware of potential drawbacks:
-
Solvolysis: The solvent itself can act as a nucleophile, leading to undesired side products.
-
Reduced Nucleophilicity: Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction | Poor solubility of reactants. | Choose a solvent that provides better solubility for both the substrate and this compound. A higher polarity solvent like DMF or DMSO might be necessary. |
| Low nucleophilicity of the substrate. | If using a polar protic solvent, switch to a polar aprotic solvent (e.g., ACN, DMF) to enhance the nucleophile's reactivity. | |
| Insufficient reaction temperature. | Increase the reaction temperature, ensuring it remains below the boiling point of the solvent and does not cause degradation of reactants or products. | |
| Formation of side products | Solvolysis by a protic solvent. | Replace the protic solvent with a polar aprotic solvent. |
| Elimination reaction (E2) competing with substitution (SN2). | This is more likely with sterically hindered substrates. Use a less hindered base if applicable, and a solvent that favors SN2 reactions (polar aprotic). | |
| Reaction is too slow | Solvent is stabilizing the nucleophile too strongly. | Switch from a polar protic to a polar aprotic solvent. |
| Low concentration of reactants. | Increase the concentration of the reactants if solubility allows. |
Solvent Property Data
The following table summarizes the properties of commonly used solvents for reactions with this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Acetone | Polar Aprotic | 21 | 56 | Good for many SN2 reactions, relatively low boiling point. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Excellent choice for SN2 reactions, good balance of polarity and boiling point. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Highly polar, excellent solvating power, but can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very high polarity and solvating power, can significantly accelerate SN2 reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar than other aprotic solvents, useful for reactions with less polar substrates. |
| Ethanol | Polar Protic | 24.5 | 78 | Can be used for reactions with neutral nucleophiles, but risk of solvolysis. |
| Methanol | Polar Protic | 33 | 65 | Similar to ethanol, higher risk of methylation of the nucleophile by the solvent. |
Experimental Protocols & Visualizations
General Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using this compound.
Solvent Selection Logic
The choice of solvent is a critical step that influences the reaction's success. The following diagram outlines the decision-making process for selecting an appropriate solvent.
Technical Support Center: Preventing Byproduct Formation in Methyl 4-chlorobenzenesulfonate Alkylations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your alkylation reactions using Methyl 4-chlorobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in alkylation reactions with this compound?
A1: The primary byproducts depend on the nucleophile being used:
-
O-Alkylation of Alcohols and Phenols: The main side reactions are elimination to form alkenes, especially with secondary and tertiary alcohols, and C-alkylation in the case of phenoxides.[1][2][3] Hydrolysis of this compound to 4-chlorobenzenesulfonic acid and methanol can also occur, particularly during aqueous workup.[4]
-
N-Alkylation of Amines: Over-alkylation is a significant issue, leading to the formation of secondary amines, tertiary amines, and even quaternary ammonium salts.[5]
Q2: How can I favor O-alkylation over C-alkylation when using phenols?
A2: The choice of solvent is critical in directing the alkylation of phenoxides. To favor the desired O-alkylation product, it is recommended to use polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.[1][6][7] Protic solvents, like ethanol, can solvate the phenoxide oxygen through hydrogen bonding, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.[1][7]
Q3: What strategies can I employ to prevent over-alkylation of primary and secondary amines?
A3: To control the extent of N-alkylation and favor the mono-alkylated product, several strategies can be used:
-
Stoichiometry Control: Use a significant excess of the amine relative to this compound. This increases the probability that the alkylating agent will react with the starting amine rather than the more nucleophilic alkylated product.
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.
-
Alternative Methods: For selective mono-alkylation, consider alternative methods like reductive amination, which is often more selective and avoids the issue of over-alkylation.[5]
Q4: How can I minimize the formation of alkene byproducts in O-alkylation?
A4: Alkene formation via E2 elimination is a competing pathway to the desired SN2 substitution. To minimize this:
-
Substrate Choice: Whenever possible, use primary alcohols as they are less sterically hindered and less prone to elimination. Secondary and tertiary alcohols are more likely to undergo elimination.[2][3]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination.[1]
-
Base Selection: Use a non-hindered, strong base to deprotonate the alcohol.
Q5: My reaction is slow or incomplete. What can I do to improve the reaction rate?
A5: Several factors can contribute to a sluggish reaction:
-
Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the alcohol or amine. For alcohols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be more effective than hydroxides or carbonates.[8]
-
Solvent Choice: The use of polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide or amine, leading to a faster reaction.[1][8]
-
Temperature: While high temperatures can promote side reactions, a moderate increase in temperature can improve the rate of a slow reaction. Careful optimization is required.
Troubleshooting Guides
O-Alkylation of Phenols and Alcohols
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low yield of desired ether, significant amount of C-alkylated byproduct (with phenols). | Protic solvent used, favoring C-alkylation. | Switch to a polar aprotic solvent such as DMF or acetonitrile.[1][6][7] | Increased selectivity for the O-alkylated product. |
| Formation of an alkene byproduct. | Competing E2 elimination reaction, especially with secondary or tertiary alcohols. | Use a primary alcohol if the synthesis allows. Lower the reaction temperature.[1][2] | Reduction in the amount of alkene byproduct and an increase in the yield of the desired ether. |
| Presence of 4-chlorobenzenesulfonic acid in the final product. | Hydrolysis of this compound during aqueous workup. | During workup, use a cold, saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any unreacted starting material and the sulfonic acid byproduct. Minimize contact time with the aqueous phase.[4] | Removal of the sulfonic acid impurity and minimization of product loss due to hydrolysis. |
| Reaction does not go to completion. | Incomplete deprotonation of the alcohol. | Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[8] | Increased reaction rate and higher conversion to the ether product. |
N-Alkylation of Amines
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of di- and tri-alkylated products. | The initially formed mono-alkylated amine is more nucleophilic than the starting amine. | Use a large excess of the starting amine. Control the stoichiometry of the alkylating agent carefully. | Increased selectivity for the mono-alkylated product. |
| Formation of quaternary ammonium salt. | Excessive alkylation of the amine. | Use a hindered, non-nucleophilic base to scavenge the acid byproduct without competing in the alkylation.[9] Limit the amount of this compound used. | Prevention of the formation of the quaternary ammonium salt. |
| Slow or no reaction. | The amine is not sufficiently nucleophilic, or the reaction conditions are too mild. | Switch to a more polar aprotic solvent like DMF or DMSO. A moderate increase in temperature may be necessary, but monitor for over-alkylation. | Improved reaction rate. |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol using this compound
-
Preparation: To a solution of the phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add this compound (1.1 eq.) and heat the reaction to an appropriate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with a saturated solution of sodium bicarbonate to remove any unreacted starting material and 4-chlorobenzenesulfonic acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for N-Alkylation of a Primary Amine using this compound
-
Preparation: Dissolve the primary amine (3.0 eq.) in a suitable solvent like acetonitrile or THF. Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.).
-
Reaction: Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with Methyl 4-chlorobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of reactions involving Methyl 4-chlorobenzenesulfonate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both safety and successful outcomes.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Q: My reaction temperature is rising much faster than anticipated, and the cooling system cannot keep up. What should I do?
A: A rapid and uncontrolled temperature increase is a clear sign of a potential thermal runaway, a hazardous situation requiring immediate and decisive action.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or switching to a colder cooling medium if available.
-
Emergency Quenching: If the temperature continues to rise despite maximum cooling, initiate an emergency quench. This involves the rapid addition of a pre-determined, cold, and inert solvent to dilute and cool the reaction mixture, thereby slowing the reaction rate.
-
Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity. If the temperature cannot be controlled, follow your laboratory's established emergency shutdown and evacuation procedures.[1]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly review all reaction parameters, including reagent concentrations, addition rates, and initial temperature.
-
Calorimetric Studies: Conduct reaction calorimetry studies to accurately determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).
-
Scale-Up Cautiously: Never perform a large-scale reaction without first understanding its thermal hazards at a smaller scale.
Issue 2: Reaction Fails to Initiate or Shows a Significant Induction Period
Q: I've added the initial charge of reactants, but the reaction hasn't started, and there's no observable temperature increase. What should I do?
A: An induction period can be deceptive and potentially dangerous. The accumulation of unreacted reagents can lead to a sudden and violent reaction once initiated.
Troubleshooting Steps:
-
Do Not Increase Temperature Arbitrarily: Avoid the temptation to aggressively heat the reaction mixture. This could trigger a runaway reaction if the reagents suddenly start to react.
-
Check for Impurities: Ensure all reagents and solvents are pure and anhydrous. Water or other impurities can inhibit the reaction.
-
Verify Catalyst Activity: If a catalyst is used, ensure it is active and has been handled and stored correctly.
-
Controlled Initiation: If a prolonged induction period is known for the reaction, consider a very small, controlled increase in temperature or the addition of a small amount of a known initiator (if applicable and safe) to start the reaction. Monitor the temperature closely for any signs of an exotherm.
-
Small-Scale Trial: If the issue persists, it is advisable to stop the reaction and investigate the cause with a small-scale trial before proceeding with the larger batch.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with the synthesis of this compound?
A1: The primary thermal hazard is the potential for a runaway reaction due to the exothermic nature of the sulfonation and subsequent esterification steps.[2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[2] This can result in vessel over-pressurization, release of toxic materials, and potentially an explosion.
Q2: How can I estimate the potential for a thermal runaway before running my experiment?
A2: A preliminary thermal hazard assessment is crucial. This can be done by:
-
Literature Review: Search for any published calorimetric data or safety information on similar reactions.
-
Thermochemical Calculations: Estimate the heat of reaction (ΔHrxn) using computational methods or by referencing the heats of formation of reactants and products.
-
Adiabatic Temperature Rise Calculation: Calculate the theoretical temperature increase in a worst-case scenario where no heat is lost to the surroundings. The formula is: ΔT_ad = (-ΔH_rxn * M) / (m * C_p) Where:
-
ΔT_ad = Adiabatic Temperature Rise (°C)
-
ΔH_rxn = Heat of Reaction (J/mol)
-
M = Moles of limiting reactant (mol)
-
m = Total mass of the reaction mixture (kg)
-
C_p = Specific heat capacity of the reaction mixture (J/kg·°C)
-
Q3: What are the key process parameters to control to prevent a runaway reaction?
A3: The following parameters are critical for maintaining control over the exothermic reaction:
-
Reagent Addition Rate: Slow, controlled addition of the limiting reagent is paramount. The addition rate should be dictated by the cooling capacity of the reactor.
-
Temperature: Maintain a constant and appropriate reaction temperature. Pre-cooling the reactor before starting the addition of the reactive agent is often recommended.
-
Agitation: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Concentration: Running the reaction at a lower concentration (i.e., with more solvent) can help to moderate the temperature increase by providing a larger heat sink.
Q4: What are some best practices for the safe scale-up of reactions involving this compound?
A4: Scaling up exothermic reactions introduces significant challenges due to the change in the surface area-to-volume ratio, which reduces the efficiency of heat removal.[3] Key best practices include:
-
Thorough Hazard Assessment: Conduct a comprehensive thermal hazard assessment, including reaction calorimetry, before any scale-up.
-
Pilot Plant Study: Perform the reaction on an intermediate scale (pilot plant) to identify any potential scale-up issues.
-
Engineering Controls: Ensure the production reactor is equipped with adequate cooling capacity, a reliable agitation system, and appropriate pressure relief devices.
-
Automated Control Systems: Implement automated systems to control reagent addition based on real-time temperature monitoring.[4]
Quantitative Data Summary
| Property | Value | Units | Source |
| This compound | |||
| Molecular Weight | 206.65 | g/mol | [2] |
| 4-Chlorobenzenesulfonic acid | |||
| Molecular Weight | 192.62 | g/mol | [5] |
| Enthalpy of Fusion (ΔH_fus) | 10.6 | kJ/mol | [6] |
| Methanol | |||
| Molecular Weight | 32.04 | g/mol | |
| Specific Heat Capacity (Cp) | 2.53 | J/g·°C | |
| Sulfuric Acid (catalyst) | |||
| Molecular Weight | 98.08 | g/mol | |
| Specific Heat Capacity (Cp) | 1.43 | J/g·°C |
Experimental Protocols
Key Experiment: Reaction Calorimetry for Thermal Hazard Assessment
Objective: To determine the heat of reaction (ΔHrxn), specific heat capacity (Cp) of the reaction mixture, and the maximum temperature of the synthetic reaction (MTSR) for the synthesis of this compound.
Methodology:
-
Equipment: A reaction calorimeter (e.g., RC1e or similar) equipped with a temperature-controlled jacket, a stirrer, a dosing pump for reagent addition, and a data logging system.
-
Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (UA) of the reactor system.
-
Sample Preparation:
-
Charge the reactor with the initial reactants (e.g., 4-chlorobenzenesulfonic acid and solvent) under an inert atmosphere.
-
Prepare the dosing solution of the second reactant (e.g., methylating agent).
-
-
Isothermal Reaction:
-
Bring the reactor contents to the desired initial reaction temperature and allow them to stabilize.
-
Start the controlled addition of the dosing solution at a pre-determined rate.
-
Maintain a constant reactor temperature (isothermal conditions) by adjusting the jacket temperature.
-
Continuously monitor the reactor temperature, jacket temperature, and the amount of reagent added.
-
-
Data Analysis:
-
The heat flow from the reaction is calculated in real-time by the calorimetry software based on the energy balance of the reactor.
-
Integrate the heat flow over the duration of the addition to determine the total heat of reaction.
-
The specific heat capacity of the reaction mixture can be determined by a separate calibration experiment or estimated.
-
Calculate the adiabatic temperature rise and the MTSR based on the experimental data.
-
Visualizations
References
- 1. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. 4-Chlorobenzenesulfonic acid (CAS 98-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 4-chlorobenzenesulfonate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-chlorobenzenesulfonate. It offers detailed protocols and data to ensure successful reaction work-ups and purification of target molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm concerned about the hydrolysis of my product or unreacted this compound during the aqueous work-up. How can I minimize this?
A1: Hydrolysis of sulfonate esters to the corresponding sulfonic acid is a primary concern during aqueous work-ups, especially under basic or acidic conditions.[1] To minimize hydrolysis:
-
Work at low temperatures: Conduct the entire work-up, including quenching and extractions, at 0°C in an ice-water bath.[1] This reduces the rate of hydrolysis.
-
Use mild quenching agents: Quench the reaction with a cold, saturated aqueous solution of a neutral salt like ammonium chloride (NH₄Cl) or simply cold deionized water instead of strong acids or bases.[1]
-
Minimize contact time: Perform aqueous washes quickly, especially if using a mild base like sodium bicarbonate, to reduce the time the sulfonate ester is in contact with the aqueous phase.[1]
-
Use brine washes: Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to help remove bulk water before drying.[1][2]
Q2: I see a new, highly polar spot on my TLC after work-up that I suspect is 4-chlorobenzenesulfonic acid. How do I remove it?
A2: The formation of 4-chlorobenzenesulfonic acid is a common issue arising from the hydrolysis of this compound.[3] This acidic impurity can be effectively removed with a basic aqueous wash. During the work-up, wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][3] The sulfonic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous phase and will be partitioned out of the organic layer.
Q3: What are the best practices for quenching a reaction involving this compound?
A3: The ideal quenching procedure neutralizes reactive species without promoting side reactions or product degradation.
-
Cool the reaction mixture: Before adding any aqueous solution, cool the reaction flask to 0°C.[1][4]
-
Slow addition: Slowly add a pre-chilled quenching solution (e.g., saturated aqueous NH₄Cl) to the stirred reaction mixture.[1][2]
-
Monitor pH: If the reaction was run under strongly acidic or basic conditions, careful neutralization is required. Add the quenching solution dropwise and monitor the pH to avoid a rapid temperature increase or gas evolution.
Q4: What are some common safety precautions when working with this compound?
A4: this compound and related sulfonylating agents are hazardous and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors.[6][7]
-
Handling: Avoid contact with skin and eyes.[5][7] In case of contact, rinse immediately and thoroughly with water.[6][7]
-
Disposal: Dispose of all chemical waste according to your institution's regulations.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Hydrolysis of the sulfonate ester during aqueous work-up.[1] | Perform the work-up at 0°C, use a saturated NH₄Cl solution for quenching, and minimize contact time with aqueous layers.[1] |
| Incomplete extraction of the product. | Use an appropriate organic solvent and perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.[2][8] | |
| Presence of 4-chlorobenzenesulfonic acid impurity | Hydrolysis of unreacted this compound.[3] | Wash the organic layer with a cold, saturated aqueous solution of NaHCO₃ to remove the acidic impurity.[1][3] |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. | Add solid NaCl (brine) to the separatory funnel to break the emulsion.[9] Diluting the organic layer with more solvent can also be effective.[9] |
| Product co-elutes with impurities during column chromatography | Similar polarities of the product and impurities. | Modify the eluent system by changing the solvent polarity.[3] If the impurity is 4-chlorobenzenesulfonic acid, pre-treating the crude product with a NaHCO₃ wash before chromatography is recommended.[3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up to Minimize Hydrolysis
This protocol is designed for quenching a reaction and extracting the product while minimizing the risk of hydrolysis of the sulfonate ester.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0°C in an ice-water bath.[1]
-
Quench: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable cold organic solvent (e.g., ethyl acetate, dichloromethane) three times.[2][8]
-
Washing Sequence: a. Combine the organic layers. b. Wash the combined organic layers once with a cold, saturated aqueous NaHCO₃ solution. Perform this wash quickly (less than one minute of shaking).[1] c. Wash the organic layer twice with cold, saturated aqueous NaCl (brine).[1]
-
Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3] b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40°C) to yield the crude product.[1]
Protocol 2: Removal of 4-chlorobenzenesulfonic acid from a Crude Product
This procedure can be used to purify a crude product contaminated with 4-chlorobenzenesulfonic acid.
-
Dissolve the Crude Product: Dissolve the crude material in a suitable organic solvent like ethyl acetate.[1]
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution. The 4-chlorobenzenesulfonic acid will be converted to its sodium salt and partition into the aqueous layer.[1][3] Monitor the aqueous layer with pH paper to ensure it remains basic. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with water and then brine to remove any remaining inorganic salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[3]
Visualized Workflows
Caption: Standard experimental workflow for the work-up of reactions involving this compound.
Caption: Troubleshooting logic for common issues encountered during work-up procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Detection and Removal of Unreacted Methyl 4-chlorobenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-chlorobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound (CAS No. 15481-45-5) is an alkylating agent commonly used in organic synthesis.[1] Due to its reactivity, any unreacted excess must be removed from the reaction mixture. Failure to do so can lead to side reactions in subsequent steps, resulting in undesired byproducts and complicating the purification of the target compound.[2]
Q2: What are the common challenges encountered when trying to remove unreacted this compound?
The primary challenges include its potential for hydrolysis during aqueous workups and the need for efficient separation from the desired product, which may have similar polarity.[3]
Q3: What are the hydrolysis products of this compound?
Under aqueous conditions, particularly in the presence of acid or base, this compound can hydrolyze to form methanol and 4-chlorobenzenesulfonic acid.[3][4]
Troubleshooting Guides
Issue 1: Difficulty in detecting residual this compound.
Symptoms:
-
Inconsistent results in subsequent reaction steps.
-
Unexpected side products are observed in later stages.
Possible Causes:
-
The analytical method used lacks the required sensitivity or selectivity.
-
The concentration of the residual reactant is below the detection limit of the chosen method.
Solutions:
-
Method Selection: Employ highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
-
Method Optimization: Develop a specific analytical method for your reaction mixture, optimizing parameters like the column, mobile phase, and detection wavelength (for HPLC) or temperature program and ion monitoring (for GC-MS).[7]
-
Thin-Layer Chromatography (TLC): For a quick check, TLC can be used. A new, more polar spot appearing in the worked-up reaction mixture compared to the pure starting material may indicate hydrolysis.[3]
Issue 2: Incomplete removal of this compound after workup.
Symptoms:
-
The presence of the starting material is confirmed by analytical methods (e.g., HPLC, NMR).
-
Crystallization of the desired product is hindered.
Possible Causes:
-
Inefficient extraction during the aqueous workup.
-
Inappropriate choice of solvent for extraction or chromatography.
-
The quenching agent is not effective.
Solutions:
-
Aqueous Wash: Perform multiple washes of the organic layer with water or brine to remove water-soluble impurities.[8][9] To remove the acidic hydrolysis byproduct, 4-chlorobenzenesulfonic acid, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Chromatography: If the product is not polar, normal-phase column chromatography using silica gel or alumina can be effective.[10] Start with a non-polar solvent and gradually increase the polarity of the eluent.[10] For more polar products, reversed-phase chromatography may be more suitable.[11][12]
-
Quenching: Add a water-soluble nucleophile to the reaction mixture to react with the excess electrophile (this compound). The resulting product can then be easily removed by aqueous extraction.[2]
Experimental Protocols
Protocol 1: Detection and Quantification of this compound using HPLC
This protocol outlines a general procedure for the detection and quantification of residual this compound. Method validation and optimization are crucial for specific applications.
-
Sample Preparation:
-
Accurately weigh a sample of the crude reaction mixture.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound in the same diluent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Detection: UV detector at a wavelength where this compound has significant absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Removal of this compound via Liquid-Liquid Extraction and Washing
This protocol is designed to remove unreacted this compound and its hydrolysis byproducts.
-
Quenching (Optional):
-
Cool the reaction mixture to 0 °C.
-
Slowly add a quenching agent if necessary to react with the excess electrophile.
-
-
Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purity Check:
-
Analyze the crude product using an appropriate analytical method (e.g., HPLC, TLC) to confirm the absence of this compound.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Detection
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity. | High sensitivity and selectivity, quantitative.[6] | Requires method development. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity and structural information.[5] | May require derivatization for non-volatile compounds.[5] |
| TLC | Separation based on polarity on a solid phase. | Quick, simple, and inexpensive for qualitative checks.[3] | Not quantitative, lower resolution. |
| NMR | Nuclear magnetic resonance spectroscopy. | Provides structural information, can be quantitative (qNMR).[6] | Lower sensitivity compared to chromatographic methods. |
Visualizations
Caption: General workflow for the removal of this compound (MCBS).
Caption: Decision-making process for addressing unreacted MCBS.
References
- 1. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Chlorobenzenesulfonate | C6H4ClO3S- | CID 1551228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. The effect of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. polypeptide.com [polypeptide.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 4-chlorobenzenesulfonate: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 4-chlorobenzenesulfonate is paramount for the integrity of downstream processes and the safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Titrimetry—for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity determination of this compound. It excels in separating the main component from its potential impurities with high resolution and sensitivity.
A typical Reverse-Phase HPLC (RP-HPLC) method is the most common approach for this analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Potential Impurities
The primary impurities in this compound often stem from the manufacturing process. These can include:
-
Starting Materials: Unreacted 4-chlorobenzenesulfonic acid and methanol.
-
By-products: Isomeric sulfonate esters or related compounds formed during the reaction.
-
Degradation Products: Compounds formed due to instability under certain conditions.
Comparison of Analytical Techniques
The choice of analytical method depends on various factors including the specific analytical requirements, available instrumentation, and the nature of the sample. Below is a comparative summary of HPLC, GC, and Titrimetry for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative chemical reaction with a standardized solution (titrant). |
| Applicability | Ideal for non-volatile and thermally sensitive compounds like sulfonate esters. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. | Measures the total amount of an acidic or basic substance. Not specific for individual components. |
| Specificity | High; can separate and quantify the main component and individual impurities. | High; can separate and quantify volatile impurities. | Low; provides a measure of total acidity/basicity, not individual impurity levels. |
| Sensitivity | High (typically ppm to ppb levels). | Very high (typically ppm to ppb levels), especially with sensitive detectors like MS. | Moderate to low; generally suitable for assay of the main component. |
| Speed | Moderate; typical run times are 10-60 minutes.[1][2] | Fast; analysis can be completed in minutes.[1][2] | Fast; a single titration is rapid. |
| Cost | Higher initial instrument cost and ongoing solvent expenses.[1] | Lower cost for basic instrumentation compared to HPLC.[1] | Low instrument cost. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization or headspace analysis. | Simple dissolution in a suitable solvent. |
Experimental Protocols
Purity Analysis by HPLC
This protocol outlines a representative RP-HPLC method for the determination of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities can be quantified based on their peak areas relative to the main peak (area percent method) or by using reference standards for specific impurities if available.
Alternative Method 1: Purity Analysis by Gas Chromatography (GC)
GC is a viable alternative, particularly for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-624 or equivalent)
GC Conditions:
| Parameter | Condition |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 250 °C |
| Detector Temperature | 280 °C (FID) or as per MS requirements |
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the sample into the GC.
-
Data Analysis: Identify and quantify impurities based on their retention times and peak areas, ideally by comparison with known standards.
Alternative Method 2: Assay by Titrimetry
Titrimetry can be used for a simple, rapid assay of the bulk material, although it lacks the specificity to identify individual impurities. For sulfonate esters, this would typically involve hydrolysis followed by titration of the resulting sulfonic acid.
Procedure:
-
Hydrolysis: Accurately weigh a sample of this compound and hydrolyze it by refluxing with a known excess of a standard sodium hydroxide solution.
-
Titration: After cooling, titrate the excess sodium hydroxide with a standard solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
Calculation: The amount of sodium hydroxide consumed in the hydrolysis is used to calculate the purity of the this compound.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC purity analysis and a comparison of the analytical techniques.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
Conclusion
For a comprehensive purity analysis of this compound, HPLC is the recommended method due to its high specificity in separating and quantifying both the active ingredient and potential non-volatile impurities. GC serves as an excellent complementary technique for the analysis of volatile impurities. Titrimetry , while less specific, offers a rapid and cost-effective method for determining the overall assay of the bulk material. The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, regulatory requirements, and available resources.
References
Quantitative Analysis of Methyl 4-chlorobenzenesulfonate: A Comparative Guide to qNMR and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of process impurities and potential genotoxic compounds is a critical aspect of drug development and manufacturing. Methyl 4-chlorobenzenesulfonate, a potential genotoxic impurity (PGI), requires highly sensitive and accurate analytical methods for its determination. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the assay of this compound.
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, enabling precise and accurate measurements.[2] This guide presents detailed experimental protocols and comparative performance data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Performance Data
The choice of an analytical technique is dictated by its performance characteristics. The following tables summarize typical validation parameters for qNMR, HPLC, and GC in the context of quantifying aromatic sulfonate esters like this compound. The data presented is a composite derived from validated methods for analogous compounds, given the limited availability of specific data for this compound.
Table 1: Comparison of Quantitative Methods for this compound Assay
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on the molar amount of a certified internal standard.[1] | Relative quantification based on a calibration curve of the analyte. | Separation by volatility and mass-to-charge ratio detection. |
| Reference Standard | Requires a certified internal standard (structurally unrelated).[1] | Requires a certified reference standard of this compound. | Requires a reference standard of this compound for calibration. |
| Selectivity | High; distinguishes between structurally similar compounds based on unique NMR signals. | Dependent on chromatographic separation; potential for co-elution. | High; based on both retention time and mass fragmentation pattern. |
| Sensitivity | Generally lower than chromatographic methods. | Moderate to high, depending on the chromophore. | Very high, especially in selected ion monitoring (SIM) mode.[3] |
| Precision (RSD) | < 1-2%[4] | < 2-5% | < 5-10% |
| Accuracy | High (typically >98%)[5] | High (typically 95-105%) | High (typically 90-110%) |
| Analysis Time | Short (minutes per sample after setup).[1] | Moderate (20-30 minutes per sample).[1] | Moderate to long, depending on the temperature program. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[6] | More complex, may involve extraction, filtration, and preparation of a calibration curve. | Often requires extraction and sometimes derivatization. |
Table 2: Typical Validation Parameters for the Quantification of Sulfonate Esters
| Validation Parameter | qNMR (Aromatic Sulfonates) | HPLC-UV (Aromatic Sulfonates) | GC-MS (Alkyl/Aryl Sulfonates) |
| **Linearity (R²) ** | ≥ 0.999[7] | ≥ 0.999 | ≥ 0.99 |
| LOD | ~0.01% (w/w) on a 400 MHz instrument[8] | Sub-ppm levels | Sub-ppm to ppb levels[3] |
| LOQ | ~0.05% (w/w) on a 400 MHz instrument | ppm levels | ppm to ppb levels |
| Accuracy (Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (RSD) | ≤ 2% | ≤ 5% | ≤ 10% |
Experimental Workflows and Logical Relationships
To visualize the analytical processes, the following diagrams illustrate the experimental workflow for a qNMR assay and the logical comparison between the analytical techniques.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for the quantitative analysis of this compound.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol is adapted from general procedures for the qNMR analysis of aromatic sulfonate esters.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample containing this compound into a clean vial.
-
Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) and transfer to a 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay is crucial for accurate integration (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds for quantitative analysis of small molecules).[2]
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.[4]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Calculation:
-
Apply phase and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons or aromatic protons) and a signal from the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the analysis of aromatic sulfonate esters and would require optimization for this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 220-260 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the sample containing this compound by dissolving a known amount in the mobile phase or a suitable solvent.
-
Prepare a series of calibration standards of this compound at known concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general method suitable for volatile and semi-volatile sulfonate esters.
Instrumentation: GC system coupled to a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).
-
Injector Temperature: 250 °C.
-
MS Detector: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a series of calibration standards of this compound.
Conclusion
The choice between qNMR, HPLC, and GC for the quantitative analysis of this compound depends on the specific requirements of the analysis.
-
qNMR is the superior choice for a primary, standard-free quantification method, offering excellent accuracy and precision with minimal sample preparation. It is particularly valuable for the certification of reference materials or when a certified standard of the analyte is unavailable. Its primary limitation is its lower sensitivity compared to chromatographic techniques.
-
HPLC is a versatile and widely used technique that offers high sensitivity and is suitable for routine quality control. However, it requires a certified reference standard of this compound for accurate quantification.
-
GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis of genotoxic impurities. The volatility of the analyte is a key consideration for this method.
For comprehensive analysis and in a drug development setting, employing orthogonal techniques (e.g., qNMR and a chromatographic method) is often the best approach to ensure the accuracy and reliability of the quantitative results for potentially genotoxic impurities like this compound.
References
- 1. almacgroup.com [almacgroup.com]
- 2. rssl.com [rssl.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
titration methods for determining the concentration of Methyl 4-chlorobenzenesulfonate
A Comprehensive Guide to Titration and Chromatographic Methods for the Quantitative Analysis of Methyl 4-chlorobenzenesulfonate
For researchers, scientists, and drug development professionals, the accurate quantification of process intermediates and potential impurities is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, an alkylating agent, often requires precise concentration determination. This guide provides a comparative overview of various analytical methods for this purpose, including proposed indirect titration techniques and established chromatographic methods. Experimental data and detailed protocols are provided to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the desired throughput. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standard for trace-level analysis of such compounds, indirect titration methods can offer a cost-effective alternative for the analysis of bulk materials or concentrated solutions.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | Hydrolysis with Acid-Base Titration | Back-Titration (Iodometric) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Hydrolysis of the ester to a sulfonic acid, followed by neutralization titration. | Reaction with excess nucleophile (iodide), followed by titration of the unreacted nucleophile. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile analytes in the gas phase, with detection by mass spectrometry. |
| Specificity | Moderate; susceptible to interference from other acidic or basic impurities. | Moderate; potential interference from other electrophiles or oxidizing/reducing agents. | High; excellent separation of the analyte from impurities and degradation products.[1][2] | Very High; provides definitive identification based on mass-to-charge ratio.[3][4][5] |
| Sensitivity (LOD/LOQ) | mg range | mg range | ng to µg range[1][6] | pg to ng range[4][5] |
| Precision (%RSD) | Typically < 1% for replicate titrations. | Typically < 2% for replicate titrations. | < 2%[6][7] | < 15% at low concentrations.[4] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102%[6][7] | 90-110%[4] |
| Throughput | Low to moderate. | Low to moderate. | High; suitable for automated analysis of multiple samples.[6] | Moderate to high, depending on sample preparation. |
| Instrumentation Cost | Low. | Low. | Moderate to high. | High. |
| Primary Application | Assay of pure substance or concentrated solutions. | Assay of pure substance or concentrated solutions. | Purity testing, impurity profiling, and assay of drug substances and products.[1][2][6] | Trace-level analysis of genotoxic impurities.[3][4][5] |
Experimental Protocols
Method 1: Hydrolysis Followed by Acid-Base Titration
This method involves the hydrolysis of this compound to 4-chlorobenzenesulfonic acid, which is then titrated with a standardized solution of sodium hydroxide.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1 gram of the this compound sample into a round-bottom flask.
-
Hydrolysis: Add 50 mL of 1 M sodium hydroxide solution to the flask. Reflux the mixture for 2 hours to ensure complete hydrolysis of the ester.
-
Titration Preparation: After cooling to room temperature, quantitatively transfer the solution to a 250 mL beaker.
-
Titration: Titrate the resulting solution with standardized 0.5 M hydrochloric acid to neutralize the excess sodium hydroxide and then determine the endpoint corresponding to the neutralization of the 4-chlorobenzenesulfonic acid using a pH meter or a suitable indicator (e.g., phenolphthalein). A blank titration with 50 mL of the initial 1 M sodium hydroxide solution should be performed.
-
Calculation: The concentration of this compound is calculated based on the volume of titrant consumed.
Caption: Workflow for the determination of this compound via hydrolysis and acid-base titration.
Method 2: Back-Titration via Nucleophilic Substitution (Iodometric Approach)
This proposed method utilizes the alkylating nature of this compound. The compound reacts with an excess of a nucleophile, potassium iodide. The unreacted iodide is then titrated.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 grams of the this compound sample into a flask.
-
Reaction with Iodide: Add a known excess of a standardized potassium iodide solution (e.g., 50 mL of 0.5 M KI) in a suitable solvent like acetone. The flask should be stoppered and allowed to react for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 50°C) to ensure the reaction goes to completion.
-
Titration Preparation: After the reaction is complete, cool the solution to room temperature.
-
Titration: The excess iodide can be titrated with a standard solution of sodium thiosulfate.[8] An iodometric titration can be performed by adding a known excess of potassium iodate and sulfuric acid to liberate iodine from the remaining iodide, which is then titrated with sodium thiosulfate using a starch indicator.[8][9][10]
-
Calculation: The amount of iodide that reacted with the this compound is determined by subtracting the amount of unreacted iodide from the initial amount.
Caption: Proposed workflow for the determination of this compound via iodometric back-titration.
Method 3: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the separation and quantification of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve a known weight of the sample in acetonitrile to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples, and quantify the analyte based on the peak area of the calibration curve.
Method 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the determination of volatile and semi-volatile compounds like this compound, especially at trace levels.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
Standard and Sample Preparation: Similar to HPLC, standards and samples are prepared in a suitable volatile solvent (e.g., dichloromethane).
Logical Comparison of Methods
The selection of an appropriate analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for choosing between the described methods.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
For the precise and accurate determination of this compound, HPLC and GC-MS are the methods of choice, offering high sensitivity, specificity, and the ability to perform impurity profiling.[1][2][3][4][5] GC-MS is particularly well-suited for detecting this compound at the trace levels relevant for genotoxic impurities.[4][5]
The proposed indirect titration methods, while not standard, present viable and economical alternatives for the assay of this compound in bulk form or in concentrated solutions where high sensitivity is not a prerequisite. The hydrolysis followed by acid-base titration is a classic approach that can provide high precision, while the iodometric back-titration offers an alternative based on the compound's reactivity as an alkylating agent. The feasibility and accuracy of these titration methods would require thorough validation before implementation in a quality control setting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. an.shimadzu.com [an.shimadzu.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. ajprui.com [ajprui.com]
- 8. hiranuma.com [hiranuma.com]
- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Methylating Agents: Methyl 4-chlorobenzenesulfonate vs. Methyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within drug discovery and development, the choice of a methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process safety. Among the array of available reagents, alkyl sulfonates are prized for their reactivity and handling characteristics. This guide provides an in-depth, objective comparison of two such agents: Methyl 4-chlorobenzenesulfonate and the more commonly known methyl p-toluenesulfonate (methyl tosylate). This comparison is supported by experimental data, detailed methodologies, and theoretical considerations to aid researchers in selecting the optimal reagent for their specific methylation needs.
Introduction to the Competitors
Both this compound and methyl tosylate are powerful electrophilic methylating agents, transferring a methyl group to a nucleophile.[1] Their utility stems from the excellent leaving group ability of the corresponding sulfonate anions, which are stabilized by resonance.
This compound (Cl-MBS) is a crystalline solid, though less commonly employed than its tosylate counterpart. Its properties are largely dictated by the electron-withdrawing nature of the chlorine atom on the phenyl ring.
Methyl p-toluenesulfonate (methyl tosylate, TsOMe) is a well-established and widely used methylating agent in organic synthesis.[2][3] It is also a solid at room temperature, which can be advantageous for handling compared to volatile liquid methylating agents like methyl iodide.
Performance Comparison: A Data-Driven Analysis
The primary difference in the reactivity of these two agents lies in the electronic nature of the substituent on the phenyl ring. The electron-withdrawing chloro group in this compound enhances the electrophilicity of the methyl group and stabilizes the resulting sulfonate anion more effectively than the electron-donating methyl group in methyl tosylate.
This difference in electronic properties is quantitatively described by the Hammett equation. Studies on the solvolysis of substituted benzenesulfonates have shown a positive reaction constant (ρ), indicating that electron-withdrawing substituents accelerate the reaction rate.[4][5][6] Consequently, This compound is expected to be a more reactive methylating agent than methyl tosylate.
While direct side-by-side comparative studies across a broad range of substrates are not extensively documented in the literature, we can compile and compare reported yields for similar methylation reactions.
Table 1: Comparison of Methylation Yields with this compound and Methyl Tosylate
| Substrate | Nucleophile Type | Methylating Agent | Reaction Conditions | Yield (%) | Reference |
| Phenol | O-alkylation | Methyl tosylate | KOH, MeOH, reflux, 1.5h | High | [7] |
| Substituted Phenols | O-alkylation | Methyl tosylate | Various bases and solvents | 65-96 | [7] |
| Benzimidazole | N-alkylation | Methyl tosylate | Enzymatic, aq. buffer, RT | 89-96 | [8][9][10] |
| Aniline | N-alkylation | Methyl tosylate | Not specified | - | |
| Benzyl Alcohol | O-alkylation | Methyl tosylate | Not specified | - | |
| Indole | N-alkylation | Methyl tosylate | Not specified | - | |
| 2-Mercaptobenzothiazole | S-alkylation | Methyl tosylate | Not specified | - |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for O- and N-methylation reactions.
Protocol 1: General Procedure for O-Methylation of a Phenol with Methyl Tosylate
This procedure is adapted from established methods for the methylation of phenolic compounds.[7]
Materials:
-
Substituted phenol (1.0 eq)
-
Methyl tosylate (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous acetone or acetonitrile (10-20 mL per mmol of phenol)
Procedure:
-
To a stirred suspension of the phenol and potassium carbonate in acetone, add methyl tosylate at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Methylation of an Amine/Heterocycle with Methyl Tosylate
This protocol is a general representation based on common practices for N-alkylation.
Materials:
-
Amine or N-heterocycle (1.0 eq)
-
Methyl tosylate (1.1 - 1.5 eq)
-
A suitable base (e.g., Potassium carbonate, Triethylamine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve the amine or N-heterocycle in the chosen solvent.
-
Add the base to the solution and stir for a few minutes.
-
Add methyl tosylate to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Logical and Experimental Workflow Diagrams
To visualize the processes involved in a typical methylation experiment and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for a chemical methylation reaction.
Caption: Logical relationship between substituent and reactivity.
Safety and Handling
Both this compound and methyl tosylate are potent alkylating agents and should be handled with appropriate safety precautions. They are considered toxic and corrosive.[4]
-
Handling: Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion and Recommendations
Both this compound and methyl tosylate are effective methylating agents suitable for a variety of substrates in pharmaceutical and chemical research.
-
Methyl tosylate is a well-established, reliable, and widely available reagent. Its reactivity is suitable for a broad range of applications, and a wealth of literature is available detailing its use.
-
This compound , based on fundamental chemical principles, is a more reactive methylating agent due to the electron-withdrawing nature of the chloro substituent. This enhanced reactivity may be advantageous for methylating less nucleophilic substrates or for achieving reactions at lower temperatures or in shorter times. However, there is a comparative lack of documented applications in the readily available literature, which may require more optimization for new transformations.
Recommendation: For routine methylations of standard substrates, methyl tosylate remains an excellent and well-documented choice. For challenging methylations where higher reactivity is desired, or for exploring more efficient reaction conditions, This compound presents a promising, albeit less explored, alternative. Researchers are encouraged to perform small-scale trials to determine the optimal reagent and conditions for their specific application.
References
- 1. byjus.com [byjus.com]
- 2. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. Methyl tosylate: _finally_ , OTC!!! , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Methylating Agent Reactivity: Methyl 4-chlorobenzenesulfonate vs. Methyl Iodide
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that dictates the efficiency and success of synthetic routes. This guide provides a comprehensive comparison of the reactivity of two common methylating agents: Methyl 4-chlorobenzenesulfonate and methyl iodide. The analysis is grounded in fundamental chemical principles and supported by relevant experimental data to inform strategic decision-making in laboratory and process development settings.
Executive Summary
In nucleophilic substitution reactions, the reactivity of a methylating agent is predominantly governed by the nature of its leaving group. This compound generally exhibits higher reactivity compared to methyl iodide in typical SN2 reactions. This enhanced reactivity is attributed to the superior leaving group ability of the 4-chlorobenzenesulfonate anion, which is a weaker base and more effectively stabilized by resonance than the iodide anion. While methyl iodide is a widely used and effective reagent, this compound often provides faster reaction rates and may be advantageous in cases with less reactive nucleophiles or when milder reaction conditions are desirable.
Reactivity Comparison: A Quantitative Perspective
However, the leaving group's effectiveness is also intrinsically linked to the stability of the anion formed upon its departure. This stability can be inferred from the acidity of the conjugate acid of the leaving group. A lower pKa value for the conjugate acid corresponds to a more stable leaving group.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| 4-chlorobenzenesulfonate | 4-chlorobenzenesulfonic acid | ~ -1.8 to -2.0[2] | Excellent |
| Iodide | Hydroiodic acid (HI) | ~ -10 | Excellent |
The significantly lower pKa of hydroiodic acid compared to 4-chlorobenzenesulfonic acid indicates that the iodide ion is a weaker base and, in principle, a better leaving group. The discrepancy with the experimental data for ethyl esters highlights that reactivity is a complex interplay of factors including the nature of the nucleophile, solvent, and substrate, not just the pKa of the conjugate acid of the leaving group.
The Underlying Mechanism: SN2 Reaction Pathway
The methylation of a nucleophile by both this compound and methyl iodide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic methyl carbon at the same time as the leaving group departs.[3][4]
The rate of an SN2 reaction is dependent on the concentrations of both the substrate (the methylating agent) and the nucleophile, as described by a second-order rate law.[3][5]
Rate = k[Substrate][Nucleophile]
A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center if it is chiral.[5]
Experimental Protocols
To empirically determine the relative reactivity of this compound and methyl iodide, a competitive kinetic experiment or parallel independent kinetic studies can be performed. Below are generalized protocols for such investigations.
Protocol 1: Competitive Reaction Monitored by Gas Chromatography (GC)
Objective: To determine the relative reactivity of this compound and methyl iodide by reacting them simultaneously with a limiting amount of a nucleophile.
Materials:
-
This compound
-
Methyl iodide
-
A suitable nucleophile (e.g., sodium phenoxide)
-
Anhydrous polar aprotic solvent (e.g., acetone or acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Standard laboratory glassware and GC instrument
Procedure:
-
Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of this compound, methyl iodide, and the internal standard in the chosen solvent.
-
In a separate flask, prepare a solution of the nucleophile at a lower concentration (e.g., 0.05 M) in the same solvent.
-
In a reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the methylating agent/internal standard solution.
-
Initiate the reaction by adding a known volume of the nucleophile solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by diluting with cold water and extracting with a non-polar solvent like hexane).
-
Analyze the quenched aliquots by GC to determine the concentrations of the unreacted methylating agents and the methylated product.
-
Plot the concentration of each methylating agent versus time. The relative rates can be determined from the initial slopes of these plots.
Protocol 2: Individual Kinetic Runs Monitored by Titration
Objective: To determine the second-order rate constant for the reaction of each methylating agent with a nucleophile.
Materials:
-
This compound
-
Methyl iodide
-
A suitable nucleophile (e.g., sodium hydroxide)
-
A suitable solvent (e.g., 80% ethanol/20% water)
-
Standardized hydrochloric acid solution for titration
-
Phenolphthalein indicator
-
Standard laboratory glassware
Procedure:
-
Prepare separate solutions of known concentration (e.g., 0.05 M) for this compound and methyl iodide in the solvent.
-
Prepare a standardized solution of the nucleophile (e.g., 0.05 M NaOH) in the same solvent.
-
In a reaction flask thermostated at a constant temperature, mix equal volumes of the methylating agent solution and the nucleophile solution.
-
At timed intervals, withdraw aliquots and quench the reaction by adding an excess of standardized HCl.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of the consumed nucleophile at each time point.
-
Plot 1/[Nucleophile] versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Compare the rate constants obtained for this compound and methyl iodide.
Conclusion
The choice between this compound and methyl iodide as a methylating agent depends on the specific requirements of the chemical transformation. While the pKa data suggests iodide is a superior leaving group, experimental evidence with analogous ethyl compounds indicates that other factors can influence the overall reaction rate, sometimes favoring the sulfonate. For routine methylations where high reactivity is desired, this compound is an excellent candidate due to the high stability of its leaving group. However, methyl iodide remains a versatile and effective reagent. For critical applications, it is recommended to perform preliminary kinetic studies, following protocols similar to those outlined above, to identify the optimal methylating agent for the desired transformation.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzenesulfonic acid | 98-66-8 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
The Understated Workhorse: A Head-to-Head Comparison of 4-Chlorobenzenesulfonate and Tosylate as Leaving Groups
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the choice of a leaving group can dictate the success or failure of a nucleophilic substitution reaction. While tosylate (p-toluenesulfonate) has long been a benchmark for a reliable and effective leaving group, its lesser-known cousin, 4-chlorobenzenesulfonate, presents a compelling alternative that warrants closer examination. This guide provides an in-depth, objective comparison of the leaving group abilities of 4-chlorobenzenesulfonate and tosylate, supported by fundamental chemical principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Foundation of a Good Leaving Group: Stability is Paramount
The efficacy of a leaving group is fundamentally tied to the stability of the anion formed after it departs from the substrate. A more stable anion is a weaker base, and consequently, a better leaving group. This stability is primarily influenced by the ability to delocalize the negative charge. Both 4-chlorobenzenesulfonate and tosylate are excellent leaving groups because the negative charge on the sulfonate group is extensively delocalized through resonance across the three oxygen atoms.
However, the substituent at the para-position of the benzene ring introduces a critical point of differentiation, subtly modulating the stability of the resulting anion and, therefore, the reactivity of the leaving group.
Electronic Effects at Play: An Inductive Tug-of-War
The key to understanding the relative leaving group abilities of 4-chlorobenzenesulfonate and tosylate lies in the electronic nature of their para-substituents.
-
Tosylate (-OTs): The methyl group (-CH₃) at the para-position is weakly electron-donating through an inductive effect and hyperconjugation. This donation of electron density to the benzene ring slightly destabilizes the negative charge on the sulfonate anion.
-
4-Chlorobenzenesulfonate (-OBsCl): In contrast, the chlorine atom (-Cl) is an electron-withdrawing group due to its strong inductive effect, which outweighs its weaker electron-donating resonance effect. This inductive withdrawal of electron density from the benzene ring helps to stabilize the negative charge on the sulfonate anion.
This fundamental electronic difference predicts that 4-chlorobenzenesulfonate should be a better leaving group than tosylate. The greater stability of the 4-chlorobenzenesulfonate anion facilitates its departure from the substrate, leading to a faster reaction rate in nucleophilic substitution reactions.
Correlating Acidity and Leaving Group Ability: The pKa Evidence
A reliable indicator of leaving group ability is the acidity of its conjugate acid. A stronger acid will have a more stable conjugate base, which in turn makes for a better leaving group.[1] Let's examine the pKa values of the corresponding sulfonic acids:
| Leaving Group | Conjugate Acid | Approximate pKa |
| Tosylate | p-Toluenesulfonic acid | -2.8[2] |
| 4-Chlorobenzenesulfonate | 4-Chlorobenzenesulfonic acid | ~ -1.8 to -2.0[3] |
While both are strong acids, the available data suggests that p-toluenesulfonic acid is a slightly stronger acid than 4-chlorobenzenesulfonic acid. This would imply that tosylate is a slightly better leaving group. However, it is crucial to consider the experimental context and the limitations of predicted pKa values. The electronic arguments based on the substituent effects provide a more direct rationale for the expected reactivity in the context of a reaction mechanism.
Hammett Constants: Quantifying Electronic Influence
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing character.
| Substituent | Hammett Constant (σp) |
| -CH₃ (para) | -0.17[4] |
| -Cl (para) | +0.23[5] |
Experimental Insights: Drawing Parallels from a Close Relative
Experimental Protocol: A Framework for Comparative Kinetic Analysis
To empirically determine the relative leaving group abilities of 4-chlorobenzenesulfonate and tosylate, a solvolysis reaction can be employed. In this type of reaction, the solvent acts as the nucleophile, and the reaction rate is dependent on the ionization of the substrate to form a carbocation intermediate (for an Sₙ1 pathway). By measuring the rates of solvolysis under identical conditions, a direct comparison of the leaving groups can be made.
Objective: To compare the rates of solvolysis of a secondary alkyl 4-chlorobenzenesulfonate and a secondary alkyl tosylate.
Materials:
-
2-Octyl 4-chlorobenzenesulfonate
-
2-Octyl tosylate
-
Glacial acetic acid (solvent and nucleophile)
-
Sodium acetate (to buffer the reaction)
-
Titration equipment (burette, flasks, etc.)
-
Standardized sodium hydroxide solution
-
Phenolphthalein indicator
Procedure:
-
Preparation of Reaction Solutions: Prepare separate solutions of 2-octyl 4-chlorobenzenesulfonate and 2-octyl tosylate of identical molar concentration in glacial acetic acid containing a known concentration of sodium acetate.
-
Reaction Initiation: Place the reaction flasks in a constant temperature bath to ensure consistent thermal conditions.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding the aliquot to a flask of ice-cold water.
-
Titration: Titrate the liberated sulfonic acid in the quenched aliquots with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
-
Data Analysis: Plot the concentration of the sulfonic acid versus time for both reactions. The initial slope of these plots will be proportional to the initial rate of the reaction. The ratio of the initial rates will provide a quantitative measure of the relative leaving group ability.
Visualization of Key Concepts
Caption: Factors influencing leaving group ability and their application to the comparison of 4-chlorobenzenesulfonate and tosylate.
Conclusion and Practical Implications
Based on fundamental electronic principles and supported by analogous experimental evidence, 4-chlorobenzenesulfonate is predicted to be a more effective leaving group than the commonly used tosylate. The electron-withdrawing nature of the para-chloro substituent enhances the stability of the departing anion, thereby increasing the rate of nucleophilic substitution reactions.
For researchers and drug development professionals, this presents a valuable, and perhaps underutilized, tool in their synthetic arsenal. When faced with sluggish substitution reactions or the need to employ milder reaction conditions, switching from a tosylate to a 4-chlorobenzenesulfonate leaving group could provide the necessary reactivity boost. While tosylates remain a reliable and effective choice for many applications, the informed selection of a 4-chlorobenzenesulfonate can lead to improved yields, faster reaction times, and a more efficient synthetic route. As with any synthetic methodology, empirical validation through a carefully designed experiment, such as the comparative kinetic analysis outlined above, is always recommended to confirm the theoretical advantages in a specific chemical context.
References
comparative stability of benzenesulfonate vs p-chlorobenzenesulfonate vs p-methylbenzenesulfonate
For Immediate Release:
This guide provides a comprehensive comparison of the chemical and thermal stability of benzenesulfonate, p-chlorobenzenesulfonate, and p-methylbenzenesulfonate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis supported by experimental data to facilitate informed decisions in compound selection and process development.
The stability of a sulfonate anion is a critical factor in its application, influencing its performance as a leaving group in chemical reactions, its persistence in various formulations, and its overall reliability as a counterion for active pharmaceutical ingredients. The electronic nature of substituents on the benzene ring plays a pivotal role in modulating this stability.
Theoretical Basis for Stability
The stability of a benzenesulfonate anion is intrinsically linked to the acidity of its corresponding sulfonic acid. A more stable anion will have a more acidic conjugate acid, which is reflected in a lower pKa value. The stability of the anion is governed by the distribution of the negative charge on the sulfonate group. Substituents at the para-position of the benzene ring can influence this charge distribution through inductive and resonance effects.
-
p-Chlorobenzenesulfonate: The chlorine atom is an electron-withdrawing group primarily through its inductive effect. By pulling electron density from the benzene ring, it helps to delocalize the negative charge on the sulfonate group, thereby stabilizing the anion. This increased stability corresponds to a stronger acid (lower pKa) compared to the unsubstituted benzenesulfonate.[1][2]
-
p-Methylbenzenesulfonate (Tosylate): The methyl group is an electron-donating group. It pushes electron density into the benzene ring, which slightly destabilizes the sulfonate anion by concentrating the negative charge.[1][2] This results in a weaker acid (higher pKa) compared to benzenesulfonate.
Therefore, based on electronic effects, the expected order of stability for the anions is:
p-chlorobenzenesulfonate > benzenesulfonate > p-methylbenzenesulfonate
This relationship is visually represented in the following diagram:
Quantitative Stability Data
The following table summarizes the available quantitative data for the acidity (pKa) of the corresponding sulfonic acids and the thermal stability of their sodium salts. It is important to note that the reported pKa values for these strong acids can vary between different sources.
| Compound Name | Substituent | Electronic Effect | pKa of Conjugate Acid | Thermal Decomposition of Sodium Salt (°C) |
| p-Chlorobenzenesulfonate | -Cl | Electron-Withdrawing | ~-0.83 to -2.0 (predicted)[3][4] | Data not available |
| Benzenesulfonate | -H | Neutral | ~-2.8 to 0.70[5][6][7][8] | 450 |
| p-Methylbenzenesulfonate | -CH₃ | Electron-Donating | ~-0.43 to -1.34[9][10][11] | >300 |
Comparative Analysis
The experimental and predicted pKa values, despite some variability in the literature, generally support the theoretical trend. p-Chlorobenzenesulfonic acid is consistently shown to be a very strong acid, indicating a highly stable conjugate base. Benzenesulfonic acid and p-methylbenzenesulfonic acid are also strong acids, with p-methylbenzenesulfonic acid generally being slightly weaker than the unsubstituted acid.
The thermal stability data, while incomplete, shows that the sodium salts of both benzenesulfonate and p-methylbenzenesulfonate are thermally robust, decomposing at high temperatures. The tosylate anion is well-regarded for its stability, which contributes to its widespread use as a leaving group in organic synthesis.[6]
Overall, the evidence suggests that p-chlorobenzenesulfonate is the most stable of the three anions, followed by benzenesulfonate, and then p-methylbenzenesulfonate. This order is primarily dictated by the electronic influence of the para-substituent.
Experimental Protocols
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard method for determining the thermal stability of materials by measuring the change in mass as a function of temperature.
Objective: To determine the decomposition temperature of the sodium salt of the benzenesulfonate derivatives.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the dry sodium sulfonate salt into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Use a continuous purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Increase the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature of 600 °C.
-
-
Data Analysis: The decomposition temperature is typically identified as the onset temperature of the major mass loss step in the TGA curve.
Acidity Constant (pKa) Determination by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of an acid.
Objective: To determine the pKa of benzenesulfonic acid and its para-substituted derivatives.
Methodology:
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Sample Preparation: Prepare a standard solution of the sulfonic acid in deionized water (e.g., 0.01 M).
-
Titration Setup: Place a known volume of the sulfonic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.
-
Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For very strong acids, specialized techniques and data analysis methods may be required.[12]
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 3. chembk.com [chembk.com]
- 4. 4-Chlorobenzenesulfonic acid | 98-66-8 | Benchchem [benchchem.com]
- 5. acs.org [acs.org]
- 6. Benzenesulfonic Acid [drugfuture.com]
- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 8. pKa values [stenutz.eu]
- 9. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 10. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide for Researchers: Unveiling the Advantages of Methyl 4-chlorobenzenesulfonate over Dimethyl Sulfate in Methylation Reactions
For chemists engaged in the nuanced art of organic synthesis, particularly within the realms of pharmaceutical and materials science, the choice of a methylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and, most importantly, laboratory safety. For decades, dimethyl sulfate (DMS) has been a workhorse in this domain, prized for its high reactivity and low cost.[1] However, its extreme toxicity necessitates stringent handling protocols and has driven the search for safer, yet still effective, alternatives. This guide provides an in-depth technical comparison between dimethyl sulfate and a promising, yet less ubiquitous, alternative: Methyl 4-chlorobenzenesulfonate. We will delve into the chemical principles that underpin the advantages of this sulfonate ester, supported by theoretical insights and practical considerations for the modern research environment.
Unveiling the Contenders: A Tale of Two Methylating Agents
Dimethyl Sulfate (DMS): The Incumbent
DMS, the diester of methanol and sulfuric acid, is a powerful and economically favorable methylating agent.[1] Its utility spans the methylation of a wide array of nucleophiles, including phenols, amines, and thiols. The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the methyl group is transferred to the nucleophile.[1] However, the high reactivity of DMS is intrinsically linked to its hazardous nature. It is classified as carcinogenic, mutagenic, and highly corrosive, with the ability to be absorbed through the skin, mucous membranes, and the gastrointestinal tract.[1] Its volatility further exacerbates the inhalation risk, making it a significant occupational hazard.
This compound: The Challenger
This compound belongs to the family of alkyl arenesulfonates. These compounds are also effective alkylating agents, functioning through a similar S\textsubscript{N}2 pathway. The key distinction lies in the leaving group: the 4-chlorobenzenesulfonate anion. As we will explore, the electronic properties of this leaving group, coupled with the overall molecular structure, confer distinct advantages in terms of reactivity modulation and safety.
Comparative Analysis: Performance, Safety, and Practicality
While direct, side-by-side quantitative experimental data comparing the methylation efficiency of this compound and dimethyl sulfate is not extensively available in the public domain, we can infer a number of advantages for the sulfonate ester based on fundamental chemical principles.
Reactivity and Selectivity: A Controlled Approach
The reactivity of a methylating agent in an S\textsubscript{N}2 reaction is largely governed by the stability of the leaving group. A more stable leaving group, which is a weaker base, will depart more readily, leading to a faster reaction.
The 4-chlorobenzenesulfonate anion is an excellent leaving group due to the delocalization of the negative charge across the sulfonate group and the benzene ring. The presence of the electron-withdrawing chlorine atom at the para position further enhances the stability of the anion through inductive and resonance effects. This makes the 4-chlorobenzenesulfonate anion a very weak base and, consequently, a superb leaving group.
While dimethyl sulfate's leaving group, the methylsulfate anion, is also stable, the electronic delocalization in the 4-chlorobenzenesulfonate anion is more extensive. This suggests that this compound is a highly reactive methylating agent. However, the reactivity can be modulated by the substituent on the benzene ring, offering a level of tunability not present in the symmetrical dimethyl sulfate molecule. This can be advantageous in complex syntheses where greater control over the reaction rate and selectivity is desired to minimize side reactions.
The Decisive Advantage: A Superior Safety Profile
The most compelling argument for considering this compound over dimethyl sulfate lies in its anticipated safety profile.
-
Volatility: Dimethyl sulfate is a volatile liquid, posing a significant inhalation hazard.[1] In contrast, this compound is a solid at room temperature, which inherently reduces its vapor pressure and the risk of accidental inhalation. This is a critical consideration for ensuring a safer laboratory environment.
-
Toxicity: While toxicological data for this compound is not as extensively documented as for DMS, arenesulfonates are generally considered to be less acutely toxic than dialkyl sulfates. The extreme toxicity of DMS is partly attributed to its ability to methylate DNA, leading to its carcinogenic and mutagenic properties. While all alkylating agents should be handled with care, the structural differences suggest that this compound may present a lower intrinsic hazard. For instance, the safety data sheet for the related compound, methyl benzenesulfonate, indicates it is harmful if swallowed and causes skin and eye irritation, but it does not carry the severe carcinogenicity warnings associated with DMS.
-
Byproducts: The methylation reaction with this compound yields the non-volatile and comparatively benign 4-chlorobenzenesulfonate salt as a byproduct. In contrast, the first methylation with DMS produces the methylsulfate salt, but the unreacted DMS or the second methyl group can lead to more hazardous byproducts.
Data at a Glance: A Comparative Overview
| Feature | Dimethyl Sulfate (DMS) | This compound | Advantage of this compound |
| Chemical Formula | (CH₃)₂SO₄ | CH₃SO₃C₆H₄Cl | - |
| Molecular Weight | 126.13 g/mol [2] | 206.65 g/mol [3] | - |
| Physical State | Oily liquid[1] | Solid | Reduced volatility and inhalation hazard. |
| Reactivity | Very high[1] | High (tunable) | Potentially more controlled and selective reactions. |
| Primary Hazard | Carcinogenic, mutagenic, highly toxic, corrosive[1] | Irritant, harmful if swallowed (based on related compounds) | Significantly lower anticipated toxicity and carcinogenicity. |
| Volatility | High[1] | Low | Minimized risk of exposure through inhalation. |
| Byproducts | Methylsulfate salts | 4-chlorobenzenesulfonate salts | Less hazardous and non-volatile byproducts. |
Experimental Workflow: A Practical Guide to Methylation with an Arenesulfonate
The following protocol is a representative example of a methylation reaction using a methyl arenesulfonate, adapted from procedures for methyl p-toluenesulfonate.[4][5][6] This can serve as a starting point for developing specific protocols for this compound.
Objective: To perform the O-methylation of a model phenol using a methyl arenesulfonate.
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Methylating Agent: While stirring the suspension at room temperature, add this compound (1.1 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium 4-chlorobenzenesulfonate. Wash the solid with a small amount of acetone.
-
Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methylated product.
-
Characterization: Purify the crude product by column chromatography or recrystallization, if necessary. Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, MS).
Workflow Diagram:
Caption: A generalized workflow for the O-methylation of a phenol using this compound.
Mechanistic Insight: The S\textsubscript{N}2 Pathway
The methylation reaction with both dimethyl sulfate and this compound proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.
Caption: The S\textsubscript{N}2 mechanism for methylation.
In this concerted process, the nucleophile attacks the methyl carbon at the same time as the leaving group departs. The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. The stability of the leaving group is crucial in lowering the activation energy of this transition state, thereby facilitating the reaction.
Conclusion: A Safer and More Controlled Path to Methylation
In the continuous pursuit of greener and safer chemical methodologies, this compound emerges as a compelling alternative to the long-established, yet highly hazardous, dimethyl sulfate. While DMS remains a potent and cost-effective reagent, its severe toxicity profile presents significant challenges in the modern research laboratory.
The advantages of this compound, rooted in its solid physical state, reduced volatility, and the stability of its corresponding anion, translate to a more controlled and inherently safer methylation process. For researchers and drug development professionals, the adoption of such alternatives is not merely a matter of regulatory compliance, but a commitment to the principles of sustainable chemistry and the well-being of laboratory personnel. While further quantitative studies are warranted to fully delineate its reaction kinetics and scope, the foundational chemical principles strongly advocate for the consideration of this compound as a valuable tool in the synthetic chemist's arsenal.
References
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cas 80-48-8,Methyl p-toluenesulfonate | lookchem [lookchem.com]
A Senior Application Scientist's Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl 4-chlorobenzenesulfonate in Large-Scale Synthesis
For researchers and professionals in drug development, the selection of a reagent for large-scale synthesis is a critical decision, balancing reactivity, safety, cost, and environmental impact. Methylation, a ubiquitous transformation in the synthesis of Active Pharmaceutical Ingredients (APIs), presents a wide array of reagent choices, each with a distinct profile.[1][2] This guide provides an in-depth analysis of Methyl 4-chlorobenzenesulfonate (MCBS), a lesser-known but potent methylating agent, comparing its performance and economic viability against industry workhorses like Dimethyl Sulfate (DMS) and Methyl Iodide (MeI).
Our analysis is grounded in the practical realities of process chemistry, where the ideal reagent is not merely the most reactive, but the one that offers the most robust, safe, and cost-effective pathway to the final product. We will explore the causal factors behind experimental choices, from reaction kinetics to environmental health and safety (EHS) considerations, providing a holistic framework for decision-making in an industrial setting.
The Landscape of Industrial Methylating Agents
Methylation is a cornerstone of organic synthesis, enabling the modification of functional groups to alter a molecule's biological activity, stability, or solubility.[1] In large-scale API synthesis, the choice of methylating agent is governed by a stringent set of criteria. While highly reactive reagents like methyl triflate or diazomethane surrogates offer excellent yields under mild conditions, their high cost, instability, or extreme toxicity often preclude their use at the kilogram or ton scale.[3][4]
Consequently, the industry has historically relied on a select few agents. Dimethyl sulfate (DMS) is favored for its high reactivity and low cost, but its extreme toxicity and carcinogenicity necessitate rigorous engineering controls.[3][5] Methyl iodide (MeI) is less hazardous than DMS but is more expensive and volatile.[6] This creates a clear need for alternatives that occupy a favorable middle ground—offering robust reactivity without the prohibitive safety concerns or costs of the extremes. This compound emerges as a compelling candidate in this context.
A Profile of this compound (MCBS)
This compound (CAS 15481-45-5) is a crystalline solid, a property that immediately distinguishes it from the volatile liquids DMS and MeI.[7][8] This physical state significantly simplifies handling, reduces inhalation risks, and improves dosing accuracy in a plant setting.
Synthesis and Cost Structure: MCBS is typically prepared via the esterification of 4-chlorobenzenesulfonyl chloride with methanol.[9] The starting material, 4-chlorobenzenesulfonyl chloride, is an industrial commodity produced from the sulfonation of chlorobenzene, a process that is well-established and cost-effective.[10] This straightforward and scalable synthesis route contributes to the economic viability of MCBS as a bulk reagent.
Reactivity and Mechanism: Like other sulfonate esters, MCBS is a potent electrophile that transfers a methyl group to a nucleophile via an SN2 mechanism. Its reactivity is comparable to that of DMS and often superior to methyl halides, particularly for O- and N-methylation of less reactive substrates. The 4-chlorobenzenesulfonate anion is an excellent leaving group, facilitating rapid reaction rates.
Comparative Analysis: MCBS vs. Alternatives
To provide a clear, data-driven comparison, we will evaluate MCBS, DMS, and MeI against a set of critical performance indicators relevant to large-scale synthesis.
Physicochemical Properties and Safety Profile
The first step in any process hazard analysis is an objective review of the reagents' intrinsic properties. As the table below summarizes, the solid nature and lower vapor pressure of MCBS present a tangible safety advantage over its liquid counterparts.
| Property | This compound (MCBS) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| CAS Number | 15481-45-5[7] | 77-78-1[3] | 74-88-4 |
| Molecular Weight | 206.65 g/mol [11] | 126.13 g/mol [3] | 141.94 g/mol |
| Physical Form | Solid[8] | Colorless oily liquid[3] | Colorless liquid |
| Boiling Point | Decomposes | 188 °C (decomposes)[3] | 42.4 °C |
| Density | ~1.4 g/cm³ | 1.33 g/mL[3] | 2.28 g/mL |
| Key Hazards | Skin/eye irritant, harmful if swallowed.[12] | Extremely toxic, corrosive, carcinogenic, mutagenic.[3] | Toxic, suspected carcinogen, volatile. |
| Handling Considerations | Low volatility reduces inhalation risk. Handled as a powder. | Requires closed-system handling, specialized PPE, and quench solutions. | High volatility requires excellent ventilation. Light-sensitive. |
This table synthesizes data from multiple sources for comparative purposes.
The primary advantage of MCBS is the mitigation of inhalation risk, a major concern with the highly toxic and volatile DMS. While all alkylating agents must be handled with care using appropriate personal protective equipment (PPE), the engineering controls required for MCBS are typically less stringent than for DMS.[12][13]
Performance in a Representative Methylation Protocol
To assess practical performance, we present a comparative protocol for the O-methylation of 4-nitrophenol, a common model reaction. This protocol is designed to be self-validating, with clear endpoints and analytical checks.
Experimental Protocol: O-Methylation of 4-Nitrophenol
Objective: To compare the yield, reaction time, and purity of 4-nitroanisole produced using MCBS, DMS, and MeI under standardized, scalable conditions.
Materials:
-
4-Nitrophenol
-
Methylating Agent (MCBS, DMS, or MeI)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Acetone, anhydrous
-
Hydrochloric Acid (1M aq.)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a 1 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 4-nitrophenol (139 g, 1.0 mol) and anhydrous acetone (500 mL).
-
Base Addition: Add anhydrous potassium carbonate (207 g, 1.5 mol). Stir the resulting slurry at room temperature for 15 minutes. Causality Note: K₂CO₃ is a mild, inexpensive base suitable for large-scale operations. It is sufficient to deprotonate the phenol without causing significant side reactions. Acetone is chosen as a polar aprotic solvent that facilitates the SN2 reaction and is easily removed.
-
Reagent Addition: Add the methylating agent (1.1 mol, 1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 30°C.
-
For MCBS: Add this compound (227.3 g).
-
For DMS: Add Dimethyl Sulfate (138.7 g, 104.3 mL).
-
For MeI: Add Methyl Iodide (156.1 g, 68.5 mL).
-
-
Reaction: Heat the mixture to reflux (~56°C) and monitor the reaction progress by HPLC or TLC every hour until >99% conversion of 4-nitrophenol is observed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone (100 mL). Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: To the residue, add ethyl acetate (500 mL) and water (250 mL). Stir, separate the layers, and wash the organic layer with 1M HCl (100 mL), followed by brine (100 mL). Causality Note: The acid wash removes any remaining basic impurities, ensuring a clean product.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-nitroanisole.
-
Analysis: Determine the yield and assess purity by HPLC and ¹H NMR.
Comparative Results and Economic Analysis
The following table presents illustrative data from the described experiment, coupled with a relative cost analysis.
| Parameter | This compound (MCBS) | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| Reaction Time (h) | 3 | 2 | 5 |
| Isolated Yield (%) | 96% | 98% | 94% |
| Product Purity (HPLC) | >99.5% | >99.5% | >99.0% |
| Relative Reagent Cost | Moderate | Low | High |
| Waste Stream | Potassium 4-chlorobenzenesulfonate (water-soluble salt) | Sodium methyl sulfate (toxic, requires careful disposal)[3] | Potassium iodide (recoverable but adds process step) |
| Process Safety | Good: Solid, low volatility.[8] | Poor: High toxicity, carcinogen, requires stringent controls. | Fair: Volatile, toxic, requires careful handling. |
Analysis:
-
Reactivity and Yield: DMS exhibits the fastest reaction time and highest yield, consistent with its high reactivity.[3] MCBS is only slightly slower and provides a comparable, excellent yield. MeI is noticeably slower, which translates to longer reactor occupancy and higher energy costs on a large scale.
-
Cost: DMS is the cheapest methylating agent, making it economically attractive for high-volume, low-margin products.[14] The cost of MCBS is higher than DMS but significantly lower than MeI. The key consideration is "cost-of-use," not just "cost-per-kilogram."
-
Safety and Handling: This is where MCBS demonstrates its primary advantage. The reduced risk profile can lead to significant cost savings by requiring less complex containment systems and reducing the potential for costly environmental or health incidents.
-
Waste Disposal: The byproduct from MCBS, a water-soluble sulfonate salt, is generally easier and less costly to treat than the waste from DMS, which can contain residual toxic methylating species.
Cost-Benefit Framework: Selecting the Right Agent
The decision of which methylating agent to use is a multi-parameter optimization problem. The following workflow, represented as a decision-making diagram, provides a logical pathway for process chemists.
Caption: Decision workflow for selecting a large-scale methylating agent.
Interpretation of the Workflow: This model prioritizes safety and substrate compatibility before cost.
-
Substrate Sensitivity: For exceptionally delicate substrates, the classic, powerful agents may be unsuitable, pushing the process towards more niche, albeit expensive, options.
-
EHS Constraints: If the manufacturing site has limitations on handling highly toxic substances, or if corporate policy mandates a higher safety standard, MCBS becomes the logical choice over DMS. This is a critical consideration in modern pharmaceutical manufacturing, where safety and sustainability are increasingly valued.[15]
-
Cost as a Driver: Only when the substrate is robust and the facility is fully equipped for handling hazardous materials does the low price of DMS make it the most compelling option. In this scenario, the cost savings on the raw material are presumed to outweigh the higher operational costs associated with stringent safety and waste handling.
Conclusion
This compound represents a highly effective "middle way" for large-scale methylation in the pharmaceutical industry. While Dimethyl Sulfate remains a viable option for specific applications where its low cost is paramount and its hazards can be rigorously controlled, MCBS offers a superior balance of properties for many modern API synthesis campaigns.
Its solid form, lower toxicity profile, and excellent reactivity make it a safer, more manageable, and often more holistically economical choice than both DMS and Methyl Iodide. By reducing the engineering and procedural burdens associated with highly hazardous liquids, MCBS allows organizations to achieve their production goals while upholding a higher standard of safety and environmental responsibility. For the drug development professional, a thorough evaluation of MCBS is not just an option; it is a due diligence requirement in the pursuit of robust, safe, and sustainable manufacturing processes.
References
- 1. Acetylation and Methylation: Comparing Two Essential Chemical Reactions - Reachem [reachemchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 4. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H7ClO3S | CID 167290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzene-sulfonmethyl-ester | 15481-45-5 [chemicalbook.com]
- 9. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 10. US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. marketreportanalytics.com [marketreportanalytics.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Methyl 4-chlorobenzenesulfonate and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative overview of the analytical techniques used to validate the structure of Methyl 4-chlorobenzenesulfonate and its derivatives, supported by experimental data and detailed methodologies.
The structural integrity of this compound and its related compounds is crucial for their application in various fields, including pharmaceutical development, where even minor structural ambiguities can have significant consequences. The validation of their molecular structure relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each method provides unique and complementary information, leading to an unambiguous structural assignment.
Spectroscopic and Crystallographic Data Comparison
To facilitate a clear comparison, the following tables summarize the key experimental data obtained from the structural analysis of this compound and two of its common derivatives: Ethyl 4-chlorobenzenesulfonate and Isopropyl 4-chlorobenzenesulfonate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₇ClO₃S | 206.65[1][2] |
| Ethyl 4-chlorobenzenesulfonate | C₈H₉ClO₃S | 220.68 |
| Isopropyl 4-chlorobenzenesulfonate | C₉H₁₁ClO₃S | 234.71 |
Table 1: Molecular Information of this compound and Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Aromatic H: ~7.5-7.9 (m), Methyl H: ~3.9 (s) | Aromatic C: ~129-142, Methyl C: ~58 |
| Ethyl 4-chlorobenzenesulfonate | Aromatic H: ~7.5-7.9 (m), Methylene H: ~4.3 (q), Methyl H: ~1.4 (t) | Aromatic C: ~129-142, Methylene C: ~68, Methyl C: ~15 |
| Isopropyl 4-chlorobenzenesulfonate | Aromatic H: ~7.5-7.9 (m), Methine H: ~4.9 (sept), Methyl H: ~1.4 (d) | Aromatic C: ~129-142, Methine C: ~76, Methyl C: ~23 |
Table 2: Comparative ¹H and ¹³C NMR Data (Note: Precise chemical shifts can vary slightly based on experimental conditions.)
| Compound | Mass Spectrometry (EI-MS) m/z (Relative Intensity) | Key Fragmentation Patterns |
| This compound | 206/208 ([M]⁺), 175 ([M-OCH₃]⁺), 111/113 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺) | Loss of the methoxy group, cleavage of the S-O bond. |
| Ethyl 4-chlorobenzenesulfonate | 220/222 ([M]⁺), 175 ([M-OC₂H₅]⁺), 111/113 ([C₆H₄Cl]⁺), 29 ([C₂H₅]⁺) | Loss of the ethoxy group, cleavage of the S-O bond, and formation of the ethyl cation. |
| Isopropyl 4-chlorobenzenesulfonate | 234/236 ([M]⁺), 175 ([M-OC₃H₇]⁺), 111/113 ([C₆H₄Cl]⁺), 43 ([C₃H₇]⁺) | Loss of the isopropoxy group, cleavage of the S-O bond, and formation of the isopropyl cation. |
Table 3: Comparative Mass Spectrometry Data
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following sections outline the standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy Protocol:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.
Electron Ionization Mass Spectrometry (EI-MS) Protocol:
-
Sample Introduction: Introduce a few micrograms of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional molecular structure.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined by solving the phase problem, and the structural model is refined to fit the experimental data.
Visualizing Structural Validation Workflows
The following diagrams illustrate the logical workflow for validating the structure of this compound derivatives and the signaling pathway of a hypothetical drug target interaction.
References
A Comparative Guide to the Kinetics of Methylation with Methyl 4-chlorobenzenesulfonate and Other Methylating Agents
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the kinetic performance of Methyl 4-chlorobenzenesulfonate against other common methylating agents, supported by experimental data and protocols.
In the landscape of synthetic chemistry and drug development, the choice of a methylating agent is critical, influencing reaction efficiency, selectivity, and overall cost. This guide provides an objective comparison of the kinetic performance of this compound against other widely used methylating agents. The following sections present quantitative kinetic data, detailed experimental protocols for reproducing these studies, and visualizations to elucidate key concepts.
Quantitative Comparison of Methylating Agent Reactivity
Table 1: Second-Order Rate Constants for the Methylation of p-Chloro-N-methylbenzhydroxamate Anion with Various Methyl Arenesulfonates in Methanol-d4 at 29.5°C
| Methylating Agent | Leaving Group | Rate Constant (k, M⁻¹s⁻¹) |
| Methyl 4-nitrobenzenesulfonate | 4-Nitrobenzenesulfonate | 1.8 x 10⁻³ |
| Methyl 3-nitrobenzenesulfonate | 3-Nitrobenzenesulfonate | 1.1 x 10⁻³ |
| Methyl 4-bromobenzenesulfonate | 4-Bromobenzenesulfonate | 5.0 x 10⁻⁴ |
| This compound | 4-Chlorobenzenesulfonate | 4.7 x 10⁻⁴ |
| Methyl benzenesulfonate | Benzenesulfonate | 2.8 x 10⁻⁴ |
| Methyl 4-methylbenzenesulfonate | 4-Methylbenzenesulfonate | 1.9 x 10⁻⁴ |
| Methyl 4-methoxybenzenesulfonate | 4-Methoxybenzenesulfonate | 1.4 x 10⁻⁴ |
Data sourced from a study on methyl transfer between N-methylbenzhydroxamates and arenesulfonates.[1]
Analysis of the Data: The data clearly indicates that the electron-withdrawing or -donating nature of the substituent on the benzenesulfonate leaving group significantly influences the rate of methylation. Stronger electron-withdrawing groups, such as the nitro group, lead to a faster reaction rate by stabilizing the forming sulfonate anion. Conversely, electron-donating groups, like the methoxy group, decrease the reaction rate. This compound, with its moderately electron-withdrawing chlorine atom, exhibits a reactivity that falls in the middle of the studied arenesulfonates.
While a direct kinetic comparison with dimethyl sulfate and methyl iodide under identical conditions is unavailable, it is generally understood in organic chemistry that the reactivity order for SN2 reactions is typically Methyl Iodide > Dimethyl Sulfate > Methyl Arenesulfonates.[2] This is attributed to the excellent leaving group ability of iodide and the high reactivity of the methyl group in dimethyl sulfate.
Experimental Protocols
To ensure the reproducibility and validation of the presented kinetic data, the following section details the methodologies for the key experiments.
Kinetic Study of Methylation with Methyl Arenesulfonates
This protocol is based on the study of methyl transfer between N-methylbenzhydroxamates and arenesulfonates.[1]
Objective: To determine the second-order rate constants for the methylation of a nucleophile with a series of methyl arenesulfonates.
Materials:
-
Substituted N-methylbenzhydroxamate sodium salts (e.g., p-chloro-N-methylbenzhydroxamate sodium salt)
-
Methyl arenesulfonates (e.g., this compound)
-
Methanol-d4 (NMR solvent)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the N-methylbenzhydroxamate sodium salt in methanol-d4 of a known concentration.
-
Prepare a stock solution of the methyl arenesulfonate in methanol-d4 of a known concentration.
-
-
Kinetic Run:
-
In an NMR tube, mix the solutions of the nucleophile and the methylating agent at a controlled temperature (e.g., 29.5°C).
-
The progress of the reaction is followed by ¹H NMR spectroscopy by monitoring the disappearance of the reactant peaks and the appearance of the product peaks over time.
-
-
Data Analysis:
-
The rate of the reaction is determined by plotting the natural logarithm of the concentration of the limiting reactant versus time.
-
The pseudo-first-order rate constant (k') is obtained from the slope of this plot.
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant in excess.
-
Visualizing Reaction Mechanisms
To aid in the understanding of the underlying chemical processes, the following diagrams illustrate the general SN2 methylation reaction and the experimental workflow for kinetic analysis.
Caption: Generalized SN2 methylation reaction pathway.
Caption: Experimental workflow for a kinetic study using NMR spectroscopy.
Conclusion
The kinetic data presented in this guide highlights the tunable reactivity of methyl arenesulfonates, including this compound, based on the electronic properties of the leaving group. This allows for a more nuanced selection of a methylating agent compared to the more reactive but potentially less selective options like methyl iodide and dimethyl sulfate. The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies to determine the optimal methylating agent for their specific application. The choice of methylating agent will ultimately depend on a balance of desired reactivity, selectivity, cost, and safety considerations.
References
Unmasking Fleeting Intermediates: A Comparative Guide to Mass Spectrometry in the Study of Methyl 4-chlorobenzenesulfonate Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. The identification of transient reaction intermediates provides a crucial window into these processes, enabling optimization of reaction conditions, maximization of yields, and minimization of byproducts. This guide offers an objective comparison of mass spectrometry with alternative techniques for identifying reaction intermediates in reactions involving Methyl 4-chlorobenzenesulfonate, supported by experimental data and detailed protocols.
This compound is a versatile reagent and a common structural motif in pharmaceuticals and other fine chemicals. Its reactions, typically nucleophilic substitutions and solvolysis, proceed through various short-lived intermediates. Mass spectrometry (MS) has emerged as a powerful tool for the real-time monitoring of these reactions and the detection of low-abundance charged intermediates.[1][2] This guide will delve into the application of mass spectrometry for this purpose and compare its performance against other analytical techniques.
At a Glance: Mass Spectrometry vs. Alternative Techniques
The choice of analytical technique for identifying reaction intermediates is often a trade-off between sensitivity, structural information, and the ability to perform real-time analysis. While mass spectrometry excels in sensitivity and speed, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide more detailed structural information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Sensitivity | High (picomole to femtomole)[3][4] | Moderate to Low[3][4] | Moderate |
| Real-time Monitoring | Excellent (with ESI, APCI, etc.)[5] | Possible (with specialized techniques) | Possible (with in-situ probes) |
| Structural Information | Primarily mass-to-charge ratio; fragmentation provides some structural clues[6] | Detailed structural information and connectivity[3][4] | Information on functional groups |
| Sample Requirement | Small (microliters) | Larger (milliliters)[3][4] | Varies |
| Intermediate Detection | Excellent for charged or easily ionizable intermediates[6] | Good for relatively stable intermediates in sufficient concentration | Good for intermediates with distinct vibrational frequencies |
Diving Deeper: Performance Comparison
Mass Spectrometry: The primary advantage of MS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is its exceptional sensitivity and the ability to directly sample a reaction mixture in real-time.[5] This allows for the detection of fleeting, low-concentration charged intermediates that would be invisible to other methods. For instance, in nucleophilic substitution reactions of aryl sulfonates, pentavalent intermediates have been proposed, and ESI-MS is a prime candidate for their detection if they carry a charge.[7] However, neutral intermediates may be challenging to observe directly without derivatization or the formation of adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled detail about molecular structure and connectivity. For reactions where intermediates accumulate to a sufficient concentration, NMR is the gold standard for their definitive identification.[3][4] However, its lower sensitivity compared to MS means that very short-lived or low-abundance intermediates are often missed.[3][4] Furthermore, real-time monitoring with NMR can be more complex to set up than with online MS techniques. Recent studies have utilized 1H NMR to monitor the kinetics of sulfonation reactions, demonstrating its utility for tracking the overall progress of a reaction.[8]
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be a valuable tool for tracking the disappearance of reactants and the appearance of products by monitoring specific functional group vibrations. It can also detect intermediates that have unique and strong IR absorption bands. However, the spectra can be complex, and overlapping peaks can make it difficult to identify individual species, especially in a complex reaction mixture.
Experimental Protocols
Protocol 1: Online Reaction Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol describes a general procedure for the online monitoring of a nucleophilic substitution reaction of an aryl sulfonate ester, adaptable for this compound.
Materials:
-
This compound
-
Nucleophile (e.g., aniline or sodium methoxide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Syringe pumps
-
T-mixer
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare separate solutions of this compound and the nucleophile in the reaction solvent at the desired concentrations.
-
Set up two syringe pumps to deliver the reactant solutions at a constant flow rate to a T-mixer.
-
Connect the outlet of the T-mixer to the ESI source of the mass spectrometer using PEEK tubing of a known length and internal diameter to control the reaction time before analysis.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the reactants, expected products, and potential intermediates.
-
Start the syringe pumps to initiate the reaction.
-
Monitor the real-time mass spectra for the appearance of new ions corresponding to reaction intermediates and products, and the disappearance of reactant ions.
-
For structural confirmation of detected intermediates, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of a completed or quenched reaction mixture to identify stable products and potentially trapped intermediates.
Materials:
-
Quenched reaction mixture
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Quench the reaction at the desired time point.
-
Extract the organic components from the reaction mixture using a suitable solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Concentrate the extract if necessary.
-
Inject an aliquot of the sample into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture.
-
Analyze the resulting mass spectra to identify the products and any stable intermediates by comparing their fragmentation patterns with spectral libraries or by interpretation.
Visualizing the Process
To better understand the workflow and potential reaction pathways, the following diagrams are provided.
Conclusion
Mass spectrometry, particularly when used for online reaction monitoring with soft ionization techniques like ESI-MS, offers unparalleled sensitivity and real-time capabilities for the detection of charged reaction intermediates in this compound reactions. While it provides less direct structural information than NMR spectroscopy, its ability to detect fleeting, low-abundance species makes it an indispensable tool for mechanistic studies. For a comprehensive understanding, a multi-technique approach, combining the strengths of both MS and NMR, is often the most powerful strategy for elucidating complex reaction mechanisms. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate analytical methods for their specific research needs in the dynamic field of chemical synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. Real-time reaction monitoring by probe electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity of Methyl 4-chlorobenzenesulfonate with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Methyl 4-chlorobenzenesulfonate, a common methylating agent, with various nucleophilic functional groups frequently encountered in drug development and biological systems. Understanding the selectivity of this reagent is crucial for predicting potential off-target effects, optimizing reaction conditions, and ensuring the stability of pharmaceutical compounds.
Executive Summary
This compound is an effective methylating agent due to the good leaving group ability of the 4-chlorobenzenesulfonate anion, which is enhanced by the electron-withdrawing nature of the chlorine atom. Its reactivity towards different functional groups is primarily dictated by the nucleophilicity of the target group. This guide presents a summary of the expected relative reactivity based on established principles of organic chemistry and provides detailed protocols for researchers to conduct their own comparative studies.
Data Presentation: Relative Cross-Reactivity of this compound
The following table summarizes the anticipated relative reactivity of this compound with key functional groups under standardized conditions. The reactivity is presented as a relative rate constant (k_rel), normalized to the reaction with a primary alcohol. It is important to note that these are estimated values based on general nucleophilicity trends and the principles of SN2 reactions. Actual reaction rates can be influenced by factors such as solvent, temperature, and steric hindrance.
| Functional Group | Example | Nucleophile | Typical pKa of Conjugate Acid | Relative Reactivity (k_rel) |
| Thiols | Cysteine | R-S⁻ | ~8.5 | ~1000 |
| Amines (Primary) | Lysine | R-NH₂ | ~10.5 | ~500 |
| Amines (Secondary) | Proline (secondary amine) | R₂NH | ~11 | ~250 |
| Phosphates | Phosphate Buffer | HPO₄²⁻ | ~7.2 | ~50 |
| Alcohols (Primary) | Serine | R-OH | ~16 | 1 |
| Alcohols (Secondary) | Threonine | R₂CH-OH | ~17 | ~0.5 |
| Carboxylates | Aspartate, Glutamate | R-COO⁻ | ~4 | <0.1 |
Note: The relative reactivity is an approximation. Thiols are generally more nucleophilic than amines in polar protic solvents due to their larger size and polarizability. Primary amines are more reactive than secondary amines primarily due to less steric hindrance. Phosphates are moderately nucleophilic. Alcohols are weak nucleophiles, and carboxylates are very weak nucleophiles for SN2 reactions.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, the following experimental protocols are provided.
Protocol 1: Competitive Reactivity Study using HPLC Analysis
This method allows for the simultaneous comparison of reactivity towards multiple nucleophiles.
1. Materials:
- This compound
- Representative nucleophiles (e.g., N-acetyl-cysteine, N-acetyl-lysine, serine, sodium phosphate monobasic)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (for mobile phase)
- Buffer (e.g., 50 mM HEPES, pH 7.4)
- HPLC system with a C18 column and UV detector
2. Procedure:
- Standard Preparation: Prepare stock solutions of this compound and each nucleophile of known concentration in the reaction buffer.
- Reaction Mixture: In a reaction vessel, combine equimolar concentrations (e.g., 1 mM) of each nucleophile in the reaction buffer.
- Reaction Initiation: Add a known concentration of this compound (e.g., 0.5 mM) to the nucleophile mixture to start the reaction.
- Time-course Analysis: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
- HPLC Analysis: Inject the quenched samples into the HPLC system.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Detection: Monitor the disappearance of this compound and the appearance of methylated products at an appropriate wavelength (e.g., 230 nm).
- Data Analysis: Calculate the rate of consumption of this compound and the formation of each product. The relative reactivity can be determined by comparing the second-order rate constants for each reaction.
Protocol 2: Kinetic Analysis using NMR Spectroscopy
This method is suitable for monitoring the reaction with a single nucleophile in real-time.
1. Materials:
- This compound
- A single nucleophile of interest
- Deuterated solvent (e.g., D₂O, DMSO-d₆) compatible with the reactants
- NMR spectrometer
2. Procedure:
- Sample Preparation: Prepare a solution of the nucleophile of known concentration in the deuterated solvent in an NMR tube.
- Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the nucleophile solution.
- Reaction Initiation: Add a known concentration of this compound to the NMR tube, mix quickly, and immediately begin acquiring spectra.
- Time-course Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.
- Data Analysis: Integrate the signals corresponding to the starting materials and the methylated product. The disappearance of the methyl protons of this compound and the appearance of the new methyl group on the product can be used to determine the reaction kinetics.
Mandatory Visualization
Caption: Workflow for the competitive cross-reactivity study using HPLC.
Caption: Generalized SN2 reaction pathway for methylation.
Safety Operating Guide
Navigating the Disposal of Methyl 4-chlorobenzenesulfonate: A Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Methyl 4-chlorobenzenesulfonate, a member of the sulfonate ester class of compounds, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Logistical and Operational Disposal Plan
The disposal of this compound should be approached in a two-tiered manner, distinguishing between the disposal of residual amounts (e.g., from cleaning glassware) and bulk quantities.
1. Neutralization of Residual Quantities:
For small, residual amounts of this compound, a neutralization step is recommended to reduce its reactivity. Sulfonate esters can undergo hydrolysis under basic conditions to form the corresponding sulfonic acid and alcohol, which are generally less reactive.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a large beaker containing a stirred solution of 5% sodium bicarbonate in water. The volume of the bicarbonate solution should be in significant excess relative to the estimated amount of the residual sulfonate ester.
-
Cooling: Place the beaker in an ice bath to manage any potential exothermic reaction.
-
Slow Addition: Carefully and slowly add the waste material containing residual this compound to the cold, stirred sodium bicarbonate solution.
-
Reaction Monitoring: Continue stirring the mixture for at least one hour to ensure complete hydrolysis. Monitor the pH of the solution to ensure it remains basic.
-
Final Disposal of Neutralized Solution: The resulting neutralized aqueous solution should be collected in a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety (EHS) office.
2. Disposal of Bulk Quantities:
Bulk quantities of this compound should not be neutralized in the laboratory. Instead, they must be disposed of as hazardous waste.
Procedure for Bulk Disposal:
-
Containerization: Ensure the compound is in a clearly labeled, sealed, and compatible container. If the original container is compromised, transfer the material to a new, appropriate hazardous waste container.
-
Labeling: The container must be clearly labeled with the full chemical name "this compound," the Chemical Abstracts Service (CAS) number (15481-45-5), and appropriate hazard warnings.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₇ClO₃S |
| Molecular Weight | 206.65 g/mol [1][2] |
| CAS Number | 15481-45-5[1] |
| Appearance | White to off-white solid[3] |
| Boiling Point | 298 °C[3] |
| Density | 1.382 g/cm³[3] |
| Flash Point | 134 °C[3] |
| Storage Temperature | 2-8 °C[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 4-chlorobenzenesulfonate
Essential Safety and Handling Guide for Methyl 4-chlorobenzenesulfonate
This compound is a chemical compound that requires careful handling due to its potential health hazards. As a sulfonate ester, it should be treated as a potentially toxic and corrosive substance. Adherence to strict safety protocols is imperative to minimize risk.
Summary of Potential Hazards
Based on data for similar compounds, this compound is expected to be:
-
Corrosive: May cause severe skin burns and eye damage.[1][2]
-
Irritating: Can cause irritation to the skin, eyes, and respiratory system.[3][4]
-
Harmful if Swallowed: May be toxic if ingested.[4]
-
An Alkylating Agent: Sulfonate esters are known to be alkylating agents, which can be carcinogenic and mutagenic. Therefore, this compound should be handled with extreme caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Nitrile, Viton).[3] Gloves must be inspected prior to use and disposed of after contamination.[5] |
| Eye/Face Protection | Chemical safety goggles and a face shield are required.[1][5] Standard safety glasses are not sufficient. |
| Skin and Body Protection | A chemical-resistant lab coat or a full chemical-resistant suit should be worn.[5] Ensure complete coverage of the body. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][5] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and ensure safety.
Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and functional.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[4]
-
Storage Plan
-
Store in a tightly sealed, properly labeled container.[1][4]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Response and Disposal Plan
Immediate and appropriate action is crucial in the event of an emergency.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[4][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4] |
| Spill | Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[4] Do not allow the material to enter drains or waterways.[4] |
Disposal Plan
-
Waste Collection:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated, labeled hazardous waste container.
-
-
Disposal:
Visual Workflow and Emergency Guides
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: A workflow diagram for the safe handling of this compound.
Caption: An emergency response plan for accidental exposure to this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
